Ethyl 2-acetyl-4-oxopentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUOLLLVOSMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962043 | |
| Record name | Ethyl 2-acetyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41892-81-3 | |
| Record name | Pentanoic acid, 2-acetyl-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41892-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-acetyl-4-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-acetyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-acetyl-4-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-acetyl-4-oxopentanoate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3) is a sophisticated β,δ-diketo ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural arrangement, featuring multiple reactive carbonyl groups and an acidic α-proton, makes it a powerful precursor for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents. This guide provides an in-depth exploration of its properties, a validated synthesis protocol, key chemical transformations, and its emerging significance for professionals in drug discovery and development. We will delve into the causality behind its reactivity and present methodologies designed for reproducibility and immediate application in a research setting.
Section 1: Core Physicochemical Properties & Spectroscopic Profile
Understanding the fundamental properties of a reagent is the cornerstone of its effective application. The structural features of this compound directly dictate its chemical behavior and the analytical methods required for its characterization.
Key Properties Summary
| Property | Value | Reference(s) |
| CAS Number | 41892-81-3 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₄ | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | Ethyl 2-acetyl-4-oxovalerate, 3-(Ethoxycarbonyl)hexane-2,5-dione | [5] |
| Physical Form | Solid | [3] |
| Boiling Point | 288.2 °C (Predicted) | [1] |
| SMILES | CCOC(=O)C(CC(=O)C)C(=O)C | [3] |
Structural Analysis and Tautomerism
The molecule's reactivity is dominated by the presence of two ketone functionalities and an ester, specifically its nature as a 1,3-dicarbonyl system within a larger framework. The methylene protons positioned between the ester and the C2-ketone are not particularly acidic. However, the methine proton at the C2 position is flanked by two carbonyl groups, rendering it significantly acidic and prone to enolization. This keto-enol tautomerism is fundamental to its role as a nucleophile in many reactions.
Predicted Spectroscopic Signature
While a dedicated public spectral database for this specific compound is sparse, its structure allows for a highly confident prediction of its key spectroscopic features. This analytical forecast is crucial for reaction monitoring and product confirmation.
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.2 ppm (q, 2H): Quartet corresponding to the -OCH₂ CH₃ protons of the ethyl ester, split by the adjacent methyl group.
-
δ ~3.8 ppm (t, 1H): Triplet for the acidic methine proton (-CO-CH -CO-), split by the two adjacent methylene protons.
-
δ ~2.8 ppm (d, 2H): Doublet for the methylene protons (-CH-CH₂ -CO-), split by the single methine proton.
-
δ ~2.2 ppm (s, 3H): Sharp singlet for the terminal acetyl group protons (CH₂-CO-CH₃ ).
-
δ ~2.1 ppm (s, 3H): Sharp singlet for the other acetyl group protons (CH₃ -CO-CH).
-
δ ~1.3 ppm (t, 3H): Triplet for the terminal methyl protons of the ethyl ester (-OCH₂CH₃ ).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~202 ppm: Carbonyl carbon of the C4-ketone.
-
δ ~200 ppm: Carbonyl carbon of the C2-acetyl ketone.
-
δ ~168 ppm: Carbonyl carbon of the ethyl ester.
-
δ ~65 ppm: Acidic methine carbon (C H).
-
δ ~61 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).
-
δ ~45 ppm: Methylene carbon (C H₂).
-
δ ~30 ppm: Methyl carbon of the C4-ketone.
-
δ ~28 ppm: Methyl carbon of the C2-acetyl group.
-
δ ~14 ppm: Methyl carbon of the ethyl ester.
FT-IR (ATR):
-
~1740 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl.
-
~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyls (likely overlapping).
-
~1180 cm⁻¹ (strong): C-O stretch of the ester.
Mass Spectrometry (EI):
-
M⁺ at m/z = 186: Molecular ion peak.
-
Key Fragments: Expect losses corresponding to the functional groups, such as m/z 143 ([M-OEt]⁺), m/z 144 ([M-C₂H₅OH]⁺), and a prominent base peak at m/z 43 ([CH₃CO]⁺).
Section 2: Synthesis and Purification Protocol
The most reliable and scalable synthesis of this compound is achieved via a base-catalyzed Michael addition. This conjugate addition reaction provides an elegant method for forming the C2-C3 bond of the target molecule.
Causality of Method Selection: The Michael addition is chosen because it specifically facilitates the formation of a carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. Ethyl acetoacetate provides a soft, resonance-stabilized enolate nucleophile, which preferentially attacks the conjugated system of methyl vinyl ketone over direct attack at the carbonyl carbon. A catalytic amount of a non-nucleophilic base is sufficient to generate the enolate without promoting competing side reactions like Claisen condensation.
Step-by-Step Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints for monitoring and characterization.
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 50 mL of anhydrous ethanol.
-
Carefully add sodium metal (0.23 g, 10 mmol) in small pieces to the ethanol to generate a fresh solution of sodium ethoxide. Allow the sodium to react completely.
-
Cool the resulting solution to 0 °C in an ice bath.
-
-
Enolate Formation:
-
Add ethyl acetoacetate (13.0 g, 100 mmol) dropwise to the stirred sodium ethoxide solution over 15 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
-
Michael Addition:
-
Add methyl vinyl ketone (7.7 g, 110 mmol) to the dropping funnel.
-
Add the methyl vinyl ketone dropwise to the reaction mixture at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
-
Reaction Monitoring & Quenching:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the ethyl acetoacetate spot has been consumed.
-
Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding 1M aqueous HCl until the solution is neutral to pH paper.
-
-
Workup and Isolation:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude oil can be purified by vacuum distillation or by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound as a solid or viscous oil. Confirm identity using the spectroscopic methods outlined in Section 1.
-
Section 3: Chemical Reactivity & Application in Heterocyclic Synthesis
The true value of this compound lies in its utility as a precursor. The 1,5-dicarbonyl relationship between the C4-ketone and the ester carbonyl makes it an ideal substrate for cyclocondensation reactions to form six-membered heterocyclic rings, such as pyrimidines.
Application: Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a robust, multi-component reaction that condenses a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[6] DHPMs are a privileged scaffold in medicinal chemistry, appearing in numerous drugs.
Causality of the Reaction: The reaction proceeds under acidic catalysis. The aldehyde first condenses with urea to form an acyliminium ion intermediate. The enol form of this compound then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization via attack of the remaining urea nitrogen onto a carbonyl group, followed by dehydration, yields the final heterocyclic product.[7][8] The dicarbonyl spacing in the starting material is critical for the efficient formation of the stable six-membered ring.
Step-by-Step Protocol for DHPM Synthesis
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine this compound (1.86 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Add 20 mL of ethanol, followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Maintain reflux for 4-6 hours. The product often begins to precipitate from the reaction mixture as a solid.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Dry the product in a vacuum oven to yield the pure dihydropyrimidinone derivative. No further purification is typically necessary.
-
Characterize the product by NMR, IR, and MS to confirm its structure.
-
Section 4: Relevance in Drug Discovery and Development
The utility of this compound extends beyond a synthetic curiosity into direct relevance for pharmaceutical research.
Lead Compound for Neuropathic Pain: Pharmacokinetic studies have identified this compound as a promising lead for treating neuropathic pain.[1] Its activity is attributed to binding at the α2δ subunit of voltage-gated calcium channels, a well-validated target for analgesics like gabapentin and pregabalin.[1] The ability to readily modify this scaffold through its multiple reactive handles allows for the generation of analog libraries to optimize potency, selectivity, and drug metabolism/pharmacokinetic (DMPK) properties.
Gateway to Privileged Scaffolds: As demonstrated with the Biginelli reaction, this diketo ester is a key starting material for synthesizing pyrimidine-based structures. The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of approved drugs, including antivirals (e.g., Zidovudine), anticancer agents (e.g., Imatinib, which contains a pyrimidine core), and antibiotics.[9] Access to novel, substituted pyrimidines is a constant goal in drug discovery, and this reagent provides a direct and efficient entry point.
Section 5: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
GHS Hazard Summary
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | Warning | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
Data sourced from ECHEMI Safety Data Sheet.
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when transferring the solid or working with solutions, to avoid inhalation of dust or vapors.
-
Dispensing: As a solid, avoid generating dust. Use appropriate spatulas for transfer.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined reactivity, centered on its diketo-ester framework, provides chemists with a reliable and versatile platform for synthesizing complex molecules. From its direct potential as a lead compound in pain research to its role as a gateway to the medicinally vital pyrimidine scaffold, this compound holds significant promise. The robust protocols for its synthesis and subsequent transformation provided herein are designed to empower researchers to harness its full potential in their drug discovery and development endeavors.
References
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Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Canadian Science Publishing. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry. Retrieved from [Link]
-
Journal of Internal Medicine & Pharmacology. (n.d.). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from [Link]
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Introduction: A Versatile Building Block in Heterocyclic Chemistry
An In-depth Technical Guide to the Synthesis and Application of 3-(Ethoxycarbonyl)hexane-2,5-dione
3-(Ethoxycarbonyl)hexane-2,5-dione is a multifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. Structurally, it is a γ-dicarbonyl compound, specifically a substituted hexane-2,5-dione, which is a well-established precursor for various heterocyclic systems.[1][2] The presence of an ethoxycarbonyl group at the C-3 position introduces a β-keto ester functionality, rendering the molecule a versatile intermediate for a wide array of chemical transformations.
The primary value of 3-(Ethoxycarbonyl)hexane-2,5-dione lies in its role as a precursor to highly substituted pyrroles via the Paal-Knorr synthesis.[3][4] Pyrrole frameworks are core components of numerous natural products and pharmaceutically active compounds.[3] The ability to synthesize these heterocycles from a readily accessible dione allows for the systematic exploration of chemical space in drug discovery and materials science. This guide provides a detailed examination of the most direct and efficient synthesis of 3-(Ethoxycarbonyl)hexane-2,5-dione, grounded in the principles of the acetoacetic ester synthesis, and explores its subsequent application in the Paal-Knorr pyrrole condensation.
Part 1: Core Synthesis via Acetoacetic Ester Alkylation
The most logical and field-proven approach to constructing 3-(Ethoxycarbonyl)hexane-2,5-dione is through the alkylation of ethyl acetoacetate. The acetoacetic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, leveraging the enhanced acidity of the α-carbon situated between two carbonyl groups.[5][6]
Causality and Mechanistic Rationale
The strategy hinges on the deprotonation of ethyl acetoacetate to form a resonance-stabilized enolate, which then acts as a nucleophile. The choice of base is critical; sodium ethoxide (NaOEt) in ethanol is the conventional and optimal choice. Using an alkoxide that matches the ester portion (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that could complicate the product mixture.[6] The pKa of the α-proton in ethyl acetoacetate is approximately 11, making it readily removable by ethoxide (the pKa of ethanol is ~16), driving the equilibrium towards the formation of the enolate.[7]
This enolate then undergoes a nucleophilic substitution (SN2) reaction with a suitable three-carbon electrophile. Chloroacetone (or bromoacetone) is the ideal reagent, as it provides the necessary CH₂C(=O)CH₃ fragment to complete the hexane-2,5-dione backbone.
The complete reaction mechanism is a two-step process:
-
Enolate Formation: The ethoxide base abstracts the acidic α-proton from ethyl acetoacetate.
-
Nucleophilic Attack: The resulting enolate attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form the C-C bond and yield the final product.
Caption: Mechanism of 3-(Ethoxycarbonyl)hexane-2,5-dione Synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. All reagents should be anhydrous where specified.
Materials and Equipment:
-
Round-bottom flask (500 mL) with a reflux condenser and magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Ethyl acetoacetate
-
Absolute ethanol
-
Sodium metal
-
Chloroacetone
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 32.5 g (0.25 mol) of ethyl acetoacetate dropwise via a dropping funnel over 30 minutes with continuous stirring.
-
Alkylation: To the resulting enolate solution, add 24.4 g (0.26 mol, 1.05 eq) of chloroacetone dropwise over 1 hour. An exothermic reaction will occur, and sodium chloride will precipitate. After the addition is complete, gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a yellowish oil. Purify by vacuum distillation to obtain 3-(Ethoxycarbonyl)hexane-2,5-dione as a colorless to pale yellow liquid.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Sodium | 23.00 | 5.75 | 0.25 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 32.5 | 0.25 | 1.0 |
| Chloroacetone | 92.52 | 24.4 | 0.26 | 1.05 |
| Absolute Ethanol | 46.07 | ~120 | - | Solvent |
Expected Yield: 70-80% Boiling Point: ~115-120 °C at 10 mmHg
Part 2: Synthetic Utility in Paal-Knorr Pyrrole Synthesis
The true utility of 3-(Ethoxycarbonyl)hexane-2,5-dione is realized in its conversion to polysubstituted pyrroles. The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[8][9] This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[9][10]
Mechanism and Application
When 3-(Ethoxycarbonyl)hexane-2,5-dione is reacted with a primary amine (R-NH₂), the amine attacks the two carbonyl groups sequentially. The intermediate undergoes cyclization and loses two molecules of water to form the aromatic pyrrole ring.[8] The presence of the ethoxycarbonyl group on the dione starting material is carried through the reaction, yielding a pyrrole with ester functionality, which is a valuable handle for further synthetic modifications.
Caption: Workflow for Pyrrole Synthesis via Paal-Knorr Reaction.
Illustrative Experimental Protocol: Synthesis of a Substituted Pyrrole
Materials and Equipment:
-
3-(Ethoxycarbonyl)hexane-2,5-dione (synthesized in Part 1)
-
Aniline
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 9.3 g (0.05 mol) of 3-(Ethoxycarbonyl)hexane-2,5-dione and 4.7 g (0.05 mol) of aniline in 30 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux with stirring for 2 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into 150 mL of ice-water. A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure pyrrole product, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.
Conclusion
The synthesis of 3-(Ethoxycarbonyl)hexane-2,5-dione is most effectively achieved through a classic acetoacetic ester alkylation, a robust and high-yielding method.[11] This guide provides a detailed, mechanistically-grounded protocol for its preparation and purification. The true value of this dione is its function as a powerful intermediate, particularly for the construction of complex pyrrole systems via the Paal-Knorr condensation.[4] The protocols and principles outlined herein offer researchers a reliable foundation for accessing this versatile building block and its valuable heterocyclic derivatives.
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
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University of Illinois Springfield. The Acetoacetic Ester Synthesis. Available from: [Link]
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Pearson. Show how an acetoacetic ester synthesis might be used to form a δ.... Available from: [Link]
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Chemistry Stack Exchange. Product of the reaction between hexane‐2,5‐dione and ammonium carbonate. Available from: [Link]
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Reddit. Synthesis of 2,5-hexanedione from ethene. Available from: [Link]
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Quora. How is hexane metabolized into hexane-2,5-dione?. Available from: [Link]
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Quora. What is the mechanism of the reaction of hexane-2,5-dione with NaOI to form succinic acid?. Available from: [Link]
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MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]
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Plant-Associated Volatile Organic Compound (VOC) Database (PVD). hexane-2,5-dione. Available from: [Link]
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National Institutes of Health. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents. Available from: [Link]
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Physical and chemical properties of Ethyl 2-ethanoyl-4-oxopentanoate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-ethanoyl-4-oxopentanoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-ethanoyl-4-oxopentanoate (CAS No: 41892-81-3), a β,δ-diketo ester, is a molecule of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, characterized by the presence of both ester and dual ketone functionalities, imparts a unique reactivity profile that makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, supported by an in-depth analysis of its reactivity, synthesis, and analytical characterization. The content herein is intended to equip researchers with the fundamental knowledge required to effectively utilize this compound in their scientific endeavors.
Molecular Identity and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 41892-81-3 | [1][2] |
| Molecular Formula | C₉H₁₄O₄ | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Physical Form | Solid | |
| Boiling Point | 288.2 °C at 760 mmHg | [3] |
| Density | 1.062 g/cm³ | [4] |
| Flash Point | 124.4 °C | [4] |
| InChI Key | WANUOLLLVOSMFL-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C(CC(=O)C)C(=O)C | [3] |
Molecular Structure:
Caption: 2D structure of Ethyl 2-ethanoyl-4-oxopentanoate.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of Ethyl 2-ethanoyl-4-oxopentanoate is predominantly dictated by the interplay of its three carbonyl groups. As a β-dicarbonyl compound (specifically, a β-keto ester), it exhibits characteristic reactivity centered around the acidity of the α-hydrogen and the electrophilicity of the carbonyl carbons.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, Ethyl 2-ethanoyl-4-oxopentanoate exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it a significant component of the equilibrium mixture.[5][6] The position of this equilibrium is influenced by factors such as the solvent.[7]
Caption: Keto-enol tautomerism in a β-dicarbonyl system.
Acidity and Enolate Formation
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than typical α-protons of monofunctional ketones or esters. This is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over two oxygen atoms and one carbon atom. This enhanced acidity allows for deprotonation with relatively mild bases, such as alkoxides, to form a stable enolate.[8]
Alkylation Reactions
The enolate of Ethyl 2-ethanoyl-4-oxopentanoate is a potent nucleophile and can readily participate in Sₙ2 reactions with alkyl halides. This allows for the introduction of alkyl substituents at the α-position, providing a pathway to more complex molecular structures.[8][9]
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester functionality of Ethyl 2-ethanoyl-4-oxopentanoate can be hydrolyzed to a carboxylic acid, forming the corresponding β-keto acid.[9] Upon heating, β-keto acids readily undergo decarboxylation (loss of CO₂) to yield a ketone.[10][11][12] This reaction sequence is a classical method for the synthesis of ketones.
Caption: Reaction pathway of hydrolysis and decarboxylation.
Synthesis of Ethyl 2-ethanoyl-4-oxopentanoate
Representative Synthesis Protocol: Crossed Claisen Condensation
Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of Ethyl 2-ethanoyl-4-oxopentanoate.
Materials:
-
Ethyl acetoacetate
-
Acetyl chloride or acetic anhydride
-
Strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether)
-
Apparatus for reactions under inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base to the solvent with stirring.
-
Add a solution of ethyl acetoacetate in the anhydrous solvent dropwise to the base suspension.
-
Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the acetylating agent in the anhydrous solvent dropwise to the enolate solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Caption: General workflow for the synthesis of a β-keto ester via Claisen condensation.
Analytical Methods
The characterization and purity assessment of Ethyl 2-ethanoyl-4-oxopentanoate can be achieved using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group, the acetyl methyl protons, and the methylene and methine protons of the pentanoate backbone. The presence of the enol tautomer would give rise to a distinct set of signals, including a characteristic enolic proton resonance.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities. The presence of the enol form would also be indicated by a broad O-H stretching band and a C=C stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Note: Specific, experimentally obtained spectroscopic data for Ethyl 2-ethanoyl-4-oxopentanoate were not found in the cited literature. The above descriptions are based on the expected spectral features for a compound of this structure.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like β-keto esters.[18][19][20] It can be used to assess the purity of the synthesized product and to identify any byproducts. It is important to note that transesterification can sometimes occur in the GC inlet or on the column, which should be considered when interpreting the results.[21]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of dicarbonyl compounds.[22][23][24][25][26] Reversed-phase HPLC with UV detection is a common approach. Derivatization may be employed to enhance detection sensitivity and selectivity.
Representative HPLC Protocol
Disclaimer: This is a generalized protocol for the analysis of dicarbonyl compounds and would require optimization for Ethyl 2-ethanoyl-4-oxopentanoate.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid).
Procedure:
-
Prepare a standard solution of the analyte in a suitable solvent (e.g., acetonitrile).
-
Set the UV detector to a wavelength where the compound exhibits maximum absorbance (this would need to be determined experimentally).
-
Inject the sample onto the column and run the gradient elution program.
-
Identify the peak corresponding to Ethyl 2-ethanoyl-4-oxopentanoate by comparing its retention time to that of the standard.
-
Quantify the compound by integrating the peak area and comparing it to a calibration curve.
Safety and Handling
Ethyl 2-ethanoyl-4-oxopentanoate is classified as an irritant.
-
Hazard Statements: H319: Causes serious eye irritation.
-
Precautionary Statements: P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under storage class 11 for combustible solids.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
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Dwyer, T. J., & Fillo, J. D. (2014). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Journal of Chemical Education, 91(10), 1713–1717. [Link]
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Vedantu. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. [Link]
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Pearson. Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. [Link]
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International Organisation of Vine and Wine. (2010). Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV). OIV-MA-AS315-20. [Link]
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Nawar, W. W. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 58(2), 274-277. [Link]
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SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
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Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. [Link]
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AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
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Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(22), 2625-2631. [Link]
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Organic Chemistry Portal. Claisen Condensation. [Link]
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Fiveable. 3.5 Claisen condensation - Organic Chemistry II. [Link]
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Chemistry Steps. Decarboxylation. [Link]
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ResearchGate. (n.d.). High-performance liquid chromatogram of the derived: (A) α-dicarbonyl... [Link]
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ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. [Link]
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Agilent Technologies. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC Application. [Link]
-
JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
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Chemistry LibreTexts. (2023). 3.6: Keto-Enol Tautomerism. [Link]
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Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 86, 325. [Link]
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Zhang, Y., et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Journal of Zhejiang University. Science. B, 14(5), 373–381. [Link]
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ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the... [Link]
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CP Lab Safety. This compound, 95% Purity, C9H14O4, 500 mg. [Link]
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ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]
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Yamamoto, S., et al. (2014). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 5, 1031-1038. [Link]
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HENAN NEW BLUE CHEMICAL CO.,LTD. 41892-81-3 this compound. [Link]
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Li, Y., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 14, 2768–2775. [Link]
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ChemSynthesis. ethyl 2-formyl-4-oxopentanoate. [Link]
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NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. In NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. In NIST Chemistry WebBook. [Link]
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PubChem. Ethyl 3-acetyl-4-oxopentanoate. [Link]
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Prepared for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Ethyl 2-acetyl-4-oxopentanoate
This guide provides a comprehensive technical overview of this compound, a functionalized pentanoic acid derivative with significant potential in medicinal chemistry and drug development. We will delve into its core physicochemical properties, molecular structure, and its emerging role as a scaffold for therapeutic agents. Furthermore, a representative synthesis workflow is detailed, providing field-proven insights into the practical considerations for its preparation and purification.
Core Compound Identification and Properties
This compound is a dicarbonyl compound featuring both ester and ketone functional groups. This structural arrangement makes it a versatile intermediate for further chemical modifications. Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₄ | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][2][3] |
| IUPAC Name | This compound | [4] |
| CAS Number | 41892-81-3 | [1][2][3] |
| Canonical SMILES | CCOC(=O)C(CC(=O)C)C(=O)C | [5] |
| InChI Key | WANUOLLLVOSMFL-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | |
| Boiling Point | 126-128 °C (at 14 Torr) | [3] |
Molecular Structure and Functional Groups
The structure of this compound is characterized by a five-carbon pentanoate backbone, substituted with two acetyl groups and an ethyl ester. The presence of multiple carbonyl groups provides several sites for chemical reaction, making it a valuable building block in organic synthesis.
Caption: Generalized workflow for the synthesis of a β-dicarbonyl compound.
Detailed Experimental Protocol (Representative)
This protocol describes a plausible method for synthesizing this compound, grounded in standard organic chemistry techniques for ester and ketone synthesis. [6][7][8] Materials:
-
Ethyl acetoacetate
-
Acetyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: A three-neck round-bottom flask is flame-dried under an inert atmosphere (Argon or Nitrogen) and fitted with a dropping funnel, a thermometer, and a magnetic stirrer.
-
Causality: An inert atmosphere and anhydrous conditions are critical because the sodium hydride reagent and the intermediate enolate are highly reactive towards water and oxygen. [6]2. Enolate Formation: Anhydrous solvent (e.g., THF) is added to the flask, followed by the cautious, portion-wise addition of sodium hydride. The resulting suspension is cooled to 0 °C in an ice bath. Ethyl acetoacetate is then added dropwise via the dropping funnel. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the sodium enolate.
-
Causality: Sodium hydride is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the acidic α-carbon of ethyl acetoacetate to form the nucleophilic enolate. Cooling prevents side reactions.
-
-
Acylation: Acetyl chloride, dissolved in the anhydrous solvent, is added dropwise to the enolate suspension at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Causality: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of acetyl chloride in a classic C-acylation reaction, forming the new carbon-carbon bond and the target dicarbonyl structure.
-
-
Aqueous Work-up: The reaction is carefully quenched by slowly adding it to an ice-cold 1M HCl solution to neutralize the excess base and protonate any remaining enolate.
-
Causality: An acidic quench ensures that the final product is in its neutral keto form and helps to dissolve inorganic salts. The procedure must be done slowly and with cooling due to the exothermic nature of the neutralization.
-
-
Extraction and Washing: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution (to remove residual acid), water, and finally brine (to aid in drying).
-
Causality: Extraction isolates the organic product from the aqueous phase. The washing steps are crucial for removing impurities: bicarbonate neutralizes acid, and brine reduces the solubility of organic material in the aqueous phase, improving separation.
-
-
Drying and Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel. [6] * Causality: Drying removes trace water, which can interfere with characterization. Chromatography separates the target compound from unreacted starting materials and byproducts based on polarity, yielding the pure this compound.
References
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P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Chemspace. (n.d.). This compound - C9H14O4. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-acetyl-4-oxopentanoate. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-4-oxopentanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl levulinate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-oxo-, ethyl ester (CAS 539-88-8). Retrieved from [Link]
-
Dana Bioscience. (n.d.). Ethyl 2-acetyl-3-methyl-4-oxopentanoate 100mg. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
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An In-Depth Guide to the 1H NMR Spectrum Analysis of Ethyl 2-acetyl-4-oxopentanoate
Abstract
Ethyl 2-acetyl-4-oxopentanoate is a complex tri-carbonyl compound whose structural elucidation presents a compelling case study in modern spectroscopic analysis. Its proclivity for keto-enol tautomerism, a phenomenon central to its reactivity and stability, results in a dynamic equilibrium that is vividly captured by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this molecule, offering researchers, scientists, and drug development professionals a detailed framework for interpreting the spectral data. We will deconstruct the spectra of both the keto and enol tautomers, explain the principles governing their equilibrium, and provide robust experimental protocols for acquiring high-fidelity data.
Introduction: The Structural Complexity of this compound
This compound possesses a unique structure containing an ester and two ketone functionalities. The proton on the second carbon (C2), positioned between the ester carbonyl and an acetyl carbonyl, is particularly acidic. This structural feature facilitates a dynamic equilibrium between the keto form and a more stable, conjugated enol form.[1] ¹H NMR spectroscopy is an exceptionally powerful, non-destructive technique for investigating this equilibrium, as the rate of interconversion between tautomers is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.[2][3]
The Dominant Keto Tautomer
In its keto form, the molecule presents a distinct set of proton environments. Understanding these is the first step in a complete spectral analysis.
Figure 1: Structure of this compound (Keto Form) with proton labels.
The ¹H NMR spectrum of the keto form is predicted to show six distinct signals, detailed in Table 1. The causality for these assignments is rooted in fundamental principles of chemical environment and spin-spin coupling.[4][5]
-
Ethyl Group (a, b): The ethoxy protons present a classic ethyl pattern: a quartet for the methylene protons (b ) coupled to the three methyl protons (a ), and a triplet for the methyl protons (a ) coupled to the two methylene protons (b ). The methylene group's proximity to the electron-withdrawing ester oxygen shifts it significantly downfield.
-
Acetyl Protons (c, f): The two acetyl methyl groups are in different chemical environments. The terminal acetyl methyl protons (f ) at C5 are adjacent to a simple ketone and appear as a singlet around 2.1-2.2 ppm. The acetyl methyl protons (c ) at C2 are adjacent to a carbon that is also bonded to the ester carbonyl, resulting in a slightly different electronic environment and a distinct singlet.
-
Aliphatic Chain Protons (d, e): The methine proton (d ) at C2 is positioned between two electron-withdrawing carbonyl groups, causing a substantial downfield shift. It is coupled to the two methylene protons at C3, resulting in a triplet. Conversely, the methylene protons (e ) at C3 are coupled to the single methine proton at C2, appearing as a doublet.
Table 1: Predicted ¹H NMR Spectral Data for the Keto Tautomer
| Label | Proton Type | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|---|
| a | Ethyl CH₃ | 3H | ~1.25 | Triplet (t) | ~7.1 Hz |
| b | Ethyl O-CH₂ | 2H | ~4.18 | Quartet (q) | ~7.1 Hz |
| c | Acetyl CH₃ (at C2) | 3H | ~2.28 | Singlet (s) | - |
| d | Methine CH (at C2) | 1H | ~3.80 | Triplet (t) | ~7.0 Hz |
| e | Methylene CH₂ (at C3) | 2H | ~3.00 | Doublet (d) | ~7.0 Hz |
| f | Acetyl CH₃ (at C4) | 3H | ~2.18 | Singlet (s) | - |
The Enol Tautomer and the Equilibrium
The acidity of the C2 proton drives the tautomerization process. The equilibrium strongly favors the enol form where a six-membered ring is formed via an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen. This configuration is stabilized by resonance through the conjugated π-system.[1][2]
Figure 2: Keto-Enol Tautomerism in this compound.
The formation of the enol tautomer dramatically alters the ¹H NMR spectrum:
-
Disappearance of Methine Signal: The methine proton (d ) at C2 is absent in the enol form.
-
Appearance of Enolic Hydroxyl: A new, very deshielded signal (d' ) appears far downfield (typically 12-16 ppm). This large chemical shift is characteristic of a proton involved in strong intramolecular hydrogen bonding.[2]
-
Shift of Acetyl Methyl: The acetyl methyl group (c ) is now attached to a C=C double bond, becoming an "enolic methyl" (c' ). This changes its electronic environment, typically causing an upfield shift to around 1.9-2.0 ppm.
-
Change in Methylene Signal: The methylene protons (e ) are now adjacent to a sp²-hybridized carbon. The coupling to the C2 proton is lost, and this signal (e' ) typically collapses into a singlet.
Table 2: Predicted ¹H NMR Spectral Data for the Enol Tautomer
| Label | Proton Type | Integration | Predicted δ (ppm) | Multiplicity |
|---|---|---|---|---|
| a' | Ethyl CH₃ | 3H | ~1.25 | Triplet (t) |
| b' | Ethyl O-CH₂ | 2H | ~4.18 | Quartet (q) |
| c' | Enol CH₃ | 3H | ~1.95 | Singlet (s) |
| d' | Enol OH | 1H | ~12-14 | Singlet (s, broad) |
| e' | Methylene CH₂ | 2H | ~3.10 | Singlet (s) |
| f' | Acetyl CH₃ (at C4) | 3H | ~2.18 | Singlet (s) |
Quantitative Analysis of Tautomeric Composition
The power of ¹H NMR lies in its quantitative nature. The ratio of the keto to enol tautomers can be precisely determined by comparing the integrated areas of signals unique to each form.[6]
Methodology:
-
Identify Unique Signals: Choose well-resolved signals that appear in only one tautomer. The most reliable signals are:
-
Keto Form: The methine proton (d ) at ~3.80 ppm (Integral = 1H).
-
Enol Form: The enolic hydroxyl proton (d' ) at ~12-14 ppm (Integral = 1H).
-
-
Integrate: Carefully integrate the area under these two peaks.
-
Calculate Percentage:
-
Let I_keto be the integral of the keto methine peak.
-
Let I_enol be the integral of the enol hydroxyl peak.
-
% Enol = [I_enol / (I_enol + I_keto)] * 100
-
% Keto = [I_keto / (I_enol + I_keto)] * 100
-
The equilibrium is sensitive to solvent polarity; non-polar solvents tend to stabilize the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this hydrogen bond and may favor the more polar keto form.[3][7]
Experimental Methodology
Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and appropriate instrument parameterization.
Protocol for NMR Sample Preparation
This protocol ensures a clean, homogeneous sample, which is critical for high-resolution NMR.[8][9]
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a relatively non-polar solvent that will likely favor a significant population of the enol form. The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[10]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of Kimwipe or cotton wool and carefully dispense the filtrate into a clean, dry 5 mm NMR tube.[9][10]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
Data Acquisition and Processing Workflow
The following workflow outlines the key steps from data acquisition to final analysis.
Figure 3: Standard workflow for ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound offers a rich narrative of molecular structure and dynamics. A successful analysis hinges on recognizing the simultaneous presence of keto and enol tautomers. By systematically assigning the signals for each species based on established principles of chemical shift and spin-spin coupling, and by leveraging the quantitative power of signal integration, researchers can gain a deep and accurate understanding of this complex molecule. The methodologies and interpretations presented in this guide provide a robust foundation for the characterization of this and other β-dicarbonyl systems, which are prevalent in synthetic chemistry and drug development.
References
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Biological Magnetic Resonance Data Bank. (n.d.). Ethyl Acetoacetate (C6H10O3) - bmse000944. BMRB. Retrieved from [Link]
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LECTURE 13. (2020, December 17). 1H NMR Spectrum | Acetaldehyde (CH3CHO)| Ethyl Acetoacetate. YouTube. Retrieved from [Link]
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Chegg.com. (2024, April 30). Solved ii. The ?1H ?NMR of the distilled ethyl acetoacetate. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
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University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]
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EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
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Drexler, E. J., & Field, K. W. (n.d.). An NMR Study of Keto-Enol Tautomerism in ,8-Dicarbonyl Compounds. Journal of Chemical Education. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Physics Forums. (2004, November 11). How can H-NMR graph peaks be used to determine enol-keto ratio?. Retrieved from [Link]
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ResearchGate. (2014, October). Fig. 1. Keto-enol tautomerism and the formation of chelate. Retrieved from [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Mass Spectrometric Analysis of Ethyl 2-acetyl-4-oxopentanoate
An In-depth Technical Guide:
Introduction
Ethyl 2-acetyl-4-oxopentanoate (CAS: 41892-81-3, Molecular Formula: C₉H₁₄O₄, Molecular Weight: 186.21 g/mol ) is a diketo-ester presenting a unique analytical challenge due to its multiple functional groups.[1][2] As a functionalized molecule, its unambiguous characterization is paramount in fields ranging from synthetic chemistry to drug development, where it may serve as a key intermediate or a lead compound.[1] Mass spectrometry (MS) offers an unparalleled combination of sensitivity and structural detail, making it the definitive technique for the identification and characterization of such molecules.
This guide provides a deep, experience-driven exploration of the mass spectrometric behavior of this compound. We will move beyond simple spectral interpretation to discuss the causality behind methodological choices, focusing on how to leverage different ionization and analysis techniques to build a self-validating analytical dossier on the molecule.
Section 1: The Strategic Choice of Ionization
The first and most critical decision in the mass spectrometric analysis of any compound is the choice of ionization technique. This choice dictates whether we prioritize the observation of the intact molecule or the generation of structurally informative fragments. For a molecule like this compound, with moderate volatility and multiple polar carbonyl groups, several techniques are viable, each offering complementary data.
-
Electron Ionization (EI): As the classic, hard ionization technique, EI is indispensable for structural elucidation.[3] By bombarding the gaseous molecule with high-energy electrons (typically 70 eV), we induce extensive and reproducible fragmentation. This creates a characteristic "fingerprint" spectrum that can be searched against libraries (like NIST) and used to piece together the molecular structure. Given its boiling point of approximately 288°C, this analyte is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) with EI.[1]
-
Chemical Ionization (CI): A soft ionization technique, CI is the logical counterpart to EI for GC-MS analysis. It uses a reagent gas (e.g., methane or isobutane) to produce protonated molecules, primarily [M+H]⁺.[3][4] This method is exceptionally useful for confirming the molecular weight of the analyte with minimal fragmentation, which can sometimes be ambiguous or absent in EI spectra.[3]
-
Electrospray Ionization (ESI): The cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is a very soft ionization method ideal for polar molecules.[5] It generates pseudomolecular ions, typically protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ from the mobile phase. Its power lies in its ability to deliver intact ions to the mass analyzer, making it the premier choice for accurate mass measurement and tandem MS (MS/MS) experiments.
The following workflow illustrates the strategic decision-making process for selecting the appropriate ionization source.
Caption: Predicted EI fragmentation pathways for this compound.
Table 1: Predicted Prominent Ions in the EI Mass Spectrum
| m/z | Proposed Ion Structure | Mechanism |
|---|---|---|
| 186 | [C₉H₁₄O₄]⁺• | Molecular Ion |
| 158 | [C₇H₁₀O₄]⁺• | McLafferty Rearrangement (Loss of C₂H₄) |
| 143 | [C₇H₁₁O₃]⁺ | α-Cleavage (Loss of •COCH₃) |
| 141 | [C₇H₉O₃]⁺ | α-Cleavage (Loss of •OCH₂CH₃) |
| 43 | [CH₃CO]⁺ | α-Cleavage (Acetyl Cation) |
Section 3: High-Confidence Identification via LC-MS/MS
While EI-MS provides a structural fingerprint, soft ionization coupled with tandem mass spectrometry (MS/MS) provides orthogonal, high-confidence data. This is particularly crucial in complex matrices encountered in drug metabolism or environmental analysis.
Using ESI, the primary ion observed in the positive mode would be the protonated molecule, [M+H]⁺, at m/z 187.2 . In the presence of sodium salts in the solvent or glassware, a sodium adduct, [M+Na]⁺, at m/z 209.2 is also highly probable. The high-resolution mass of these ions can be used to confirm the elemental composition.
The true power of this approach is realized through MS/MS. By isolating the [M+H]⁺ precursor ion (m/z 187.2) and subjecting it to collision-induced dissociation (CID), we can generate a product ion spectrum that is specific to the parent molecule. The fragmentation will be different from EI, as it originates from an even-electron species. Common losses would include neutral molecules like water (H₂O), ethanol (C₂H₅OH), and acetic acid (CH₃COOH).
Caption: A typical LC-MS/MS workflow for targeted analysis.
Section 4: Validated Experimental Protocols
The following protocols are provided as robust starting points for the analysis. Instrument parameters should be optimized for specific hardware.
Protocol 1: GC-MS Analysis via Electron Ionization
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with an EI source.
-
GC Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Parameters:
-
Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan m/z 40-400.
-
Solvent Delay: 3 minutes.
-
-
Expected Outcome: A sharp chromatographic peak with a mass spectrum exhibiting a base peak at m/z 43 and other key fragments as detailed in Table 1. The molecular ion at m/z 186 may be of low abundance or absent.
Protocol 2: LC-MS/MS Analysis via Electrospray Ionization
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol. Further dilute 1:100 in the initial mobile phase.
-
Instrumentation: An LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, hold for 1 min. Linear ramp to 95% B over 8 min. Hold at 95% B for 2 min. Return to 10% B and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Full Scan (MS1): Scan m/z 100-300 to identify [M+H]⁺ and [M+Na]⁺.
-
MS/MS Scan: Isolate precursor ion m/z 187.2. Apply collision energy (e.g., 10-30 eV, requires optimization) and scan for product ions.
-
-
Expected Outcome: A well-defined chromatographic peak. The full scan spectrum will show a strong signal for the protonated molecule at m/z 187.2. The MS/MS spectrum will show characteristic neutral losses, providing high-confidence structural confirmation.
Conclusion
The mass spectrometric analysis of this compound is a prime example of leveraging complementary ionization techniques to achieve comprehensive characterization. Electron Ionization provides an invaluable fragmentation fingerprint for initial identification and structural elucidation. Concurrently, soft ionization methods like ESI, coupled with tandem mass spectrometry, deliver unambiguous molecular weight confirmation and highly specific fragmentation data for confident identification in any analytical context. By employing the strategic workflows and protocols outlined in this guide, researchers can ensure a robust and self-validating analytical approach to this and other similarly complex molecules.
References
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Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. Available at: [Link]
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ResearchGate. (2011). Mass Spectra of β-Keto Esters. Retrieved January 12, 2026, from [Link]
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Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved January 12, 2026, from [Link]
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University of Bristol. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved January 12, 2026, from [Link]
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P&S Chemicals. (n.d.). Product information, this compound. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
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JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Retrieved January 12, 2026, from [Link]
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Munson, M. S. B., & Field, F. H. (1966). Chemical Ionization Mass Spectrometry. II. Esters. Journal of the American Chemical Society, 88(19), 4337-4345. Available at: [Link]
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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 2-acetyl-4-oxopentanoate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of Ethyl 2-acetyl-4-oxopentanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's IR spectrum, with a particular focus on the pivotal role of keto-enol tautomerism. We will explore the theoretical underpinnings of the vibrational modes of its constituent functional groups, present a detailed assignment of characteristic absorption bands, and offer a robust experimental protocol for acquiring high-quality spectra. This guide aims to serve as an authoritative resource for the structural elucidation and characterization of this compound and related β-dicarbonyl compounds.
Introduction: The Structural Significance of this compound
This compound, a β-dicarbonyl compound, possesses a molecular architecture that makes it a valuable intermediate in organic synthesis.[1][2][3] Its utility is intrinsically linked to the reactivity of its functional groups: an ester and two ketone moieties. The presence of an acidic α-hydrogen, situated between the two carbonyl groups, facilitates a dynamic equilibrium between two tautomeric forms: the keto and the enol form.[4][5] This keto-enol tautomerism is a defining feature of its chemistry and profoundly influences its spectroscopic signature. Infrared (IR) spectroscopy emerges as a powerful, non-destructive analytical technique to probe this equilibrium and elucidate the compound's structural intricacies.[4]
The Principle of IR Spectroscopy: A Molecular Vibrational Perspective
Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter. Covalent bonds within a molecule are not static; they behave like springs, undergoing continuous vibrational motions, such as stretching and bending, at specific quantized frequencies.[6] When a molecule is irradiated with infrared light, it will absorb the energy from the radiation that matches the frequency of one of its vibrational modes, causing a transition to a higher vibrational energy state.[6] This absorption is only possible if the vibrational mode leads to a change in the molecule's dipole moment.[6] Consequently, an IR spectrum provides a unique fingerprint of a molecule's functional groups, as different bonds and functional groups have characteristic absorption frequencies.[6]
Keto-Enol Tautomerism: The Duality of this compound
The defining characteristic of this compound in an IR spectroscopic context is its existence as a mixture of keto and enol tautomers. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature.[4] The enol form is stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond.[4][7] This structural duality is directly observable in the IR spectrum, with distinct absorption bands corresponding to each tautomer.
Caption: Keto-enol tautomerism of this compound.
Decoding the Infrared Spectrum: A Detailed Peak Assignment
The IR spectrum of this compound is a superposition of the spectra of its keto and enol tautomers. The relative intensities of the peaks associated with each form provide an insight into the equilibrium position.
The Carbonyl (C=O) Stretching Region (1800-1600 cm⁻¹): A Tale of Two Tautomers
This region is the most informative for characterizing this compound.
-
Keto Form:
-
Ester C=O Stretch (νC=O): A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹ .[4][8] This is the typical region for a saturated aliphatic ester.
-
Ketone C=O Stretch (νC=O): Another strong absorption should appear around 1715 cm⁻¹ , characteristic of a saturated ketone.[7][9] The presence of two distinct, strong peaks in this region is a clear indicator of the keto tautomer.
-
-
Enol Form:
-
Conjugated & H-bonded Ester C=O Stretch (νC=O): The ester carbonyl group in the enol form is part of a conjugated system and is involved in intramolecular hydrogen bonding. This delocalization of electron density weakens the C=O double bond, causing a significant shift to a lower wavenumber, typically around ~1650 cm⁻¹ .[4][7]
-
C=C Stretch (νC=C): The enol form possesses a carbon-carbon double bond, which will give rise to a stretching vibration in the region of 1640-1600 cm⁻¹ . This peak is often observed in close proximity to the conjugated carbonyl peak.
-
The O-H and C-H Stretching Region (3600-2800 cm⁻¹)
-
Enol O-H Stretch (νO-H): The intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer will exhibit a broad absorption band in the region of 3200-2500 cm⁻¹ . This broadness is a hallmark of strong hydrogen bonding.
-
C-H Stretch (νC-H): Aliphatic C-H stretching vibrations from the ethyl and acetyl groups will appear as sharp to medium peaks in the 3000-2850 cm⁻¹ region.
The Fingerprint Region (1500-400 cm⁻¹)
This region contains a complex series of absorptions arising from C-C stretching, C-O stretching, and various bending vibrations. While difficult to interpret in isolation, the pattern of peaks in this region is unique to the molecule and serves as a "fingerprint" for identification.
-
C-O Stretch (νC-O): Esters typically show strong C-O stretching bands. For this compound, these are expected in the 1300-1100 cm⁻¹ range.[7][8]
Summary of Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Tautomer | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H Stretch | Enolic -OH (H-bonded) | Enol | 3200-2500 | Broad, Medium |
| C-H Stretch | Aliphatic C-H | Both | 3000-2850 | Medium to Weak |
| C=O Stretch | Ester | Keto | 1750-1735 | Strong |
| C=O Stretch | Ketone | Keto | ~1715 | Strong |
| C=O Stretch | Ester (Conjugated & H-bonded) | Enol | ~1650 | Strong |
| C=C Stretch | Alkene | Enol | 1640-1600 | Medium |
| C-O Stretch | Ester | Both | 1300-1100 | Strong |
Experimental Protocol for IR Spectroscopic Analysis
To obtain a high-quality and reproducible IR spectrum of this compound, the following protocol is recommended.
Sample Preparation
Given that this compound is a liquid at room temperature, the following methods are suitable:
-
Neat Liquid (Thin Film):
-
Place a single drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Ensure no air bubbles are trapped between the plates.
-
-
Solution:
-
Prepare a 5-10% (w/v) solution of the sample in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride).
-
Fill a liquid transmission cell of a known path length with the solution.
-
Instrument Setup and Data Acquisition
Caption: Workflow for IR Spectroscopy Analysis.
-
Instrument Purge: Ensure the spectrometer's sample compartment is adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Scan: Perform a background scan using either the empty salt plates or the liquid cell filled with the pure solvent. This is crucial for obtaining the final absorbance or transmittance spectrum.
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
To enhance the signal-to-noise ratio, co-add 16 to 32 scans.[4]
-
Data Processing and Analysis
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Carefully identify the key absorption bands as detailed in Section 4.
-
Correlate the presence and relative intensities of the keto and enol peaks with the sample's condition and potential equilibrium shifts.
Conclusion
The infrared spectrum of this compound is a rich source of structural information, offering a direct window into its fascinating keto-enol tautomerism. A thorough understanding of the characteristic vibrational frequencies of both tautomers is paramount for accurate spectral interpretation. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality IR spectra for the characterization and quality control of this important synthetic intermediate. This guide provides a solid foundation for further spectroscopic investigations and applications in drug development and materials science.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Kurajica, S., Škorić Vujković Cvijin, I., Lozic, I., & Mandić, V. (2014). Keto-enol tautomerism and the formation of chelate. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.4: Infrared spectroscopy. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Brown, W. P. (2025). infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]
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The Unexplored Therapeutic Potential of Ethyl 2-acetyl-4-oxopentanoate Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of a β-Dicarbonyl Scaffold
In the landscape of medicinal chemistry, the 1,3-dicarbonyl moiety stands as a privileged scaffold, a versatile building block for the synthesis of a diverse array of bioactive molecules. Ethyl 2-acetyl-4-oxopentanoate, with its dual keto-ester functionality, represents a particularly intriguing starting point for the development of novel therapeutic agents. While direct and extensive research on the biological activities of its derivatives is still emerging, the well-established pharmacological profiles of related β-dicarbonyl compounds provide a strong rationale for its exploration. This technical guide will delve into the potential biological activities of this compound derivatives, offering a roadmap for researchers in drug discovery. We will explore potential synthesis pathways, key biological assays for activity screening, and the underlying mechanistic principles that may govern their therapeutic effects.
I. Synthetic Avenues: Crafting a Library of Derivatives
The reactivity of the dicarbonyl and ester moieties in this compound allows for a multitude of synthetic transformations, enabling the creation of a diverse chemical library.
Synthesis of Heterocyclic Derivatives
The condensation of 1,3-dicarbonyl compounds with various dinucleophiles is a cornerstone of heterocyclic chemistry. This compound can serve as a precursor for the synthesis of a wide range of heterocyclic systems, including but not limited to:
-
Pyrimidines and Pyridines: Reaction with ureas, thioureas, or amidines can yield substituted pyrimidines, while condensation with ammonia or primary amines in the presence of an aldehyde can lead to the formation of dihydropyridine derivatives.
-
Pyrazoles and Isoxazoles: Treatment with hydrazine derivatives or hydroxylamine hydrochloride can result in the formation of pyrazole and isoxazole rings, respectively. These heterocyclic cores are present in numerous clinically approved drugs.
A general synthetic scheme for the synthesis of heterocyclic derivatives from 1,3-dicarbonyl compounds is presented below.
Caption: General workflow for the synthesis of heterocyclic derivatives.
Modification of the Dicarbonyl Moiety
The reactivity of the ketone groups allows for various modifications:
-
Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base can lead to the formation of new carbon-carbon bonds and more complex structures.
-
Reduction: Selective reduction of one or both carbonyl groups can yield diol or keto-alcohol derivatives, altering the polarity and hydrogen bonding potential of the molecule.
II. Potential Biological Activities and Screening Protocols
Based on the known activities of related β-dicarbonyl compounds, derivatives of this compound are promising candidates for a range of therapeutic applications.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. β-Keto esters have demonstrated notable antibacterial activity, and their mechanism is often attributed to the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors.
Experimental Protocol: Quorum Sensing Inhibition Assay
A common method to screen for QS inhibitors is to use a reporter strain of bacteria, such as Chromobacterium violaceum, which produces a purple pigment called violacein in response to QS signals.
-
Preparation of Bacterial Culture: Inoculate a sterile nutrient broth with C. violaceum and incubate overnight.
-
Assay Setup: In a 96-well microtiter plate, add a sub-inhibitory concentration of the test compound (to ensure that any observed effect is not due to bactericidal or bacteriostatic activity) to fresh nutrient broth.
-
Inoculation: Add a standardized inoculum of the C. violaceum culture to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Quantification of Violacein: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant at a specific wavelength (e.g., 585 nm). A reduction in violacein production in the presence of the test compound, without a significant reduction in bacterial growth (measured by OD600), indicates QS inhibition.
Data Presentation: Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of the synthesized derivatives should be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli |
| Derivative 1 | 64 | 128 | 128 | >256 |
| Derivative 2 | 32 | 64 | 64 | 128 |
| Control | 2 | 4 | 4 | 8 |
Anticancer Activity
Many compounds containing the 1,3-dicarbonyl motif have been reported to possess anticancer properties. Their mechanism of action can be multifaceted, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation.
Experimental Protocol: Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.
Delving Deeper: Apoptosis Induction
To confirm that cytotoxicity is mediated by apoptosis, further assays can be performed:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) can confirm the activation of the apoptotic cascade.
-
Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells can reveal cell cycle arrest at specific phases (e.g., G2/M), which is often a prelude to apoptosis.[1]
Sources
An In-depth Technical Guide on the Discovery and History of Beta-Keto Ester Synthesis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Genesis of Carbon-Carbon Bond Formation
In the landscape of 19th-century organic chemistry, the formation of carbon-carbon bonds was a significant challenge. The ability to controllably link carbon atoms is the cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. It was within this context that the synthesis of beta-keto esters emerged as a pivotal development, providing a robust and versatile method for C-C bond formation that continues to be a mainstay in modern synthesis.
At the heart of this chemistry lies the reactivity of esters and their corresponding enolates. The alpha-protons of esters, those on the carbon adjacent to the carbonyl group, are weakly acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl carbon, forging a new carbon-carbon bond. This fundamental principle underpins the reactions that led to the discovery and development of beta-keto ester synthesis.
II. The Foundational Discovery: The Claisen Condensation
The history of beta-keto ester synthesis is inextricably linked with the German chemist Rainer Ludwig Claisen.[1][2] While other chemists had observed similar reactions, it was Claisen who, in 1887, first systematically investigated and described the base-mediated self-condensation of esters to form β-keto esters.[1][3][4][5] This reaction, now known as the Claisen condensation, was a landmark achievement in organic synthesis.[6]
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[3] The product of this reaction is a β-keto ester, a molecule containing a ketone functional group at the beta-position relative to the ester group.[6][7]
The Core Mechanism: A Step-by-Step Elucidation
The mechanism of the Claisen condensation proceeds through a series of well-defined steps:[3][8]
-
Enolate Formation: A strong base, typically the alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters), removes an α-proton from one of the ester molecules.[7][9] This deprotonation results in the formation of a resonance-stabilized enolate anion.[3][10] The use of a corresponding alkoxide base is crucial to prevent transesterification, a side reaction that would lead to a mixture of products.[9]
-
Nucleophilic Attack: The newly formed enolate anion, being a potent nucleophile, attacks the electrophilic carbonyl carbon of a second ester molecule.[3][10] This step forms a tetrahedral intermediate.[10]
-
Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxide group as a leaving group.[3][10]
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton on the carbon between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly removes this proton.[8][10] This final deprotonation step is thermodynamically favorable and drives the equilibrium of the reaction towards the product.[8][9] An acidic workup is then required to protonate the resulting enolate and isolate the neutral β-keto ester.[3]
Visualizing the Mechanism
Caption: A simplified workflow of the acetoacetic ester synthesis.
IV. Variations and Named Reactions Expanding the Scope
The fundamental principles of the Claisen condensation have been extended to a variety of related and named reactions, significantly broadening the scope and utility of β-keto ester synthesis.
-
The Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts to form a cyclic β-keto ester. [7][11]This reaction is particularly useful for the synthesis of five- and six-membered rings. [11]
-
The Crossed Claisen Condensation: This variation involves the reaction between two different esters. [7][12]To avoid a mixture of products, this reaction is typically performed with one ester that has α-hydrogens and another that does not. [7]
V. Modern Applications in Drug Development and Complex Molecule Synthesis
Beta-keto esters are crucial intermediates in the synthesis of a vast array of complex organic molecules, including many pharmaceuticals. [12][13][14]Their synthetic versatility stems from the presence of multiple reactive sites, allowing for a wide range of chemical transformations. [12][14] The development of modern synthetic methodologies, such as palladium-catalyzed reactions of allylic β-keto esters, has further expanded the utility of these compounds in organic synthesis. [15]These newer methods offer milder reaction conditions and greater control over stereochemistry, which are critical considerations in drug development. [13]Furthermore, enzymatic and chemoenzymatic approaches are being explored for the synthesis of chiral β-keto esters, which are valuable building blocks for enantiomerically pure pharmaceuticals. [13]
| Reaction Type | Key Features | Typical Product |
|---|---|---|
| Claisen Condensation | Self-condensation of two ester molecules. | β-Keto ester |
| Dieckmann Condensation | Intramolecular condensation of a diester. | Cyclic β-keto ester |
| Crossed Claisen Condensation | Condensation of two different esters. | β-Keto ester |
| Acetoacetic Ester Synthesis | Alkylation and decarboxylation of a β-keto ester. | Ketone |
VI. Conclusion: The Enduring Legacy of Beta-Keto Ester Synthesis
From its discovery in the late 19th century to its modern-day applications in complex molecule synthesis and drug development, the synthesis of beta-keto esters has remained a cornerstone of organic chemistry. The foundational work of chemists like Rainer Ludwig Claisen laid the groundwork for a rich and diverse field of study that continues to evolve. The ability to form carbon-carbon bonds with the precision and control offered by these reactions has empowered chemists to construct ever more complex and functional molecules, impacting fields from materials science to medicine. The enduring legacy of beta-keto ester synthesis is a testament to the power of fundamental discoveries to shape the course of scientific progress.
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(2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10843-10864. [Link]
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Trost, B. M. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(4), 163-176. [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23563-23575. [Link]
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Ethyl 2-acetyl-4-oxopentanoate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Ethyl 2-acetyl-4-oxopentanoate
Introduction: Understanding the Molecule
This compound (CAS No: 41892-81-3) is a diketo ester utilized in various industrial and scientific research applications.[1][2] Also known by synonyms such as ethyl acetonylacetylacetate and ethyl 2-acetyl-4-oxovalerate, its molecular structure presents specific handling challenges that necessitate a robust safety protocol.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this chemical safely, grounding all recommendations in established safety principles and data. The causality behind each precaution is explained to foster a deeper understanding of risk mitigation.
Section 1: Hazard Identification and Classification
The foundation of safe handling is a thorough understanding of the inherent risks. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded.
GHS Classification Summary:
-
Specific Target Organ Toxicity (Single Exposure): Category 3, with a risk of respiratory irritation.[1][5]
The assigned GHS pictogram is the GHS07 Exclamation Mark , and the signal word is "Warning" .[4] These classifications are derived from its potential to cause reversible inflammatory effects upon contact with skin, eyes, and the respiratory system.
Key Hazard Statements:
While some aggregated notifications suggest potential harm if swallowed (H302) or inhaled (H332), these are reported with lower frequency and should be considered potential, though less established, hazards.[5] The primary, consistent risks are irritant effects from direct contact.
Physicochemical Properties and Associated Risks
| Property | Value | Source | Implication for Safety |
| CAS Number | 41892-81-3 | [4][6][7] | Ensures correct substance identification. |
| Molecular Formula | C₉H₁₄O₄ | [2][6][7][8] | |
| Molecular Weight | 186.21 g/mol | [2][4][6][8] | |
| Physical Form | Solid or Liquid | [4] | Handling procedures must account for both potential states (e.g., dust/aerosol or vapor). |
| Boiling Point | 288.2 °C | [6] | Low volatility at room temperature, but heating increases vapor concentration. |
| Storage Class | 11 - Combustible Solids | [4] | Indicates flammability risk; requires control of ignition sources. |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The selection of PPE is not a static choice but a dynamic decision based on the specific experimental procedure.
Engineering Controls: The First Line of Defense
The primary method to control exposure is to minimize the concentration of the chemical in the work environment.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][9] For procedures involving heating or aerosolization (e.g., vortexing, sonicating), a chemical fume hood is mandatory. This is to ensure airborne concentrations are kept below levels that may cause respiratory irritation.[1]
-
Safety Stations: Facilities must be equipped with an eyewash station and a safety shower, providing immediate decontamination capability in the event of accidental contact.[10]
Personal Protective Equipment (PPE): A Workflow-Based Approach
The choice of PPE depends directly on the potential for exposure. The following diagram outlines a logical workflow for selecting the necessary equipment.
Caption: Step-by-step protocol for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [9][10]* Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products. [9][10]
Section 5: Toxicological and Ecological Information
A critical aspect of a thorough safety assessment is understanding the toxicological profile. For this compound, there is a significant lack of comprehensive data.
-
Acute Toxicity: Data is limited, though irritation effects are well-documented.
-
Chronic Effects: No data available.
-
Ecological Toxicity: Safety data sheets consistently report "no data available" for toxicity to fish, daphnia, and other aquatic invertebrates. [1]* Persistence and Degradability: No data available. [1]* Bioaccumulative Potential: No data available. [1] The absence of this data necessitates a conservative approach. The compound should be handled as if it has unknown long-term and environmental effects, meaning release to the environment must be strictly avoided.
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What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. CanGard. [Link]
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Material Safety Data Sheet - Ethyl (2s)-2,3-epoxypropanoate, 97%. Cole-Parmer. [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 2-acetyl-4-oxopentanoate in Common Laboratory Solvents
Introduction
Physicochemical Properties of Ethyl 2-acetyl-4-oxopentanoate
A foundational understanding of the molecule's structure is critical to predicting its solubility.
| Property | Value | Source(s) |
| CAS Number | 41892-81-3 | [2] |
| Molecular Formula | C₉H₁₄O₄ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Physical Form | Solid or Liquid | [1] |
| Boiling Point | 288.2 °C | [1] |
| SMILES String | O=C(OCC)C(CC(C)=O)C(C)=O |
Note: There is conflicting information regarding the physical state of this compound at standard conditions, with some sources listing it as a solid and others as a liquid. This may be due to polymorphism or the presence of impurities. Empirical determination of the melting point is recommended.
Molecular Structure and Polarity Analysis
This compound possesses several functional groups that contribute to its overall polarity: an ethyl ester and two ketone moieties. The presence of four oxygen atoms makes it a relatively polar molecule. The carbonyl groups can act as hydrogen bond acceptors, while the α-hydrogens are acidic, leading to the potential for keto-enol tautomerism.
Keto-Enol Tautomerism
A significant aspect of the chemistry of β-ketoesters is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is highly dependent on the solvent environment.[3][4]
Caption: Keto-enol tautomerism of a β-ketoester.
In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar protic solvents can solvate the keto form by hydrogen bonding to the carbonyl oxygens, potentially shifting the equilibrium towards the keto tautomer. Polar aprotic solvents may favor the keto form as well.[5] This tautomerism influences the molecule's overall polarity and, consequently, its solubility.
Predicted Solubility Profile
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.
Predicted Solubility in Common Laboratory Solvents
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Insoluble | The presence of a nine-carbon backbone and an ethyl group likely limits its miscibility with water, despite the presence of polar functional groups. |
| Methanol, Ethanol | Polar Protic | Soluble | These solvents can engage in hydrogen bonding with the carbonyl oxygens of the solute and have a hydrocarbon portion that can interact with the nonpolar parts of the molecule. |
| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | These solvents have significant dipole moments and can effectively solvate the polar functional groups of the solute. |
| Acetonitrile | Polar Aprotic | Soluble | A polar aprotic solvent that should readily dissolve a moderately polar compound like this compound. |
| Dichloromethane (DCM) | Moderately Polar | Soluble | DCM is a good general-purpose solvent for a wide range of organic compounds and is expected to dissolve the target molecule. |
| Tetrahydrofuran (THF) | Moderately Polar | Soluble | THF is a polar ether that should effectively solvate the solute. |
| Toluene, Hexane | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the solute, due to its multiple carbonyl groups, suggests poor solubility in nonpolar hydrocarbon solvents. |
Experimental Determination of Solubility
Given the lack of published data, empirical determination of the solubility of this compound is essential for any research or development activities. The following protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Protocol
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 30-60 seconds.
-
Observe the mixture against a well-lit background.
-
Record the solubility based on the following criteria:
-
Soluble: A clear, homogeneous solution is formed.
-
Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve.
-
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8]
Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.45 µm) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Conclusion
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28).
- Ethyl 2-acetyl-4-oxopentano
- Ethyl 2-acetyl-4-oxopentano
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- Pentanoic acid, 2-acetyl-4-oxo-, ethyl ester SDS, 41892-81-3 Safety D
- Solubility of organic compounds (video). Khan Academy.
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- ETHYL 2-ACETYL-4-OXOPENTANO
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
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- Solvents and Polarity.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.
- Qualit
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- Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester.
- Ethyl 2-acetyl-4-oxopentano
- Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
- Ethyl 2-acetyl-4-oxopentano
- This compound | CAS 41892-81-3 | SCBT. Santa Cruz Biotechnology.
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An In-depth Technical Guide to the Tautomerism of Ethyl 2-acetyl-4-oxopentanoate
Abstract
Ethyl 2-acetyl-4-oxopentanoate, a β,δ-triketone, presents a fascinating case of tautomerism, a fundamental concept in organic chemistry with profound implications in reaction mechanisms, spectroscopy, and drug design. This technical guide provides a comprehensive exploration of the tautomeric equilibria of this molecule. We delve into the structural intricacies of the keto and enol forms, the thermodynamic and kinetic factors governing their interconversion, and the analytical methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, mechanistic understanding of tautomerism in complex dicarbonyl systems.
Introduction: The Dynamic Nature of Tautomerism
Tautomerism is a form of constitutional isomerism where two or more interconvertible isomers, known as tautomers, exist in a dynamic equilibrium.[1][2] The most common form of tautomerism is keto-enol tautomerism, which involves the migration of a proton and the shifting of a double bond.[3][4] In the context of this compound, a molecule possessing multiple carbonyl groups, the potential for various enolic forms creates a complex and solvent-dependent equilibrium. Understanding this equilibrium is paramount for predicting the molecule's reactivity, spectroscopic properties, and its interactions in biological systems.
The stability of the keto versus the enol form is a delicate balance of several factors. While the keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding, particularly in β-dicarbonyl compounds.[5][6]
Structural Landscape of this compound Tautomers
This compound (CAS 41892-81-3) possesses a unique structure with three carbonyl groups, offering multiple possibilities for enolization.[7] The central acetyl group and the terminal ketone provide two primary sites for the formation of enols. This leads to a complex equilibrium between the triketo form and several possible enol tautomers.
The different tautomeric forms of this compound are depicted below:
Caption: Possible tautomeric forms of this compound.
The relative stability of these enol forms is influenced by the extent of conjugation and the formation of intramolecular hydrogen bonds. The enol form involving the central acetyl group (Enol 1) can form a six-membered ring through hydrogen bonding, which is a highly stabilizing interaction.[5] The enolization of the terminal ketone (Enol 2) also leads to a conjugated system. The potential for a bis-enol form (Enol 3) exists, though its concentration is likely to be low under normal conditions.
Thermodynamics and Kinetics of the Tautomeric Equilibrium
The position of the keto-enol equilibrium is dictated by the relative Gibbs free energies of the tautomers. The equilibrium constant, Keq, is a quantitative measure of this position.
Keq = [Enol] / [Keto]
Several factors influence the thermodynamics of this equilibrium:
-
Solvent Polarity: The solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to stabilize the more polar keto form through dipole-dipole interactions, shifting the equilibrium towards the keto tautomer. Conversely, non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.[5]
-
Temperature: The effect of temperature on the equilibrium constant can be understood through the van't Hoff equation. The direction of the shift with temperature depends on the enthalpy change (ΔH°) of the tautomerization.
-
Concentration: In some cases, intermolecular hydrogen bonding between enol and keto forms or self-association of the enol form can lead to a concentration dependence of the equilibrium.
The kinetics of tautomerization, the rate at which the keto and enol forms interconvert, is also a critical aspect. This interconversion can be catalyzed by both acids and bases.[3][4] The mechanism involves the formation of an enolate ion in base-catalyzed tautomerization or a protonated carbonyl in acid-catalyzed tautomerization.
Analytical Characterization of Tautomeric Forms
The study of tautomerism heavily relies on spectroscopic techniques that can distinguish between the different isomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for the quantitative analysis of tautomeric mixtures.[8] The keto and enol forms have distinct chemical shifts for their respective protons and carbons, allowing for their identification and quantification.
Expected 1H NMR Signals (based on ethyl acetoacetate as an analog):
| Tautomer | Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| Keto | -CH2- (between C=O) | 3.5 - 3.7 | s |
| Enol | =CH- | 5.0 - 5.5 | s |
| Enol | -OH | 12.0 - 15.0 | br s |
| Both | -CH3 (acetyl) | 2.1 - 2.3 (keto), 1.9 - 2.1 (enol) | s |
| Both | -OCH2CH3 | 4.1 - 4.3 | q |
| Both | -OCH2CH3 | 1.2 - 1.4 | t |
Expected 13C NMR Signals:
| Tautomer | Carbon | Approximate Chemical Shift (ppm) |
| Keto | C=O (ketone) | 195 - 210 |
| Keto | C=O (ester) | 165 - 175 |
| Enol | =C-OH | 170 - 190 |
| Enol | =CH- | 90 - 100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol equilibria. The keto and enol forms have different chromophores and thus exhibit distinct absorption maxima. The π → π* transition of the conjugated enol form typically appears at a longer wavelength (λmax) compared to the n → π* transition of the non-conjugated keto form.[9][10] By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., varying solvent polarity), one can gain insights into the shifting equilibrium.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the acylation of a β-keto ester. A general protocol is outlined below:
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Acetyl chloride or acetic anhydride
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent and the base.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl acetoacetate to the stirred suspension of the base.
-
Allow the reaction to stir at room temperature for a specified time to ensure complete enolate formation.
-
Cool the reaction mixture again in an ice bath.
-
Add the acylating agent (acetyl chloride or acetic anhydride) dropwise.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, carefully quench the reaction with a suitable quenching solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Caption: General workflow for the synthesis of this compound.
Determination of Keto-Enol Equilibrium Constant by 1H NMR
Objective: To quantify the percentage of keto and enol tautomers of this compound in different deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl3, Acetone-d6, DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare solutions of this compound in the chosen deuterated solvents at a known concentration (e.g., 0.1 M).
-
Transfer the solutions to NMR tubes.
-
Acquire 1H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a unique proton of the keto form (e.g., the methylene protons between the carbonyls) and a unique proton of the enol form (e.g., the vinylic proton).
-
Calculate the percentage of the enol form using the following equation, accounting for the number of protons giving rise to each signal:
% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / n))] x 100
where 'n' is the number of protons for the integrated keto signal.
-
Calculate the equilibrium constant (Keq).
Field-Proven Insights and Causality
The choice of solvent in studying tautomeric equilibria is not merely a matter of dissolution; it is a critical experimental parameter that directly influences the system under investigation. The observed shift towards the keto form in polar solvents is a direct consequence of the stabilization of the keto tautomer's larger dipole moment by the polar solvent molecules. This understanding allows for the rational design of reaction conditions to favor a particular tautomer, which can be crucial for controlling reaction pathways.
Furthermore, the significant downfield chemical shift of the enolic proton in 1H NMR is a direct result of the strong intramolecular hydrogen bond. The deshielding effect of this hydrogen bond provides a clear and unambiguous signal for the presence of the enol form. This self-validating aspect of the NMR data enhances the trustworthiness of the analysis.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural, thermodynamic, and environmental factors. This guide has provided a comprehensive overview of the theoretical underpinnings and practical analytical approaches to understanding this dynamic equilibrium. For researchers in drug development and organic synthesis, a thorough grasp of these principles is essential for predicting molecular behavior and designing novel chemical entities with desired properties. The methodologies outlined herein provide a robust framework for the investigation of tautomerism in a wide range of dicarbonyl compounds.
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Stana, A., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]
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Section 1: The Challenge of Neuropathic Pain and the Promise of a Simple Scaffold
Neuropathic pain, a complex chronic condition arising from damage or disease affecting the somatosensory nervous system, represents a significant unmet medical need.[1][2][3] Unlike nociceptive pain, which serves as a protective warning of tissue damage, neuropathic pain is pathological and persists long after the initial injury, severely impacting quality of life.[4][5] Current treatments, including anticonvulsants and antidepressants, offer limited efficacy for many patients and are often accompanied by dose-limiting side effects.[1][6][7] This therapeutic gap drives the search for novel analgesics with improved mechanisms of action.
The simple, branched-chain fatty acid, valproic acid (VPA, 2-propylpentanoic acid), has long been a cornerstone of epilepsy treatment and is also used off-label for neuropathic pain.[6][8][9] Its therapeutic utility, despite low efficacy in some clinical trials, hints at the potential of the pentanoic acid scaffold.[8] VPA's multifaceted mechanism of action, which includes enhancement of GABAergic inhibition, modulation of voltage-gated ion channels, and epigenetic regulation through histone deacetylase (HDAC) inhibition, provides a rich foundation for developing novel, more potent, and safer derivatives.[6][8][10][11] This guide delves into the core molecular targets of pentanoic acid-related compounds, outlines a rational workflow for lead compound development, and provides detailed protocols for their preclinical evaluation.
Section 2: Core Mechanisms of Action & Key Signaling Pathways
The analgesic effects of pentanoic acid derivatives stem from their ability to modulate key pathways that become dysfunctional in neuropathic pain states. Understanding these pathways is critical for both rational drug design and the interpretation of experimental data.
Enhancement of GABAergic Neurotransmission
A hallmark of neuropathic pain is the weakening of inhibitory signaling within the central nervous system, particularly in the dorsal horn of the spinal cord.[12][13][14] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its diminished function leads to neuronal hyperexcitability and pain amplification.[13][15][16] Valproic acid is known to increase GABA levels, primarily by inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[6][10] This action restores inhibitory tone, dampening the transmission of nociceptive signals.
Causality: By increasing the synaptic concentration of GABA, pentanoic acid derivatives enhance the activation of postsynaptic GABA-A receptors. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing, effectively "gating" the pain signal at the spinal level.[12][13]
Caption: Blockade of voltage-gated sodium channels by a lead compound.
Epigenetic Regulation via HDAC Inhibition
Chronic pain states are increasingly understood to involve long-lasting, maladaptive changes in gene expression, a process governed by epigenetic mechanisms. [17]Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. In neuropathic pain, altered HDAC activity can suppress the expression of beneficial genes (e.g., opioid receptors) and promote the expression of pro-nociceptive genes (e.g., inflammatory cytokines). [1]VPA is a well-known non-selective HDAC inhibitor. [10][17] Causality: By inhibiting HDACs, VPA and its derivatives promote histone acetylation. This "opens" the chromatin structure, allowing for the transcription of genes that can help resolve the chronic pain state. [18][19]This mechanism represents a fundamentally different approach, aiming to reverse the underlying transcriptional dysregulation rather than merely blocking symptoms.
Caption: Epigenetic modulation via HDAC inhibition by a lead compound.
Section 3: Lead Compound Optimization & Structure-Activity Relationships (SAR)
While VPA provides a valuable starting point, its clinical utility is hampered by a modest therapeutic index and significant side effects. [8]The goal of a medicinal chemistry program is to synthesize novel analogues that retain or improve upon the desired mechanisms of action while minimizing toxicity. Structure-activity relationship (SAR) studies are essential to this process.
Key structural features of VPA necessary for its activity include the carboxylic acid group and the branched alkyl chains. [9]Modifications have focused on:
-
Altering the Carboxylic Acid: Conversion to amides or other bioisosteres can change potency, cell permeability, and metabolic stability. [9][20]* Modifying the Alkyl Chains: Introducing unsaturation or cyclization can impact lipophilicity and potency. [9][21]For instance, the VPA metabolite 2-ene VPA shows comparable efficacy with potentially lower toxicity, making it a valuable lead compound. [21]* Constraining the Conformation: Incorporating the scaffold into cyclic structures can improve target specificity and reduce off-target effects.
Representative SAR Data
The following table illustrates hypothetical data from an initial screen of VPA analogues, showcasing the type of quantitative data used to guide lead optimization.
| Compound ID | Structure Modification | NaV1.7 Blockade (IC50, µM) | GABA-T Inhibition (% @ 100 µM) | HDAC1 Inhibition (IC50, µM) | In Vivo Efficacy (Paw Withdrawal Threshold, g) |
| VPA | (Parent) | 1500 | 45% | 400 | 8.5 ± 1.2 |
| LEAD-001 | 2-ene VPA | 1250 | 55% | 650 | 10.2 ± 1.5 |
| LEAD-002 | 4-ene VPA Amide | 800 | 75% | 350 | 12.8 ± 1.1 |
| LEAD-003 | Cyclooctylideneacetic acid | 450 | 30% | >1000 | 11.5 ± 1.8 |
Data are representative. Paw withdrawal threshold measured in the Chronic Constriction Injury model; higher values indicate greater analgesia.
Section 4: Preclinical Evaluation Workflow
A robust and logical preclinical testing cascade is essential for identifying promising lead compounds. The workflow should progress from high-throughput in vitro assays to more complex and resource-intensive in vivo models.
Caption: A typical preclinical drug discovery cascade for neuropathic pain.
Key Experimental Protocols
Trustworthy protocols with appropriate controls are the bedrock of preclinical science. Below are detailed, self-validating methodologies for key assays.
-
Causality: This assay directly measures neuronal hyperexcitability, a cellular correlate of neuropathic pain. DRG neurons are the primary sensory neurons that transmit pain signals. Nerve injury makes them hyperexcitable. A successful compound will reduce this induced excitability.
-
Methodology:
-
Cell Preparation: Isolate DRG neurons from neonatal rats and culture them on glass-bottomed plates for 48-72 hours.
-
Dye Loading: Incubate neurons with a calcium indicator dye (e.g., Fura-2 AM) for 30-45 minutes at 37°C.
-
Baseline Measurement: Using a fluorescence microscope, measure the baseline ratio of fluorescence at 340/380 nm excitation.
-
Compound Application: Perfuse the test compound (e.g., LEAD-002) at various concentrations for 5-10 minutes.
-
Stimulation: Challenge the neurons with a high concentration of potassium chloride (KCl) to induce depolarization and calcium influx.
-
Data Acquisition: Record the change in fluorescence ratio. Efficacious compounds will reduce the peak calcium influx evoked by KCl.
-
Controls:
-
Positive Control: A known ion channel blocker (e.g., carbamazepine) should demonstrate a dose-dependent reduction in calcium influx. [7] * Vehicle Control: The vehicle (e.g., 0.1% DMSO) should show no significant effect on the KCl-evoked response.
-
-
-
Causality: The CCI model in rodents reliably mimics the symptoms of human neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus), which results from chronic nerve compression. [5][22][23]A reduction in allodynia is a direct measure of analgesic efficacy.
-
Methodology:
-
Animal Preparation: Anesthetize an adult Sprague-Dawley rat using isoflurane. Prepare the surgical site on one thigh by shaving and sterilizing.
-
Surgical Procedure: Make an incision to expose the common sciatic nerve. [23]Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing. [5]The ligatures should only minimally constrict the nerve.
-
Closure and Recovery: Suture the muscle and close the skin incision. Administer post-operative analgesics and allow the animal to recover. Pain hypersensitivity typically develops over the next 7-14 days. [24] 4. Sham Control: A parallel group of animals must undergo the exact same surgical procedure, including exposure of the sciatic nerve, but without the placement of ligatures. This control ensures that the observed pain behaviors are due to the nerve constriction and not the surgery itself.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments (see Protocol 4.1.3).
-
-
Causality: The von Frey test quantifies the animal's withdrawal threshold to a calibrated mechanical stimulus applied to the paw. [25][26]In neuropathic pain models, this threshold is significantly lowered. An effective analgesic will increase this threshold back towards pre-injury levels.
-
Methodology:
-
Acclimation: Place the rat in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes. [27] 2. Filament Application: Starting with a mid-range filament (e.g., 4.0 g), apply the filament from below the mesh to the mid-plantar surface of the hind paw until it just buckles. [27][28]Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is no response, use the next stiffest filament. If there is a response, use the next weaker filament. [28]Continue this pattern until the 50% withdrawal threshold can be calculated using the established Dixon method.
-
Data Collection: Test both the ipsilateral (injured) and contralateral (uninjured) paws. The contralateral paw serves as an internal control.
-
Self-Validation:
-
Baseline: Establish a stable baseline withdrawal threshold for each animal before surgery and drug administration.
-
Blinding: The experimenter conducting the behavioral testing must be blinded to the treatment groups (vehicle, positive control, test compounds) to eliminate observer bias.
-
-
Section 5: Data Interpretation & Future Directions
Successful lead compounds will demonstrate a clear dose-response relationship, significantly increasing the paw withdrawal threshold in the CCI model compared to vehicle-treated animals. The efficacy should be comparable to or greater than a positive control, such as gabapentin. [7] Promising candidates identified through this workflow will then advance to more comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies. The ultimate goal is to identify a compound with a superior therapeutic window to VPA, characterized by potent analgesia across multiple pain mechanisms and a significantly reduced side effect profile. The multi-target nature of pentanoic acid derivatives, engaging GABAergic, ion channel, and epigenetic pathways, offers a compelling strategy for developing next-generation therapeutics for the complex and challenging condition of neuropathic pain.
Section 6: References
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Du, X., et al. (2020). Neuropathic Injury–Induced Plasticity of GABAergic System in Peripheral Sensory Ganglia. Frontiers in Molecular Neuroscience, 13. [Link]
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Chen, J., et al. (2019). The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain. Neuroscience Letters, 709, 134370. [Link]
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Dib-Hajj, S. D., et al. (2009). Voltage-Gated Sodium Channels: Therapeutic Targets for Pain. Pain Medicine, 10(7), 1260-1269. [Link]
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Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Gwak, Y. S., & Hulsebosch, C. E. (2011). GABA and Central Neuropathic Pain following Spinal Cord Injury. Current Pharmaceutical Design, 17(2), 146-156. [Link]
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Aggarwal, A. (2015). Sodium Valproate: The Forgotten Anti-Neuropathic Medication. Journal of Pain & Relief, 4(6). [Link]
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Martínez, A. L., et al. (2024). In vitro models for neuropathic pain phenotypic screening in brain therapeutics. Pharmacological Research, 202, 107111. [Link]
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In vitro models for neuropathic pain phenotypic screening in brain therapeutics - PubMed. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Kochar, D. K., et al. (2004). Sodium valproate for painful diabetic neuropathy: a randomized double-blind placebo-controlled study. QJM: An International Journal of Medicine, 98(1), 33-38. [Link]
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Suzuki, I., et al. (2022). In Vitro Pain Assay Using Human iPSC-Derived Sensory Neurons and Microelectrode Array. Biological and Pharmaceutical Bulletin, 45(4), 456-462. [Link]
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Electronic von Frey test and development of mechanical allodynia. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398-3406. [Link]
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Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021). Pharmaceuticals, 14(12), 1315. [Link]
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Puranik, Y. G., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 14(12), 1315. [Link]
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Structure-activity relationships of unsaturated analogues of valproic acid. - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content - PubMed. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Spetea, M., et al. (2017). Breaking barriers to novel analgesic drug development. British Journal of Pharmacology, 174(15), 2416-2430. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-acetyl-4-oxopentanoate from Ethyl Acetoacetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a 1,3,5-Tricarbonyl Synthon
Ethyl 2-acetyl-4-oxopentanoate (also known as ethyl diacetylacetate) is a valuable tri-carbonyl compound that serves as a versatile building block in organic synthesis. Its structure, featuring a β-keto ester moiety flanked by another ketone, provides multiple reactive sites for a variety of chemical transformations. This makes it a key intermediate in the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines, which are prevalent scaffolds in medicinal chemistry and drug development. The strategic acylation of ethyl acetoacetate is the most direct route to this synthon, offering an efficient method for carbon-carbon bond formation.
This guide provides a detailed, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the chosen reagents and conditions, and provide a step-by-step procedure for synthesis, purification, and characterization.
Reaction Principle: The C-Acylation of an Active Methylene Compound
The synthesis hinges on the C-acylation of ethyl acetoacetate. Ethyl acetoacetate is an "active methylene compound" due to the location of a CH₂ group between two carbonyl groups (a ketone and an ester). This positioning significantly increases the acidity of the α-protons (pKa ≈ 11 in water), making them susceptible to removal by a suitable base to form a resonance-stabilized enolate.[1][2] This enolate is a potent carbon nucleophile that can attack an electrophilic acylating agent, such as acetyl chloride, to form a new carbon-carbon bond at the α-position.[3]
A critical challenge in the acylation of β-dicarbonyl compounds is the potential for O-acylation, where the enolate's oxygen atom acts as the nucleophile. To favor the desired C-acylation, the choice of reaction conditions is paramount. The use of magnesium and its salts plays a crucial role in directing the regioselectivity. Magnesium ions can chelate with the two carbonyl oxygens of the ethyl acetoacetate enolate, forming a more rigid six-membered ring structure. This chelation blocks the oxygen atoms, leaving the α-carbon as the more accessible site for electrophilic attack.[4][5]
Two primary, effective methods for this synthesis are:
-
Magnesium-Mediated Acylation: Utilizes metallic magnesium to facilitate the reaction between ethyl acetoacetate and acetyl chloride.
-
Magnesium Chloride/Amine-Catalyzed Acylation: A more modern approach that uses anhydrous magnesium chloride in conjunction with a tertiary amine base, like pyridine, to promote a smooth and efficient C-acylation.[6]
This guide will focus on the well-documented and robust magnesium-mediated method, with notes on the MgCl₂ alternative.
Experimental Workflow Visualization
The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the pure product.
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Introduction: The Architectural Power of the Claisen Condensation in Cyclic System Synthesis
An Application Guide to the Intramolecular Claisen Condensation (Dieckmann Cyclization) of Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in the synthetic organic chemist's toolkit.[1][2] It facilitates the construction of β-keto esters or β-diketones, moieties that are prevalent in biologically active molecules and serve as versatile synthetic intermediates.[3][4][5] This guide focuses on a powerful intramolecular variant of this reaction: the base-catalyzed cyclization of dicarbonyl compounds, specifically diesters, a process known as the Dieckmann Condensation or Dieckmann Cyclization.[6][7][8]
This intramolecular pathway provides an elegant and efficient route to construct five- and six-membered carbocyclic rings, which form the core scaffold of numerous pharmaceuticals, including steroids, alkaloids, and statins.[3][9] Understanding the nuances of this mechanism and its practical application is therefore critical for professionals engaged in medicinal chemistry and drug development. This document provides an in-depth exploration of the reaction mechanism, a field-tested experimental protocol, and critical insights into optimizing and troubleshooting the synthesis of cyclic β-keto esters.
Part 1: The Core Mechanism - A Stepwise Dissection
The Dieckmann condensation is mechanistically identical to the intermolecular Claisen condensation but occurs within a single molecule.[10][11][12] The reaction is an equilibrium process, driven to completion by a critical, thermodynamically favorable final step.[1][13][14] Let's dissect the mechanism using a 1,n-diester as the substrate.
-
Enolate Formation: The reaction commences with the deprotonation of an α-carbon (a carbon adjacent to an ester carbonyl) by a strong base.[1][2][15] This requires the ester to have at least one acidic α-proton. The resulting resonance-stabilized enolate is the key nucleophile.
-
Intramolecular Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[4][6][12] This cyclization step forms a tetrahedral alkoxide intermediate. The favorability of this step is largely dictated by the stability of the resulting ring; 1,6-diesters and 1,7-diesters are ideal substrates as they form sterically favored five- and six-membered rings, respectively.[6][9][12][16]
-
Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (-OR') as a leaving group.[11][14] This step yields the cyclic β-keto ester.
-
The Driving Force - Irreversible Deprotonation: The preceding steps are all reversible. The reaction is driven to completion because the newly formed cyclic β-keto ester possesses highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11).[17] The alkoxide base generated in Step 3 rapidly and irreversibly removes one of these protons.[1][13] This final acid-base reaction is the thermodynamic sink that shifts the entire equilibrium toward the product.[13][18]
-
Protonation (Workup): A final acidic workup is required to neutralize the resonance-stabilized enolate and any remaining base, yielding the final, neutral cyclic β-keto ester product.[1][6]
Mechanistic Diagram: Dieckmann Cyclization of a 1,6-Diester
Caption: A typical experimental workflow for the Dieckmann condensation.
Part 3: Key Parameters and Troubleshooting
Optimizing the Dieckmann condensation requires careful control over several experimental variables.
Table of Key Reaction Parameters
| Parameter | Common Choices & Conditions | Rationale & Expert Insights |
| Substrate | 1,6-Diesters (e.g., diethyl adipate)1,7-Diesters (e.g., diethyl pimelate) | These substrates preferentially form low-strain 5- and 6-membered rings, which is entropically and enthalpically favorable. [6][9][12]Yields for rings larger than 7 members are often low due to competing intermolecular reactions. [7] |
| Base | Alkoxides: NaOEt, NaOMe, KOtBuHydrides: NaHAmides: LDA | A full stoichiometric equivalent of base is required because it is consumed in the final deprotonation step. [1][11][14]The choice of alkoxide must match the ester to prevent transesterification. [13]NaH is a strong, non-nucleophilic base that avoids this issue. |
| Solvent | Protic: Corresponding alcohol (e.g., EtOH for NaOEt)Aprotic: Toluene, THF, Dioxane | Solvents must be rigorously anhydrous, as water will quench the base and inhibit the reaction. [19]High-dilution conditions can be used for larger rings to favor intramolecular over intermolecular reactions. [7] |
| Temperature | Room temperature to reflux | Heating is often required to overcome the activation energy, but excessive heat can promote side reactions. The optimal temperature depends on the substrate and base reactivity. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet Reagents/Solvent: Moisture deactivates the strong base.<[19]br>2. Insufficiently Strong Base: The base may not be strong enough to effectively deprotonate the α-carbon.3. Reversible Reaction: If the product lacks an α-hydrogen between the carbonyls, the final irreversible deprotonation cannot occur, leading to poor yields. [10][13] | 1. Ensure all glassware is flame-dried and solvents are freshly distilled and anhydrous. Use a fresh, properly stored base.<[19]br>2. Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide.3. This is a substrate limitation. The reaction is generally not suitable for substrates that yield a product without an enolizable proton. |
| Side Product Formation | 1. Transesterification: The alkoxide base does not match the ester's alkoxy group.2. Intermolecular Condensation: Two separate diester molecules react, especially when attempting to form larger rings.3. Hydrolysis: Using a hydroxide base (e.g., NaOH, KOH) saponifies the ester. | 1. Always match the base to the ester (e.g., use NaOEt with ethyl esters).<[13][18]br>2. Employ high-dilution conditions by adding the substrate very slowly to a large volume of solvent to favor the intramolecular pathway.3. Avoid hydroxide bases entirely for this reaction. [18] |
| Reaction Fails to Initiate | 1. Inactive Base: The base may have degraded due to improper storage and exposure to air/moisture.2. Steric Hindrance: Bulky substituents near the reaction centers can impede both enolate formation and cyclization. [19] | 1. Use a fresh bottle of base or prepare it in situ immediately before use.2. Consider alternative synthetic routes or less sterically hindered starting materials if possible. |
Conclusion: A Versatile Tool in Medicinal Chemistry
The Dieckmann condensation is more than a classic name reaction; it is a practical and robust method for synthesizing the cyclic scaffolds that are fundamental to modern drug design. The resulting cyclic β-keto esters are not merely final products but are highly versatile synthetic intermediates. They can readily undergo subsequent reactions, such as alkylation at the α-carbon followed by decarboxylation, to produce a wide array of substituted cyclopentanones and cyclohexanones. [11][12][14]This strategic utility solidifies the Dieckmann condensation's role as an indispensable tool for researchers and scientists in the pharmaceutical industry, enabling the efficient construction of complex molecular architectures from simple dicarbonyl precursors.
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Organic Chemistry Portal. Dieckmann Condensation. [Link]
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Application Notes & Protocol for the Laboratory Preparation of Ethyl 2-acetyl-4-oxopentanoate
Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 2-acetyl-4-oxopentanoate. The protocol is centered around the base-catalyzed Michael addition of ethyl acetoacetate to methyl vinyl ketone, a robust and fundamental carbon-carbon bond-forming reaction. This guide explains the underlying chemical principles, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and discusses purification and characterization methods. It is intended for researchers, scientists, and professionals in organic synthesis and drug development who require a reliable method for preparing 1,5-dicarbonyl compounds.
Introduction and Significance
This compound, also known by its IUPAC name Ethyl 2-acetyl-5-oxohexanoate, is a 1,5-dicarbonyl compound that serves as a versatile synthetic intermediate.[1] Its structure, featuring two ketone functionalities and an ester group, allows for a multitude of subsequent chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including various heterocycles. Compounds with this structural motif are precursors in medicinal chemistry and have been investigated for potential therapeutic applications, such as in the context of neuropathic pain.[2]
The most direct and efficient method for the preparation of this compound is the Michael 1,4-addition (or conjugate addition). This reaction involves the addition of a nucleophile, in this case, the enolate of ethyl acetoacetate (a Michael donor), to an α,β-unsaturated carbonyl compound, methyl vinyl ketone (a Michael acceptor).[3] The reaction is typically catalyzed by a base, which deprotonates the active methylene group of the ethyl acetoacetate to generate the nucleophilic enolate.[4]
This guide provides a detailed protocol based on this well-established chemical transformation, offering insights into catalyst selection, reaction optimization, and safety considerations.
Reaction Scheme and Mechanism
The overall transformation is as follows:
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Pathway
The Michael addition proceeds through a well-understood, three-step mechanism:
-
Enolate Formation: A base (B:) abstracts an acidic α-hydrogen from the active methylene carbon of ethyl acetoacetate, creating a resonance-stabilized enolate ion. This enolate is the key nucleophile (Michael donor).[4]
-
Conjugate Addition: The nucleophilic carbon of the enolate attacks the electrophilic β-carbon of methyl vinyl ketone (the Michael acceptor). This is a 1,4-addition across the conjugated system, which breaks the carbon-carbon π-bond and forms a new carbon-carbon single bond. The electrons from the π-bond are pushed onto the oxygen atom, forming a new enolate intermediate.[3]
-
Protonation: The newly formed enolate is protonated by the conjugate acid of the base (HB) or a protic solvent, yielding the final 1,5-dicarbonyl product, this compound.[4]
Caption: Logical workflow of the Michael Addition mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Quantity (100 mmol scale) | Supplier Notes |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.01 g (12.76 mL) | Reagent grade, ≥99% |
| Methyl Vinyl Ketone (MVK) | C₄H₆O | 70.09 | 7.01 g (8.34 mL) | Stabilized , ≥99% |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 0.34 g (5 mmol) | Anhydrous , reagent grade |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | Anhydrous, 200 proof |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | Anhydrous, for extraction |
| Saturated NaCl Solution | NaCl(aq) | - | ~100 mL | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~10 g | For drying |
| 1 M Hydrochloric Acid | HCl(aq) | - | As needed | For neutralization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and argon/nitrogen inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel (addition funnel)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
Detailed Experimental Protocol
SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. Methyl vinyl ketone is highly flammable, toxic, and a lachrymator.[5] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber), must be worn at all times.[6]
Step 1: Reaction Setup and Inert Atmosphere
-
Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to remove moisture.
-
Flush the entire apparatus with an inert gas (argon or nitrogen) for 10-15 minutes to create an anhydrous environment. Maintain a gentle positive pressure of inert gas throughout the reaction.
Step 2: Reagent Preparation and Enolate Formation
-
In the reaction flask, dissolve sodium ethoxide (0.34 g, 5 mmol) in anhydrous ethanol (50 mL). Stir the mixture until the base is fully dissolved.
-
Add ethyl acetoacetate (13.01 g, 100 mmol) to the ethanolic base solution. Stir for 15-20 minutes at room temperature to ensure complete formation of the sodium enolate.
Step 3: Michael Addition
-
Dissolve methyl vinyl ketone (7.01 g, 100 mmol) in anhydrous ethanol (50 mL) in the dropping funnel.
-
Cool the reaction flask containing the enolate solution to 0-5 °C using an ice-water bath.
-
Add the methyl vinyl ketone solution dropwise from the dropping funnel to the stirred enolate solution over a period of 30-45 minutes. Causality: A slow, dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and to minimize potential polymerization of the MVK or side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
Step 4: Reaction Quench and Work-up
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully neutralize the basic solution by slowly adding 1 M HCl. Monitor the pH with pH paper, aiming for a final pH of ~7.
-
Transfer the neutralized mixture to a separatory funnel.
-
Add diethyl ether (~100 mL) and deionized water (~50 mL). Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. Collect the organic layer.
-
Extract the aqueous layer two more times with diethyl ether (~50 mL each).
-
Combine all organic extracts and wash them with a saturated sodium chloride (brine) solution (~50 mL). This step helps to remove residual water and some water-soluble impurities.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl for 10-15 minutes, then filter to remove the drying agent.
Step 5: Solvent Removal and Product Purification
-
Concentrate the filtered organic solution using a rotary evaporator to remove the diethyl ether and ethanol.
-
The resulting crude oil is the target product, which may contain minor impurities. For higher purity, the product should be purified by vacuum distillation . The reported boiling point of this compound is high (~288-304 °C at atmospheric pressure), so a good vacuum is required to distill it at a reasonable temperature and prevent decomposition.[1][2]
Safety and Handling Precautions
-
Methyl Vinyl Ketone (MVK): MVK is highly toxic if inhaled or swallowed, a severe eye and skin irritant, and a potent lachrymator (tear-producing agent). It is also highly flammable and can form explosive peroxides upon standing.[6] Always use freshly distilled or stabilized MVK and handle it exclusively in a fume hood.[5] Ensure all ignition sources are removed from the work area.[7]
-
Sodium Ethoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in an inert atmosphere and avoid contact with skin and eyes. It reacts violently with water.
-
Ethyl Acetoacetate: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive materials before disposal.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Infrared (IR) Spectroscopy: Will show characteristic C=O stretching frequencies for the ketones and the ester.
-
Mass Spectrometry (MS): Confirms the molecular weight (186.21 g/mol ).[2]
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.
References
- Filo. (2025, June 1). Michael addition reaction.
- New Jersey Department of Health. (n.d.). Methyl Vinyl Ketone Hazard Summary.
- Gelest, Inc. (2015, January 26). Safety Data Sheet: Vinyl Methyl Ketone, 95%.
- Vulcanchem. (n.d.). Ethyl 2-acetyl-5-oxohexanoate.
- Fisher Scientific. (2010, October 7).
- Santa Cruz Biotechnology. (n.d.).
- Biosynth. (n.d.). This compound.
- Pearson. (2024, August 18). Show how the following products might be synthesized from suitable Michael donors and acceptors.
- Chad's Prep. (2021, April 24). 21.8 Michael Reactions | Organic Chemistry.
- Wikipedia. (n.d.). Michael reaction.
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The Strategic Utility of Ethyl 2-Acetyl-4-Oxopentanoate in Modern Heterocyclic Synthesis: Application Notes and Protocols
For the modern researcher in synthetic and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of precursors available to the synthetic chemist, ethyl 2-acetyl-4-oxopentanoate (also known as ethyl 2,4-dioxopentanoate) stands out as a remarkably versatile and powerful building block. Its unique structure, possessing three distinct carbonyl functionalities, offers a gateway to a diverse range of heterocyclic systems, including pyrazoles, pyridines, isoxazoles, and pyrimidines.
This technical guide provides an in-depth exploration of the synthetic applications of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into optimizing reaction conditions and controlling selectivity. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers, scientists, and drug development professionals to leverage the full potential of this exceptional precursor.
The Chemical Versatility of this compound
The synthetic utility of this compound stems from the differential reactivity of its three carbonyl groups: a β-ketoester system and a terminal methyl ketone. This arrangement provides multiple sites for nucleophilic attack and subsequent cyclization, allowing for the construction of various five- and six-membered heterocyclic rings. The choice of reaction partner and conditions dictates which carbonyls participate in the reaction, leading to a specific heterocyclic core.
I. Synthesis of Substituted Pyrazoles via the Knorr Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a primary and versatile method for constructing this important heterocycle.[1][3] this compound serves as an excellent precursor in this synthesis, enabling the creation of highly functionalized pyrazoles.[4]
Mechanistic Insight and Regioselectivity
The reaction of this compound with a hydrazine derivative proceeds via the established Knorr pyrazole synthesis pathway.[4] The process begins with a nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl carbon, which after another dehydration step, results in the aromatic pyrazole ring.[1]
A critical consideration when using an unsymmetrical precursor like this compound with a substituted hydrazine (e.g., methylhydrazine) is the potential for the formation of two regioisomers. The initial nucleophilic attack can occur at either the C2-carbonyl (part of the keto-ester) or the more electrophilic C4-carbonyl (the ketone). The reaction conditions, particularly the solvent and pH, can significantly influence this regioselectivity.[5]
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a key pyrazole building block from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise. A slight exotherm may be observed. Following the addition, add 1 mL of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 50 mL of ethyl acetate and 30 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.
| Parameter | Protocol 1 |
| Starting Material | Ethyl 2,4-dioxopentanoate |
| Reagents | Hydrazine hydrate, Glacial acetic acid |
| Solvent | Ethanol |
| Reaction Time | 2-3 hours |
| Temperature | Reflux (~80°C) |
| Typical Yield | 85-95% |
II. Hantzsch Pyridine Synthesis: Crafting Dihydropyridine Scaffolds
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines (DHPs) and pyridines.[5] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6] The resulting 1,4-dihydropyridine products are of immense interest in medicinal chemistry, most notably as calcium channel blockers.[5]
Mechanistic Rationale
The Hantzsch synthesis is a cascade of several well-known reactions. It is generally accepted to proceed through the formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine from the reaction of ammonia with the second equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine core.[7] The use of this compound offers the potential to synthesize novel pyridine derivatives with unique substitution patterns.[5]
Protocol 2: Hantzsch Synthesis of a Dihydropyridine Derivative
This protocol provides a representative procedure for the Hantzsch synthesis using this compound, benzaldehyde, and ammonium acetate.[5]
Materials:
-
This compound (Ethyl 2,4-dioxopentanoate)
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete after 4-6 hours.
-
Work-up: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1,4-dihydropyridine product.
| Parameter | Protocol 2 |
| Precursor | Ethyl 2,4-dioxopentanoate |
| Reagents | Benzaldehyde, Ammonium acetate |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~80°C) |
| Typical Yield | 70-85% |
III. Synthesis of Isoxazoles: A Five-Membered Heterocycle with O and N
Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms. They are prevalent in many biologically active compounds. A common and straightforward method for their synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.
Mechanistic Considerations
The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine proceeds through a condensation-cyclization sequence. The more nucleophilic amine group of hydroxylamine initially attacks one of the carbonyl groups to form an oxime intermediate. The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the second carbonyl group, followed by dehydration to yield the aromatic isoxazole ring. With this compound, the reaction is expected to proceed preferentially at the more reactive ketone carbonyls.
Protocol 3: Synthesis of an Isoxazole Derivative
This protocol outlines a general procedure for the synthesis of an isoxazole from this compound and hydroxylamine hydrochloride.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (10 mmol), hydroxylamine hydrochloride (11 mmol), and sodium acetate (12 mmol) in 25 mL of ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Extraction: To the residue, add 50 mL of ethyl acetate and 30 mL of water. Separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude isoxazole derivative.
-
Purification: Purify the product by column chromatography on silica gel or by recrystallization.
| Parameter | Protocol 3 |
| Precursor | This compound |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 65-80% |
IV. Pyrimidine Synthesis: Building Blocks of Life and Medicine
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide variety of synthetic drugs. A widely used method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with urea, thiourea, or an amidine.[8]
Mechanistic Pathway
The synthesis of a pyrimidine ring from a 1,3-dicarbonyl compound involves a cyclocondensation reaction. The dinucleophilic reagent (e.g., urea or guanidine) attacks the two carbonyl carbons of the dicarbonyl compound. This is followed by a series of condensation and dehydration steps to form the stable aromatic pyrimidine ring.
Protocol 4: Synthesis of a Pyrimidine Derivative using Guanidine
This protocol describes a general method for the synthesis of a 2-aminopyrimidine derivative from this compound and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol.
-
Reaction Setup: To the cooled sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes. Then, add this compound (1.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with glacial acetic acid.
-
Isolation: The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and triturate the residue with water to induce precipitation.
-
Purification: Wash the crude product with cold ethanol and dry. Further purification can be achieved by recrystallization from an appropriate solvent.
| Parameter | Protocol 4 |
| Precursor | This compound |
| Reagents | Guanidine hydrochloride, Sodium ethoxide |
| Solvent | Absolute Ethanol |
| Reaction Time | 6-8 hours |
| Temperature | Reflux |
| Typical Yield | 60-75% |
Conclusion
This compound is a cost-effective and highly adaptable precursor for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this valuable building block in their synthetic endeavors. By understanding the underlying principles of reactivity and selectivity, chemists can unlock the full potential of this versatile molecule to accelerate the discovery and development of novel chemical entities.
References
-
ResearchGate. (2023). Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. [Link]
-
PubMed. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
HeteroLetters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. bu.edu.eg [bu.edu.eg]
Application Note & Protocol: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one from Ethyl 2-acetyl-4-oxopentanoate
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of pyrone derivatives, specifically 4-hydroxy-6-methyl-2H-pyran-2-one, utilizing ethyl 2-acetyl-4-oxopentanoate as the starting material. The protocol details an acid-catalyzed intramolecular condensation reaction, a robust and efficient method for the formation of the pyrone ring system. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, and data interpretation guidelines to ensure reliable and reproducible results.
Introduction: The Significance of Pyrone Scaffolds
Pyrone moieties, particularly 2-pyrones and 4-pyrones, are privileged heterocyclic scaffolds found in a vast array of natural products and biologically active molecules.[1][2] These structures exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inherent reactivity of the pyrone ring also makes it a versatile building block in synthetic organic chemistry, enabling the construction of more complex molecular architectures.[3]
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a well-known pyrone derivative, and its analogues are synthesized through various methods, often involving the cyclization of polycarbonyl compounds. The synthesis of pyrones from 1,3,5-triketone precursors is a common and effective strategy.[4][5] this compound, a 1,3,5-tricarbonyl compound, serves as an ideal precursor for the synthesis of a substituted 2-pyrone through an intramolecular cyclization reaction.
Mechanistic Insights: Acid-Catalyzed Intramolecular Cyclization
The transformation of this compound to 4-hydroxy-6-methyl-2H-pyran-2-one proceeds via an acid-catalyzed intramolecular aldol condensation. The reaction is initiated by the protonation of one of the ketone carbonyls, which enhances its electrophilicity. The enol form of the other ketone then acts as a nucleophile, attacking the protonated carbonyl to form a six-membered ring intermediate. Subsequent dehydration leads to the formation of the stable, aromatic pyrone ring.
The proposed mechanism is as follows:
-
Enolization: In the presence of an acid catalyst (e.g., H₂SO₄), the terminal ketone of this compound undergoes tautomerization to its more stable enol form.
-
Protonation: The internal ketone carbonyl is protonated by the acid catalyst, increasing its electrophilicity.
-
Intramolecular Cyclization: The enol attacks the protonated carbonyl carbon in a 6-endo-trig cyclization, forming a hydroxylated dihydropyrone intermediate.
-
Dehydration and Tautomerization: The intermediate readily dehydrates to form a more stable conjugated system. Tautomerization of the resulting enol affords the final 4-hydroxy-6-methyl-2H-pyran-2-one product.
Caption: Proposed mechanism for the acid-catalyzed synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one.
Experimental Protocol
This protocol outlines a general procedure for the acid-catalyzed cyclization of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst concentration) may be necessary to achieve maximum yield and purity.
Materials and Equipment
-
This compound (≥98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethanol (anhydrous)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Reaction Workflow
Caption: Step-by-step experimental workflow for pyrone synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 53.7 mmol) in anhydrous ethanol (100 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the solution. Caution: The addition of sulfuric acid to ethanol is exothermic. Add the acid dropwise and ensure the flask is cooled in an ice bath if necessary.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the pyrone product should appear.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is recommended.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white to off-white solid.
-
Data and Expected Results
The following table summarizes the key parameters and expected outcomes for this synthesis.
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Hydroxy-6-methyl-2H-pyran-2-one |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| Typical Yield | 60-75% |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water |
Characterization: The structure of the synthesized pyrone can be confirmed by standard spectroscopic techniques:
-
¹H NMR: Expect signals corresponding to the methyl group, the vinyl proton, and the hydroxyl proton.
-
¹³C NMR: Expect signals for the carbonyl carbons, olefinic carbons, and the methyl carbon.
-
IR Spectroscopy: Look for characteristic peaks for the hydroxyl group (broad, ~3400 cm⁻¹), the lactone carbonyl (~1720 cm⁻¹), and C=C double bonds (~1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended reflux time, the reaction time can be extended, or a small additional amount of sulfuric acid can be added.
-
Low Yield: Ensure all reagents are anhydrous, as water can interfere with the acid catalyst and promote side reactions. Inefficient extraction or purification can also lead to lower yields.
-
Side Products: Overheating or prolonged reaction times may lead to the formation of polymeric byproducts. Careful temperature control and monitoring are crucial.
-
Safety Precautions: Always handle concentrated sulfuric acid in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The acid-catalyzed intramolecular cyclization of this compound is an effective method for the synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one. This protocol provides a detailed and reliable procedure for researchers in organic synthesis and drug discovery. The resulting pyrone is a valuable intermediate that can be further functionalized to explore a wide range of chemical space and potential biological activities.
References
- Miles, M. L., Harris, T. M., & Hauser, C. R. (1965). Acylations of Dilithio β-Diketones with Aliphatic Esters to Form 1,3,5-Triketones. Cyclizations to 4-Pyrones and 4-Pyridones. The Journal of Organic Chemistry, 30(4), 1007–1010. [Link not available]
-
Zhang, W., et al. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 947–955. [Link]
-
Hemmati, S., et al. (2012). Chemistry of pyrones: Part I - Synthesis of triketones and triketoesters and related 4H-pyran-4-ones. ResearchGate. [Link]
-
Zhang, W., et al. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. PubMed Central. [Link]
-
Shen, Y., & Baran, P. S. (2018). Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling. PubMed Central. [Link]
-
Corey, E. J., & Wu, L. I. (1993). 2-METHYL-4H-PYRAN-4-ONE. Organic Syntheses, 71, 256. [Link]
-
Sosnovskikh, V. Y., & Moshkin, V. S. (2011). Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. ResearchGate. [Link]
-
Boruah, M., & Bolm, C. (2015). Recent Advances in the Synthesis of 2-Pyrones. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Organic Chemistry Portal. [Link]
-
El Ghaytai, L., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Versatility of Ethyl 2-acetyl-4-oxopentanoate: A Gateway to Medicinally Relevant Heterocycles
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to create libraries of bioactive compounds is paramount. Ethyl 2-acetyl-4-oxopentanoate, a fascinating and highly functionalized β,δ-diketo ester, emerges as a powerful and versatile building block for the synthesis of a variety of heterocyclic systems. Its unique arrangement of carbonyl groups provides multiple reactive sites, allowing for the construction of key pharmacophores such as pyrimidines, pyridines, and pyrazoles. These heterocyclic cores are prevalent in a vast number of approved drugs and clinical candidates, underscoring the importance of efficient synthetic routes to their derivatives. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.
Core Applications in Heterocyclic Synthesis
The strategic placement of the dicarbonyl moieties in this compound makes it an ideal precursor for condensation reactions with various binucleophiles, leading to the formation of diverse heterocyclic rings.
Synthesis of Pyrimidine Derivatives: Accessing a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous antiviral, antibacterial, and anticancer agents. This compound can serve as a C-C-C fragment in condensation reactions with N-C-N synthons like amidines (e.g., guanidine) to construct the pyrimidine core.
The synthesis proceeds through a cyclocondensation reaction. The more reactive acetyl group of the diketo ester likely undergoes initial condensation with the amidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The reaction is typically catalyzed by a base or acid.
Diagram of the Proposed Pyrimidine Synthesis Workflow
Topic: Reaction of Ethyl 2-acetyl-4-oxopentanoate with Amines
An Application Guide for the Synthesis of Heterocyclic Scaffolds
Abstract: Ethyl 2-acetyl-4-oxopentanoate is a highly versatile β,δ-diketoester that serves as a cornerstone precursor in heterocyclic synthesis. Its intrinsic 1,4-dicarbonyl framework makes it an ideal substrate for condensation reactions with primary amines and ammonia, primarily via the Paal-Knorr pyrrole synthesis. This guide provides an in-depth exploration of this critical transformation, offering detailed mechanistic insights, validated experimental protocols, and expert analysis for researchers in organic synthesis and drug development. We will elucidate the causality behind procedural choices, present methods for characterization, and provide a framework for troubleshooting and optimization.
Foundational Principles: The Chemistry of this compound
This compound, with the structure CH₃C(O)CH₂CH(C(O)CH₃)C(O)OEt, possesses a unique arrangement of carbonyl groups. The acetyl and 4-oxo groups are in a 1,4-relationship, which is the key structural feature exploited in the synthesis of substituted pyrroles. The reaction with primary amines or ammonia follows the Paal-Knorr synthesis pathway, a robust and widely utilized method for constructing the pyrrole ring.[1][2]
The Paal-Knorr Pyrrole Synthesis: Mechanism and Rationale
The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to yield a pyrrole.[3] The reaction is typically conducted under neutral or weakly acidic conditions. The addition of a mild acid, such as acetic acid, serves as a crucial catalyst, accelerating the reaction by protonating a carbonyl oxygen, thereby increasing its electrophilicity.[3][4] However, strongly acidic conditions (pH < 3) must be avoided as they favor the formation of furan byproducts.[3][4]
The mechanism, investigated in detail by V. Amarnath, proceeds through the following key steps[2]:
-
Initial Nucleophilic Attack: The amine nitrogen attacks one of the carbonyl carbons to form a hemiaminal intermediate.
-
Cyclization: A subsequent intramolecular nucleophilic attack by the nitrogen onto the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative. This ring-forming step is generally the rate-determining step of the reaction.[1]
-
Dehydration: The cyclic intermediate undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.
// Nodes start [label="1,4-Dicarbonyl +\nR'-NH₂"]; hemiaminal [label="Hemiaminal\nIntermediate"]; cyclic_intermediate [label="Cyclic Dihydroxy\nIntermediate"]; pyrrole [label="Substituted\nPyrrole"]; h2o_out1 [label="- H₂O"]; h2o_out2 [label="- H₂O"];
// Edges start -> hemiaminal [label="Nucleophilic\nAttack"]; hemiaminal -> cyclic_intermediate [label="Intramolecular\nCyclization (RDS)"]; cyclic_intermediate -> h2o_out1 [label="Dehydration"]; h2o_out1 -> h2o_out2; h2o_out2 -> pyrrole [label="Aromatization"];
// Style {rank=same; start; hemiaminal; cyclic_intermediate; pyrrole;} start, hemiaminal, cyclic_intermediate, pyrrole [style=filled, fillcolor="#F1F3F4", shape=box, rounded=true]; h2o_out1, h2o_out2 [shape=plaintext]; } . Caption: The reaction mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Protocols and Methodologies
The following protocols provide a validated, step-by-step guide for the synthesis of polysubstituted pyrroles using this compound.
Protocol 1: Synthesis of Ethyl 4-acetyl-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate
This protocol details the reaction with aniline as the primary amine, a common choice for introducing an N-aryl substituent.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 1.86 g, 10 mmol) and aniline (1.02 mL, 11 mmol). Add 20 mL of glacial acetic acid.
-
Scientist's Note: Using a slight excess of the amine ensures the complete consumption of the more valuable diketone starting material. Acetic acid acts as both the solvent and the necessary weak acid catalyst.[3]
-
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) using a heating mantle. Maintain a gentle reflux with magnetic stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting diketone spot and the appearance of a new, UV-active product spot indicates progression. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into 100 mL of cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Scientist's Note: The product is organic-soluble. This step moves the product from the aqueous acetic acid solution into the organic phase.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by brine (1 x 50 mL).
-
Causality: The sodium bicarbonate wash is critical to neutralize the excess acetic acid catalyst. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 25% ethyl acetate). Combine the fractions containing the pure product and concentrate to yield the title compound as a solid or viscous oil.
Data Interpretation and Characterization
Confirmation of the pyrrole product structure is achieved through standard spectroscopic methods. The data below is representative for a successfully synthesized N-aryl pyrrole derivative.
| Parameter | Expected Observation | Interpretation |
| Appearance | Yellow to brown solid/oil | Formation of a conjugated aromatic system. |
| Yield | 60-85% | Typical yields for Paal-Knorr synthesis.[4] |
| ¹H NMR | δ 7.2-7.5 (m, Ar-H), δ 4.1-4.3 (q, -OCH₂CH₃), δ 2.4 (s, -COCH₃), δ 2.3 (s, ring-CH₃), δ 1.2-1.4 (t, -OCH₂CH₃) | Presence of aromatic protons from the aniline substituent, ethyl ester signals, and two distinct methyl singlets corresponding to the acetyl and ring methyl groups. |
| ¹³C NMR | δ ~190 (acetyl C=O), δ ~165 (ester C=O), δ 110-140 (aromatic/pyrrole carbons) | Confirms the presence of both carbonyl groups and the aromatic carbons of the pyrrole and aryl rings.[5] |
| IR (cm⁻¹) | ~1710 (ester C=O stretch), ~1680 (ketone C=O stretch), ~1590 (C=C aromatic stretch) | Characteristic carbonyl and aromatic stretching frequencies. |
Potential Alternative Reactions: The Hantzsch Pyridine Synthesis
While the Paal-Knorr synthesis is the primary reaction pathway, the 1,3-dicarbonyl moiety within this compound suggests its potential utility in other multicomponent reactions, such as the Hantzsch pyridine synthesis. The classic Hantzsch reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia) to form a dihydropyridine.[6]
Using this compound in a Hantzsch-type reaction would be non-traditional and could lead to complex product mixtures due to competing reaction pathways. However, a potential protocol might involve reacting it with an aldehyde and ammonium acetate, where the acetoacetate portion of the molecule could form an enamine and subsequently participate in the cyclization. This remains an area for further research and optimization.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficient heating; inactive catalyst; impure starting materials. | Ensure reaction reaches reflux temperature. Use fresh, high-purity reagents. Confirm the weak acidity of the system; if using a salt, ensure it's an ammonium salt of a weak acid. |
| Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3). | Use glacial acetic acid or a neutral solvent with a catalytic amount of acid. Avoid strong mineral acids.[3] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor carefully by TLC. A slight increase in temperature (if solvent allows) can also be beneficial. |
| Difficult Purification | Product co-elutes with starting amine or other impurities. | Before chromatography, wash the crude organic extract thoroughly with dilute acid (e.g., 1M HCl) to remove excess basic amine as its water-soluble salt.[7] |
| Oily Product That Won't Solidify | Presence of residual solvent or minor impurities. | Try triturating the oil with a non-polar solvent like cold hexane or pentane to induce crystallization. Ensure all solvent is removed under high vacuum. |
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Li, J. J. (2021).
- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009).
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
- Evans, C., Berkey, W. J., Jones, C. W., & France, S. (2023). Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls. The Journal of Organic Chemistry, 88(13), 8915–8928.
- Google Patents. (1996). Purification of crude pyrroles. (US5502213A).
- Google Patents. (1994). Process for the purification of crude pyrroles. (EP0608688A1).
-
Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. acgpubs.org [acgpubs.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Knoevenagel Condensation with Ethyl 2-acetyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking a Versatile Building Block
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from the reaction of an active methylene compound with an aldehyde or ketone.[1] While classic substrates like malonic esters and ethyl acetoacetate are well-documented, more complex dicarbonyl compounds present unique synthetic opportunities.[2] This guide focuses on Ethyl 2-acetyl-4-oxopentanoate , a 1,3,5-tricarbonyl compound, whose intricate structure offers a pathway to highly functionalized molecules of significant interest in medicinal chemistry and materials science.
The presence of multiple carbonyl groups and two distinct active methylene positions makes this compound a nuanced substrate. Understanding its reactivity is key to harnessing its synthetic potential, particularly in the construction of complex heterocyclic systems and novel pharmaceutical scaffolds.[3] This document provides a deep dive into the mechanistic considerations, a detailed experimental protocol for its use in a Knoevenagel condensation, and insights into the characterization of its products.
Mechanistic Insights & Regioselectivity
The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[1] A weak base, typically a secondary amine like piperidine, is sufficient to deprotonate the active methylene compound, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated product.
A critical consideration for this compound is the regioselectivity of the initial deprotonation. The molecule possesses two active methylene sites:
-
C2-H: Situated between an ester carbonyl and a ketone carbonyl.
-
C4-H: Situated between two ketone carbonyls.
The protons at the C4 position are flanked by two ketone groups, which are generally more electron-withdrawing than an ester group. Consequently, the C4 protons are more acidic and will be preferentially abstracted by the base. This selective deprotonation dictates that the condensation will occur at this position.
Caption: Knoevenagel condensation mechanism with this compound.
Experimental Protocol: Piperidine-Catalyzed Condensation with Benzaldehyde
This protocol details a representative Knoevenagel condensation using this compound and benzaldehyde, catalyzed by piperidine. This method is adapted from established procedures for similar dicarbonyl compounds.[2][4]
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per reaction) | Mmol (per reaction) |
| This compound | 41892-81-3 | 186.21 | 1.86 g | 10.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 1.06 g (1.02 mL) | 10.0 |
| Piperidine | 110-89-4 | 85.15 | 85 mg (98 µL) | 1.0 (10 mol%) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 60 mg (57 µL) | 1.0 (10 mol%) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for TLC/Column | - |
| Hexane | 110-54-3 | 86.18 | As needed for TLC/Column | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Glassware for extraction (separatory funnel, beakers, etc.)
-
Column chromatography setup
Step-by-Step Procedure
Caption: Experimental workflow for the Knoevenagel condensation.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.86 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol). Add 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (98 µL, 1.0 mmol) followed by glacial acetic acid (57 µL, 1.0 mmol). The acetic acid serves to activate the aldehyde and prevent unwanted side reactions.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting reagent (benzaldehyde).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (40 mL). Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining catalyst and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution, starting with a hexane-rich mobile phase and gradually increasing the proportion of ethyl acetate, is typically effective.
Product Characterization
The expected product is Ethyl 2-acetyl-3-(phenylmethylidene)-4-oxopentanoate . The structure should be confirmed using standard spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR:
-
Signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm).
-
Singlets for the two acetyl methyl groups.
-
A singlet for the vinyl proton.
-
Multiplets in the aromatic region (7.2-7.5 ppm) corresponding to the phenyl group.
-
-
¹³C NMR:
-
Signals for the ester and two ketone carbonyl carbons (typically in the 160-200 ppm range).[5]
-
Signals for the sp² carbons of the C=C double bond and the aromatic ring.
-
Signals for the aliphatic carbons of the ethyl group and the methyl groups.
-
-
FTIR:
Applications in Drug Discovery and Synthesis
The products of Knoevenagel condensations are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[8][9] The highly functionalized product obtained from this compound can serve as a versatile precursor for:
-
Hantzsch Pyridine Synthesis: The 1,3,5-tricarbonyl moiety is a prime candidate for multi-component reactions like the Hantzsch synthesis, leading to the formation of novel dihydropyridine and pyridine derivatives.[3] These scaffolds are prevalent in drugs, including calcium channel blockers.[2]
-
Synthesis of Other Heterocycles: The array of functional groups allows for subsequent cyclization reactions to form pyrazoles, isoxazoles, and other heterocyclic systems of medicinal importance.
-
Michael Acceptors: The α,β-unsaturated system is an excellent Michael acceptor, allowing for further carbon-carbon or carbon-heteroatom bond formation to build molecular complexity.
By providing a reliable protocol for the Knoevenagel condensation of this advanced substrate, we open the door to the exploration of new chemical space for drug discovery and the development of novel functional materials.
References
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
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- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
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Comprehensive Analytical Protocols for the Characterization of Ethyl 2-acetyl-4-oxopentanoate
An Application Note for Researchers and Drug Development Professionals
The Central Challenge: Keto-Enol Tautomerism
Ethyl 2-acetyl-4-oxopentanoate, like many 1,3-dicarbonyl compounds, exists as a dynamic equilibrium between its keto and enol tautomeric forms.[1][2] This is not a resonance structure but an actual equilibrium between two distinct chemical isomers that can interconvert.[2] The equilibrium is typically solvent and temperature-dependent and can be catalyzed by acid or base.[1][3]
The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond, which can often make it a significant, or even the major, component of the equilibrium mixture.[2][3] Acknowledging and quantifying this equilibrium is the cornerstone of accurately characterizing this molecule.
Figure 1: Keto-Enol Equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Quantification
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, as it allows for the direct observation and quantification of both the keto and enol tautomers in solution.
2.1. Principle of Analysis The distinct chemical environments of protons (¹H) and carbons (¹³C) in the keto and enol forms give rise to separate sets of signals in the NMR spectrum. The ratio of these tautomers can be accurately determined by integrating the corresponding signals in the ¹H NMR spectrum.
2.2. Expected Spectral Features The presence of two distinct species in equilibrium will be immediately apparent. The enol form is characterized by a downfield enolic proton signal (typically 12-16 ppm) due to strong intramolecular hydrogen bonding and the absence of the methine proton seen in the keto form.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Assignment (Keto Form) | Predicted δ (ppm) | Multiplicity | Integration | Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Integration |
| -CH(CO)₂ | ~3.8 | t | 1H | =C-H | Not Present | - | - |
| -CH₂- | ~2.8 | d | 2H | -CH₂- | ~2.6 | s | 2H |
| Ester -O-CH₂- | ~4.2 | q | 2H | Ester -O-CH₂- | ~4.2 | q | 2H |
| Keto -CH₃ | ~2.2 | s | 6H | Enol -CH₃ | ~2.1 | s | 6H |
| Ester -CH₃ | ~1.3 | t | 3H | Ester -CH₃ | ~1.3 | t | 3H |
| Enolic -OH | Not Present | - | - | Enolic -OH | ~13-15 | s (broad) | 1H |
Note: These are estimated values based on structurally similar compounds. Actual shifts may vary.
2.3. Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform is a good starting point as it is a common solvent for organic molecules.
-
Expert Insight: The choice of solvent can shift the keto-enol equilibrium. For consistency, use the same solvent for all related analyses.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Angle: 90° pulse to ensure maximum signal excitation.
-
Acquisition Time (at): ≥ 3.0 seconds to ensure proper signal acquisition.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being quantified (typically ≥ 10 seconds for quantitative work on small molecules). This ensures full magnetization recovery for accurate integration.[4]
-
Number of Scans (ns): ≥ 8 scans for good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate a well-resolved signal unique to the keto form (e.g., the methine proton at ~3.8 ppm) and one unique to the enol form (e.g., the enolic OH at ~13-15 ppm).
-
Calculate the molar ratio: % Enol = [Integral_enol / (Integral_enol + Integral_keto)] * 100 .
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and provides further evidence of the keto-enol tautomerism.
3.1. Principle of Analysis The keto and enol forms have distinct vibrational modes. The keto form will exhibit two sharp carbonyl (C=O) stretching bands (one for the ketone, one for the ester). The enol form will show a broad hydroxyl (O-H) stretch, a carbon-carbon double bond (C=C) stretch, and a single, conjugated carbonyl (C=O) stretch at a lower frequency than the keto form.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | Enol | 3200 - 2500 | Very broad (due to H-bonding) |
| C-H Stretch | Both | 3000 - 2850 | Sharp |
| Ester C=O Stretch | Keto | ~1740 | Strong, sharp |
| Ketone C=O Stretch | Keto | ~1715 | Strong, sharp |
| Conjugated C=O Stretch | Enol | ~1650 | Strong, sharp |
| C=C Stretch | Enol | ~1600 | Medium |
3.2. Experimental Protocol: Thin Film Method
-
Sample Preparation: If the sample is a liquid or low-melting solid, place one drop directly onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin, uniform film.
-
Data Acquisition:
-
Place the salt plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the clean, empty spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Trustworthiness Check: The presence of both a broad O-H band and multiple distinct C=O bands is a self-validating confirmation of the tautomeric mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
GC-MS is the preferred method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.
4.1. Principle of Analysis Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum or "fingerprint" that allows for their identification.[5] For this compound, GC analysis typically observes a single peak because the keto-enol interconversion is often rapid on the chromatographic timescale at elevated GC temperatures, leading to the elution of an equilibrium mixture as one band.
4.2. Expected Mass Spectrum The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 186, corresponding to the molecular weight of C₉H₁₄O₄.[6] Key fragment ions provide structural confirmation.
Table 3: Expected GC-MS Fragmentation Data
| m/z | Proposed Fragment | Significance |
| 186 | [C₉H₁₄O₄]⁺ | Molecular Ion (M⁺) |
| 144 | [M - C₂H₂O]⁺ | Loss of ketene |
| 98 | [M - C₂H₅OH - CO]⁺ | Loss of ethanol and carbon monoxide |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Data inferred from NIST spectral data for similar compounds.[6]
4.3. Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.
-
Create a dilute working solution (e.g., 10-100 µg/mL) from the stock solution.
-
-
Instrumentation and Parameters:
-
GC System: Agilent GC-MS (or equivalent) with a capillary column.
-
Column: A polar capillary column, such as a DB-WAX or FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for analyzing esters.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio of 50:1 to avoid column overload).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at 15 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 250.
-
Detector Temperature: 280 °C.
-
-
High-Performance Liquid Chromatography (HPLC): Purity and Stability
HPLC with UV detection is a valuable technique for determining the non-volatile purity of this compound and for stability studies.
5.1. Principle of Analysis HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The tautomers may co-elute or, depending on the conditions (e.g., mobile phase pH, temperature), may separate into distinct peaks, which can complicate purity analysis. The goal is often to find conditions where they co-elute as a single sharp peak for accurate purity assessment.
Figure 2: A typical HPLC workflow for purity analysis.
5.2. Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Expert Insight: A small amount of acid (e.g., 0.1% formic acid) can be added to the mobile phase to protonate the enol form, potentially sharpening the peak shape and forcing co-elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm, where the conjugated enol form will have strong absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: % Purity = (Area_main_peak / Area_total) * 100 . This method assumes all components have a similar response factor at the chosen wavelength.
-
Conclusion
The successful characterization of this compound requires an integrated analytical approach that accounts for its keto-enol tautomerism. NMR spectroscopy is indispensable for definitive structural confirmation and for quantifying the tautomeric ratio. IR spectroscopy provides rapid functional group verification, while GC-MS and HPLC are robust methods for assessing purity and identifying impurities. By employing the detailed protocols within this guide, researchers can ensure the generation of accurate, reliable, and reproducible data critical for research and development.
References
-
National Center for Biotechnology Information (2024). Analytical Methods. Available at: [Link]
-
IRSST (2012). Analytical Method - Determination of volatile organic compounds in the air by mass spectrometry. Available at: [Link]
-
Master Organic Chemistry (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]
-
DrugBank Online (n.d.). Ethyl3-acetyl-4-oxopentanoate | C9H14O4 | MD Topology | NMR | X-Ray. Available at: [Link]
-
PubChem (n.d.). Ethyl 3-acetyl-4-oxopentanoate. Available at: [Link]
-
Chemistry LibreTexts (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]
-
Chemistry LibreTexts (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]
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jOeCHEM (2019). Keto-enol Tautomerism. Available at: [Link]
-
NIST (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. Available at: [Link]
-
Leah4sci (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. Available at: [Link]
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Application Note: Robust and Reproducible Analysis of Ethyl 2-acetyl-4-oxopentanoate by Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of Ethyl 2-acetyl-4-oxopentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent chemical properties of the analyte, including its polarity and the presence of two keto functional groups, direct GC analysis is challenging and can lead to poor peak shape, thermal degradation, and inaccurate quantification. The core of this methodology is a robust two-step derivatization procedure involving methoximation followed by silylation. This process effectively stabilizes the molecule by preventing keto-enol tautomerism and increases its volatility, making it amenable to GC analysis.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data interpretation, ensuring high accuracy, sensitivity, and reproducibility.
Introduction and Analytical Rationale
This compound is a diketoester of interest in various chemical and pharmaceutical syntheses.[5] Accurate quantification of this compound is often critical for process monitoring, quality control, and metabolic studies. However, its molecular structure presents significant challenges for direct analysis by gas chromatography.
The Causality Behind Derivatization:
-
Thermal Instability and Polarity: Compounds with active hydrogen-containing functional groups (-OH, -NH, -COOH, and in this case, the enol form of the keto groups) tend to form intermolecular hydrogen bonds.[2][4] This increases their boiling point and causes them to interact strongly with the GC column's stationary phase, resulting in broad, tailing peaks and poor resolution.
-
Keto-Enol Tautomerism: The presence of two ketone groups makes this compound susceptible to tautomerization, where it can exist in equilibrium with several enol forms. If injected directly, this can result in multiple, poorly resolved peaks for a single analyte, making quantification impossible.
To overcome these issues, a two-step derivatization is employed. First, methoximation converts the carbonyl (keto) groups into methoximes.[1][6] This step is critical as it "locks" the molecule in a stable form, preventing tautomerization.[1] Second, silylation replaces any remaining active hydrogens with a nonpolar trimethylsilyl (TMS) group.[1][2] This dramatically increases the molecule's volatility and thermal stability, ensuring it can be vaporized and travel through the GC column without degradation, leading to sharp, symmetrical peaks.[2][6]
Analyte Properties: this compound
| Property | Value | Source |
| CAS Number | 41892-81-3 | [5][7][8] |
| Molecular Formula | C₉H₁₄O₄ | [5][8] |
| Molecular Weight | 186.21 g/mol | [5][8] |
| Boiling Point | 288.2 °C | [5] |
| Structure | CCOC(=O)C(CC(=O)C)C(=O)C | [5] |
Experimental Workflow and Methodology
The entire analytical process is designed to ensure sample integrity and analytical precision. The workflow proceeds from sample extraction to chemical modification and finally, instrumental analysis.
Caption: Overall experimental workflow from sample collection to data analysis.
Materials and Reagents
| Reagent / Material | Grade / Specification | Purpose |
| This compound | ≥98% Purity | Analytical Standard |
| Methoxyamine hydrochloride (MeOx) | Derivatization Grade | Methoximation Reagent |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Derivatization Grade | Silylation Reagent |
| Pyridine | Anhydrous, ≥99.8% | Derivatization Solvent/Catalyst |
| Dichloromethane | GC Grade or equivalent | Extraction Solvent |
| Hexane | GC Grade or equivalent | Solvent |
| Sodium Sulfate | Anhydrous, ACS Grade | Drying Agent |
| GC Autosampler Vials | 2 mL, with PTFE-lined septa | Sample Containment |
Instrumentation and Parameters
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Instrument | Parameter | Recommended Setting |
| Gas Chromatograph | GC Column | DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | |
| Injector | Split/Splitless, used in Splitless mode | |
| Injector Temperature | 250 °C | |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | |
| Mass Spectrometer | Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C | |
| MS Transfer Line Temp. | 280 °C | |
| Ionization Energy | 70 eV | |
| Scan Range | 50 - 450 m/z |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standards: Perform serial dilutions of the primary stock solution with dichloromethane to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatization of Standards: Transfer 100 µL of each working standard into a clean autosampler vial and proceed with the derivatization protocol below. This ensures that the calibration curve is generated from the derivatized analyte, matching the sample preparation.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
This is a general protocol for extracting the analyte from an aqueous matrix.[9]
-
Sample Collection: Collect 5 mL of the aqueous sample into a 15 mL screw-cap tube.
-
Extraction: Add 5 mL of dichloromethane to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a glass pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer: Transfer the concentrated extract to a GC autosampler vial for derivatization.
Protocol 3: Two-Step Derivatization
This protocol must be performed in an environment free of moisture, as water can interfere with the silylation reaction.[1][6]
Caption: The chemical logic of the two-step derivatization process.
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
To the 100 µL of sample extract or standard in the GC vial, add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block or oven at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
To the same vial containing the methoximated sample, add 100 µL of MSTFA.
-
Recap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for an additional 30 minutes.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.
-
Data Analysis and Interpretation
-
Identification: The derivatized this compound is identified by its characteristic retention time and mass spectrum. The mass spectrum should be compared against a spectral library (e.g., NIST) or a spectrum generated from a derivatized authentic standard for confirmation.
-
Quantification: A calibration curve is constructed by plotting the peak area of the derivatized standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined by interpolating their peak areas from this curve.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Incomplete derivatization; Sample degradation; Low sample concentration. | Ensure reagents are fresh and anhydrous. Check incubation times/temperatures. Concentrate sample further. |
| Peak Tailing | Active sites in the injector liner or column; Insufficient derivatization. | Use a deactivated liner. Condition the column. Ensure derivatization went to completion. |
| Multiple Peaks for Analyte | Incomplete methoximation leading to tautomers being silylated; Presence of isomers. | Increase methoximation reaction time or temperature. Ensure pyridine is anhydrous. |
| Baseline Noise / Ghost Peaks | Contaminated solvent, reagents, or septa; Column bleed. | Run solvent blanks. Use high-purity reagents. Bake out the column as per manufacturer's instructions. |
Conclusion
The methodology presented in this application note provides a reliable and robust framework for the analysis of this compound by GC-MS. By employing a crucial two-step derivatization process, the inherent analytical challenges of the analyte are effectively overcome, enabling accurate and reproducible quantification. This protocol is well-suited for applications in pharmaceutical development, chemical synthesis monitoring, and academic research where precise measurement of this diketoester is required.
References
-
Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]
-
Ali, S. (n.d.). Derivatization in GC. Retrieved from [Link]
-
Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]
-
IntechOpen. (2018). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-acetyl-4-oxopentanoate. Retrieved from [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents. Retrieved from [Link]
-
Scharlab. (n.d.). Solvents for gas chromatography. Retrieved from [Link]
-
International Journal of Research in Ayurveda and Pharmacy. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
-
SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]
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- 5. This compound | 41892-81-3 | RBA89281 [biosynth.com]
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- 7. This compound | 41892-81-3 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of Keto Ester Purity
Abstract
Keto esters are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs). Their purity directly impacts the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of these compounds, capable of separating the main component from process impurities, degradation products, and stereoisomers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating robust HPLC methods for keto ester analysis. We delve into the underlying principles of chromatographic separation, offer detailed protocols for method development, and provide expert insights into overcoming common challenges such as keto-enol tautomerism and chiral separations.
Introduction: The Critical Role of Purity in Keto Ester Synthesis
α-Keto esters and β-keto esters are versatile building blocks in the synthesis of a wide array of pharmaceuticals, including antivirals, anticancer agents, and more.[1] The presence of both a ketone and an ester functional group allows for diverse chemical transformations.[1] However, this reactivity also makes them susceptible to various side reactions and degradation pathways during synthesis and storage, leading to impurities that can compromise the quality of the final API.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international standards like the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH) mandate stringent purity control for all pharmaceutical components.[2][3][4] Therefore, a reliable and validated analytical method is not just a quality control requirement but a critical component of Good Manufacturing Practice (GMP).[5] HPLC is the gold standard for this purpose due to its high resolution, sensitivity, and versatility.
Foundational Principles: Designing a Robust HPLC Method
A successful HPLC method for keto esters hinges on a systematic approach to selecting and optimizing several key parameters. The goal is to achieve adequate separation (resolution) of the target analyte from all potential impurities in a reasonable timeframe.
Column Selection: The Heart of the Separation
The stationary phase is where the separation occurs. For most keto esters, which are moderately polar, a Reversed-Phase (RP) C18 column is the starting point. These columns, packed with silica particles bonded with an 18-carbon chain, separate compounds based on their hydrophobicity.
-
Expert Insight: While C18 is a workhorse, consider a C8 column for more polar keto esters to reduce retention time. For highly polar or aromatic keto esters, a Phenyl-Hexyl column can offer alternative selectivity.
For chiral keto esters, where enantiomeric purity is critical, a specialized Chiral Stationary Phase (CSP) is mandatory.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for separating a broad range of enantiomers, including esters and ketones.[7]
Mobile Phase Selection and Optimization
The mobile phase composition dictates the retention and elution of the analytes. In reversed-phase HPLC, a mixture of water and a miscible organic solvent is used.
-
Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[8] ACN is often preferred due to its lower viscosity and UV transparency.
-
Buffers and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of acidic or basic analytes. For keto esters, which can be prone to hydrolysis, maintaining a stable pH is crucial.[9] A buffered mobile phase (e.g., phosphate or acetate buffer) in the pH range of 3-7 is generally recommended to ensure method robustness. Adding a small amount of acid, like 0.1% formic acid or trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic impurities.[10]
Detector Selection: Visualizing the Analytes
The choice of detector depends on the physicochemical properties of the keto ester.
-
UV-Vis Detectors: Most keto esters contain chromophores (the ketone and ester groups) that absorb UV light, making UV-Vis detectors the most common choice.[11][12] A Photodiode Array (PDA) detector is highly recommended as it captures the entire UV spectrum for each peak, which is invaluable for peak purity assessment and compound identification.[13][14] A typical wavelength for detection is between 210-260 nm.[15]
-
Mass Spectrometry (MS): An MS detector provides mass-to-charge ratio information, offering high specificity and the ability to identify unknown impurities based on their mass. This is particularly powerful during forced degradation studies.[14]
-
Refractive Index (RI) Detector: For keto esters lacking a strong UV chromophore, an RI detector can be used. However, it is less sensitive and incompatible with gradient elution.[12][14]
Experimental Protocols
The following protocols provide a starting point for developing a purity method for a typical keto ester. Method validation must be performed according to ICH Q2(R1) guidelines to demonstrate that the method is suitable for its intended purpose.[5][16]
Protocol 1: Achiral Purity Determination by Reversed-Phase HPLC
Objective: To separate and quantify a keto ester from its process-related impurities.
1. Sample Preparation: a. Accurately weigh approximately 25 mg of the keto ester sample. b. Dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1.0 mg/mL stock solution. c. Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase. d. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.[8][17]
2. HPLC System and Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector | A standard, reliable system for routine analysis. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A robust, general-purpose C18 column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is a common organic modifier. |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 min, return to 50% B | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detector | PDA at 254 nm, with spectral scan from 200-400 nm | 254 nm is a common wavelength; spectral scan aids in peak purity. |
3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the keto ester using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100% c. Perform peak purity analysis using the PDA data to check for co-eluting impurities.
Protocol 2: Chiral Purity Determination
Objective: To separate and quantify the enantiomers of a chiral keto ester.
1. Sample Preparation: a. Prepare a sample solution at a concentration of 0.5 mg/mL in the mobile phase. Chiral methods often require higher concentrations due to lower detector response for individual enantiomers. b. Filter through a 0.45 µm syringe filter.
2. HPLC System and Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Shimadzu Nexera XR or equivalent with UV/Vis detector | A system capable of handling normal phase solvents. |
| Column | Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm | A widely used polysaccharide-based chiral column. |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) | Normal phase conditions are common for chiral separations. |
| Flow Rate | 0.8 mL/min | Adjusted for optimal resolution on the chiral column. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral separation. |
| Injection Vol. | 5 µL | Smaller injection volumes can improve peak shape. |
| Detector | UV at 220 nm | Wavelength chosen for maximum absorbance of the analyte. |
3. Data Analysis: a. Identify the peaks corresponding to the desired and undesired enantiomers. b. Calculate the enantiomeric excess (ee) using the area percent method: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100%
Advanced Topics and Troubleshooting
The Challenge of Keto-Enol Tautomerism
β-Keto esters can exist in equilibrium with their enol tautomer.[18] If the interconversion on the HPLC column is slow relative to the chromatographic timescale, it can result in broad, split, or distorted peaks, compromising accurate quantification.[19]
Solutions:
-
Temperature Adjustment: Increasing the column temperature can accelerate the interconversion rate, causing the two forms to elute as a single, sharp peak.[19]
-
Mobile Phase pH: Adjusting the mobile phase pH can catalyze the interconversion. An acidic mobile phase often helps to speed up the reaction.[19]
-
Mixed-Mode Chromatography: For particularly challenging separations, mixed-mode columns that offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) can provide unique selectivity to resolve this issue.[19]
Troubleshooting Common HPLC Issues
A summary of common issues and their solutions is presented in the table below.[20][21][22][23]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Splitting or Tailing | Blocked column inlet frit; Column void; Sample solvent stronger than mobile phase. | Reverse flush the column; Replace the column; Dissolve the sample in the mobile phase.[20] |
| Drifting Retention Times | Inadequate column equilibration; Fluctuating column temperature; Mobile phase composition changing. | Increase equilibration time; Use a column oven; Prepare fresh mobile phase daily.[23] |
| High System Backpressure | Blockage in the system (tubing, guard column, or analytical column). | Systematically disconnect components to locate the blockage; Filter all samples and mobile phases. |
| No Peaks or Very Small Peaks | Detector lamp off; Incorrect detector settings; Leak in the system. | Check detector status and settings; Inspect fittings for leaks.[21] |
Conclusion
The determination of keto ester purity by HPLC is a non-negotiable aspect of pharmaceutical development and quality control. A well-developed and validated HPLC method provides the confidence needed to ensure that these crucial intermediates meet the high standards required for drug manufacturing. By understanding the fundamentals of column chemistry, mobile phase effects, and detector technology, and by applying a systematic approach to method development and troubleshooting, scientists can create robust and reliable analytical procedures. This guide provides the foundational knowledge and practical protocols to achieve accurate and reproducible purity analysis of keto esters, ultimately contributing to the development of safer and more effective medicines.
References
-
ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
-
Rao, B. et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND. Semantic Scholar. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
KNAUER. HPLC - Good HPLC practice guide. [Link]
-
Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate. [Link]
-
Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. [Link]
-
Common HPLC Detector Types and Their Applications: A Practical Guide. (2024). Lab Manager. [Link]
-
HPLC peak shape trouble shooting. (2024). Reddit. [Link]
-
Heider, J. et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]
-
beta keto esters by HPLC. (2010). Chromatography Forum. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. (2015). PubMed Central. [Link]
-
Types of detectors used in HPLC. (2022). Bio-Analysis Centre. [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]
-
Types of HPLC Detectors. (2025). Phenomenex. [Link]
-
Overview of HPLC Detectors. Shimadzu. [Link]
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HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. [Link]
-
Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). PMC. [Link]
-
A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. (2018). PMC - NIH. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]
-
Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]
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Application Note: A Validated qNMR Protocol for the Assay of Ethyl 2-acetyl-4-oxopentanoate
Introduction: The Power of Quantitative NMR (qNMR)
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique. While renowned for its unparalleled capability in structural elucidation, its application as a quantitative tool (qNMR) offers a primary method of measurement.[1][2] Unlike chromatographic techniques, qNMR does not require a calibration curve using an identical reference standard for the analyte.[2][3] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][4] This allows for the precise determination of the concentration or purity of a substance by co-dissolving it with a certified internal standard of known purity and concentration.[5]
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Ethyl 2-acetyl-4-oxopentanoate using ¹H qNMR. The methodology is designed to be self-validating, ensuring high levels of accuracy and precision, making it suitable for researchers, scientists, and professionals in drug development and quality control.
The Fundamental Principle of qNMR Assay
The quantitative power of NMR is rooted in the direct proportionality between the signal integral (I) and the number of protons (N) generating that signal.[1][6] When an analyte (a) is mixed with an internal standard (std) in the same NMR tube, the purity of the analyte can be calculated using the following master equation:
Purity (analyte) [%] = ( Ia / Istd ) * ( Nstd / Na ) * ( Ma / Mstd ) * ( mstd / ma ) * Puritystd
Where:
-
I : Integral area of the selected signal.
-
N : Number of protons giving rise to the selected signal.
-
M : Molar mass of the compound.
-
m : Mass of the compound weighed.
-
Puritystd : Purity of the certified internal standard.
This equation forms the bedrock of the internal standard qNMR method, providing a direct, traceable route to quantification.[7]
Method Development and Experimental Design: A Rationale-Driven Approach
A robust qNMR method is built upon careful planning and selection of experimental parameters. Each choice is critical for ensuring the final result is accurate and reproducible.
Analyte: this compound
-
Structure: C₉H₁₄O₄
-
Molecular Weight: 186.21 g/mol
-
Key ¹H NMR Signals: The structure possesses several distinct proton environments suitable for quantification, including the ethyl ester protons (quartet and triplet) and two acetyl methyl singlets. For this protocol, we will select a well-resolved singlet to avoid potential complications from overlapping multiplets.
Causality in Internal Standard (IS) Selection
The choice of an internal standard is arguably the most critical decision in developing a qNMR assay.[8] The IS serves as the reference point for the entire calculation, and its suitability directly impacts the trustworthiness of the result.
Criteria for an Ideal Internal Standard:
-
High Purity & Traceability: The IS must be a Certified Reference Material (CRM) with a known purity value traceable to a primary standard from a national metrology institute like NIST.[9][10] This establishes an unbroken chain of traceability for the measurement.
-
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or solvent residuals.[3][11]
-
Chemical Inertness: It must not react with the analyte, solvent, or trace impurities.[1]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[5][11]
-
Simple Spectrum: A simple spectrum with one or a few sharp singlets is ideal to simplify integration and minimize errors.[12]
Selected Internal Standard: Dimethyl Sulfone (DMSO₂)
-
Rationale: Dimethyl sulfone is an excellent choice for this assay. It provides a single, sharp singlet in a relatively clear region of the spectrum (around 3.0 ppm in CDCl₃), well-separated from the signals of this compound. It is stable, non-volatile, not hygroscopic, and readily available as a high-purity CRM.[3][13]
Solvent Selection
The solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is essential for acquiring high-resolution spectra with sharp lines.[5][14]
-
Selected Solvent: Chloroform-d (CDCl₃) is recommended as this compound is a liquid organic ester and is expected to be fully soluble. The solubility of both components should always be visually confirmed before proceeding.[5]
Visualization: qNMR Assay Workflow
The following diagram outlines the logical flow of the entire quantitative analysis process.
Caption: Workflow for the qNMR assay of this compound.
Protocol: Key NMR Parameters for Ensuring Quantitation
Simply acquiring a standard ¹H NMR spectrum is insufficient for quantitative analysis.[15] Specific parameters must be carefully set to ensure that the signal intensity accurately reflects the molar concentration.
-
Pulse Angle (p1): A 90° pulse (or less) must be used. This ensures that all magnetization is tipped into the transverse plane for detection, maximizing the signal for a given number of scans.
-
Relaxation Delay (d1): This is the most critical parameter for accuracy. The delay between pulses must be long enough to allow all protons (in both the analyte and the standard) to fully return to thermal equilibrium along the z-axis. Incomplete relaxation leads to signal saturation and inaccurate integrals.[16]
-
Causality: The spin-lattice relaxation time (T₁), is the time constant for this recovery process.[17][18] To ensure >99% recovery, the relaxation delay (d1) plus the acquisition time (aq) must be at least 5 times the longest T₁ value of any proton being quantified (d1 + aq ≥ 5 * T₁_max).[16][18]
-
Practical Implementation: The T₁ values for both the analyte and internal standard should be measured using an inversion-recovery experiment.[18][19] If T₁ values are not measured, a conservative relaxation delay of 60 seconds is recommended to accommodate the typically longer relaxation times of quaternary carbons or protons on aromatic rings, although for this specific analyte a shorter delay may be sufficient after validation.
-
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[15]
-
Acquisition Time (aq): Should be long enough to ensure all signals in the free induction decay (FID) have fully decayed, which is necessary for high digital resolution.
Visualization: Relationship of Parameters to Accuracy
This diagram illustrates how foundational choices and parameters directly influence the final accuracy of the qNMR result.
Caption: Key parameter dependencies for an accurate qNMR result.
Detailed Experimental Protocol
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended)
-
Analytical Microbalance (readability ±0.01 mg or better)
-
High-quality 5 mm NMR tubes
-
This compound (analyte)
-
Dimethyl Sulfone (CRM for qNMR)
-
Chloroform-d (CDCl₃, ≥99.8% D)
-
Class A volumetric glassware, pipettes, vials
Step-by-Step Procedure:
-
Precision Weighing:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry glass vial. Record the mass (mₐ) precisely.[14]
-
To the same vial, add approximately 8-10 mg of the Dimethyl Sulfone internal standard. Record the mass (mₛₜᏧ) precisely. Aim for a molar ratio between the analyte and standard that is close to 1:1 for optimal integration accuracy.[1][11]
-
-
Sample Dissolution:
-
Using a pipette, add approximately 0.7 mL of CDCl₃ to the vial.
-
Cap the vial securely and mix thoroughly using a vortex mixer for at least 30 seconds to ensure complete dissolution of both the analyte and the internal standard.[5]
-
Visually inspect the solution against a bright light to confirm there is no suspended particulate matter.[5]
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution into a high-quality NMR tube. Ensure the sample height is adequate for the spectrometer's coil (typically 4-5 cm).[14] Cap the tube immediately.
-
-
NMR Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetric solvent peak is indicative of good shimming.
-
Tune and match the probe for the ¹H nucleus.
-
-
Data Acquisition:
-
Load a standard proton experiment.
-
Set the key quantitative parameters:
-
Pulse Angle (p1): Calibrate and set to 90°.
-
Relaxation Delay (d1): Set to 60 s (or 5 * T₁_max if measured).
-
Acquisition Time (aq): ≥ 3 s.
-
Number of Scans (ns): Set to 16 or 32 (adjust as needed for S/N > 250:1).
-
-
Acquire the FID.
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) if needed to improve S/N.
-
Perform Fourier Transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a robust baseline correction algorithm across the entire spectrum.
-
-
Integration and Calculation:
-
Integrate a well-resolved singlet from the analyte (e.g., one of the acetyl methyl groups) to get Iₐ. Record the number of protons for this signal (Nₐ = 3).
-
Integrate the singlet from Dimethyl Sulfone at ~3.0 ppm to get IₛₜᏧ. Record the number of protons for this signal (NₛₜᏧ = 6).
-
Use the master equation provided in Section 2 to calculate the purity of the analyte.
-
Data Presentation and Results
The following table presents an example calculation based on typical experimental values.
| Parameter | Analyte (this compound) | Internal Standard (Dimethyl Sulfone) |
| Mass (m) | 18.75 mg | 9.52 mg |
| Molar Mass (M) | 186.21 g/mol | 94.13 g/mol |
| Purity (P) | To be determined | 99.95% (from CRM certificate) |
| Selected Signal | Acetyl singlet (~2.2 ppm) | Methyl singlet (~3.0 ppm) |
| Number of Protons (N) | 3 | 6 |
| Integral Value (I) | 5.11 | 10.00 |
Calculation:
Purity (%) = (5.11 / 10.00) * (6 / 3) * (186.21 / 94.13) * (9.52 / 18.75) * 99.95% Purity (%) = (0.511) * (2) * (1.978) * (0.5077) * 99.95% Purity (%) = 102.3%
Discussion of Result: A calculated purity slightly over 100% is not uncommon and can fall within the measurement uncertainty of the method. Potential sources of error include weighing inaccuracies, integration errors, and slight impurities under the analyte or standard peaks. For regulatory filings, a full validation according to ICH Q2(R2) guidelines would be required to determine parameters like linearity, accuracy, precision, and robustness.[20][21] The method's uncertainty should also be calculated.
Conclusion
This application note details a robust and scientifically sound ¹H qNMR protocol for the assay of this compound using Dimethyl Sulfone as a certified internal standard. By carefully controlling experimental parameters, particularly the relaxation delay, and adhering to best practices in sample preparation and data processing, this method provides a direct, accurate, and reliable means of quantification. The principles and practices outlined herein are grounded in established metrological standards, making qNMR an indispensable tool for quality control and research in the chemical and pharmaceutical industries.[22]
References
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University of Oxford. (n.d.). Measuring relaxation times - Inversion recovery for T1. Department of Chemistry, University of Oxford. [Link]
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United States Pharmacopeia. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]
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Merck KGaA. (n.d.). Certified reference materials for quantitative NMR. Separation Science. [Link]
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University of California, San Diego. (n.d.). 1H T1 Relaxation Time Measurement. [Link]
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Snytnikova, O. A., et al. (2019). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Magnetic Resonance in Chemistry. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Nanalysis. (n.d.). Part 1 - T1 relaxation: definition, measurement and practical implications!. [Link]
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CPAChem. (n.d.). qNMR Standards. [Link]
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Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
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Snytnikova, O. A., et al. (2019). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. ResearchGate. [Link]
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Weber, M., et al. (2017). Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. Journal of AOAC International, 100(5), 1365-1375. [Link]
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Weizmann Institute of Science. (n.d.). T1 Relaxation Measurements. Chemical Research Support. [Link]
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Sigman, J. (n.d.). NMR Relaxation. [Link]
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United States Pharmacopeia. (2023). General Chapter, 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
-
Bouhlel, C., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 153. [Link]
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Mestrelab Research. (2012). qNMR Purity Recipe Book (1 – Sample Preparation). [Link]
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Eurisotop. (n.d.). Standards for qNMR. [Link]
-
ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]
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JEOL Ltd. (2022). qNMR - Quantitative Analysis by NMR. [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]
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Mani, V., et al. (2014). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 93, 65-73. [Link]
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Scribd. (n.d.). ICH Validation Analitcs Methods. [Link]
-
European Network of Forensic Science Institutes (ENFSI). (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]
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Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-588. [Link]
-
Canlas, C. G., & Williams, M. A. (2019). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 7(1), 38-44. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lachenmeyer, D. W., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]
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Automated Topology Builder (ATB) and Repository. (n.d.). Ethyl3-acetyl-4-oxopentanoate. [Link]
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Application Note: Advanced Derivatization Strategies for the Analysis of Ethyl 2-acetyl-4-oxopentanoate by GC-MS and HPLC-UV
Abstract
Ethyl 2-acetyl-4-oxopentanoate (EAPO) is a β,δ-diketo ester whose analysis presents significant challenges due to its polarity, potential for thermal degradation, and lack of a native chromophore for high-sensitivity UV detection. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two robust derivatization methodologies to overcome these analytical hurdles. We present a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis following a two-step methoximation and silylation procedure, which stabilizes the molecule and enhances volatility. Additionally, we describe a protocol for High-Performance Liquid Chromatography (HPLC) with UV detection based on derivatization with 2,4-dinitrophenylhydrazine (DNPH), which introduces a strongly absorbing chromophore. This guide emphasizes the chemical principles behind each protocol, offering field-proven insights to ensure method robustness, accuracy, and reproducibility.
The Analytical Challenge: Understanding this compound
This compound (CAS 41892-81-3) is a dicarbonyl compound featuring two ketone functionalities and an ester group.[1][2][3] Its structure, particularly the 1,3-dicarbonyl arrangement, makes it susceptible to keto-enol tautomerism, where it can exist as an equilibrium mixture of the diketo form and various enol forms.[4][5] This tautomerism is a critical factor in analytical chemistry, as the presence of multiple isomers can lead to peak splitting, broad peaks, and non-quantitative results, especially in GC analysis.
The Rationale for Derivatization:
-
For GC-MS Analysis: Direct injection of EAPO can lead to thermal decomposition in the hot injector port and poor chromatographic peak shape due to its polarity. Derivatization is essential to increase thermal stability and volatility.[6][7] A two-step approach is recommended: methoximation to "lock" the carbonyl groups and prevent tautomerism, followed by silylation to cap any remaining active hydrogens and further increase volatility.[8][9]
-
For HPLC-UV Analysis: EAPO lacks a conjugated system that absorbs light strongly in the UV-visible spectrum, resulting in poor sensitivity for trace-level quantification. Derivatization with a "tagging" reagent that introduces a potent chromophore is necessary to enhance detectability.[10][11] 2,4-Dinitrophenylhydrazine (DNPH) is an ideal reagent for this purpose, as it reacts specifically with carbonyl groups to form stable hydrazones that absorb strongly around 360 nm.[12][13][14]
Protocol 1: GC-MS Analysis via Two-Step Methoximation-Silylation
This protocol is the method of choice for unambiguous identification and quantification, particularly in complex matrices. The initial methoximation step is critical for stabilizing the molecule by converting the reactive ketone groups into stable methoximes, thereby preventing the formation of multiple tautomeric peaks during subsequent silylation and analysis.[8][9]
Experimental Workflow
Caption: Workflow for GC-MS analysis of EAPO.
Principle of Reaction
The two ketone groups of EAPO are first converted to their respective O-methyloximes using methoxyamine hydrochloride. Subsequently, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used as a potent silylating agent to ensure any other protic species are derivatized, producing a volatile and thermally stable analyte suitable for GC-MS.[9][15]
Materials and Reagents
-
This compound (EAPO) standard
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MeOx-HCl)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl acetate or Dichloromethane (HPLC grade)
-
Internal Standard (IS), e.g., Tridecanoic acid (for methoximation/silylation) or a stable isotopically labeled analog
-
Nitrogen gas supply
-
Heater block or thermal shaker
-
Autosampler vials with inserts (2 mL)
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately transfer a known volume or weight of the sample containing EAPO into a 2 mL autosampler vial.
-
If using an internal standard, spike the sample with the IS at this stage.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen at 30-40°C. It is critical to remove all water and protic solvents as they will interfere with the silylation reagent.[8]
-
-
Step 1: Methoximation:
-
Prepare a fresh solution of Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx/pyridine solution to the dried sample residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial in a thermal shaker or heater block at 60°C for 60 minutes to ensure complete reaction with the ketone groups.[9]
-
-
Step 2: Silylation:
-
Cool the vial to room temperature.
-
Add 80 µL of MSTFA directly to the vial. Caution: MSTFA is moisture-sensitive.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes.[9]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Recommended GC-MS Parameters
| Parameter | Suggested Value |
| GC System | Agilent 8890 or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min. |
| MS System | Agilent 5977 or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification. |
Expected Results and Quality Control
The derivatization yields the bis-methoxime of EAPO. The mass spectrum should be carefully evaluated to identify the molecular ion (M+) and characteristic fragments (e.g., loss of -OCH3, -CH3). The use of an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation, derivatization efficiency, and injection volume.
Protocol 2: HPLC-UV Analysis via DNPH Derivatization
This protocol is highly effective for routine quantification of EAPO in cleaner sample matrices where high sensitivity is required. The reaction with DNPH creates a stable hydrazone derivative with a strong UV absorbance, significantly lowering the limit of detection.[12][13]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of EAPO.
Principle of Reaction
In an acidic medium, the two ketone groups of EAPO undergo a condensation reaction with 2,4-dinitrophenylhydrazine to form the corresponding bis(2,4-dinitrophenylhydrazone). This derivative is highly conjugated, resulting in strong absorption in the 360-370 nm range, where interference from matrix components is often minimal.[14]
Materials and Reagents
-
EAPO standard
-
2,4-Dinitrophenylhydrazine (DNPH), high purity or recrystallized
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid or Hydrochloric acid, concentrated
-
Water, HPLC grade
-
Autosampler vials (2 mL)
-
Water bath or heater block
Step-by-Step Protocol
-
DNPH Reagent Preparation:
-
Caution: DNPH is shock-sensitive when dry. Handle with care.
-
Prepare a saturated solution of DNPH in acetonitrile.
-
To create the acidic derivatizing reagent, mix 9 mL of the saturated DNPH solution with 1 mL of concentrated perchloric acid. This reagent should be prepared fresh. (Note: Per EPA Method 8315A, a common reagent is 100 mg DNPH in 1 L of ACN with 1.5 mL of concentrated HCl).[14]
-
-
Calibration Standards:
-
Prepare a series of EAPO standard solutions in acetonitrile.
-
Derivatize each standard in the same manner as the samples to create the calibration curve.
-
-
Derivatization Reaction:
-
In a 2 mL vial, mix 500 µL of the sample (or standard) with 500 µL of the acidic DNPH reagent. A molar excess of DNPH is required to drive the reaction to completion.[16]
-
Cap the vial and vortex briefly.
-
Incubate the mixture in a water bath at 40°C for 1 hour.
-
After incubation, cool the vial to room temperature.
-
-
Analysis:
-
The derivatized sample can be diluted with a ACN/water mixture (e.g., 60:40) to fall within the calibration range.
-
The sample is now ready for injection into the HPLC-UV system.
-
Recommended HPLC-UV Parameters
| Parameter | Suggested Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 95% B over 15 min; hold at 95% B for 3 min; return to 50% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector at 365 nm |
Expected Results and Quality Control
The reaction should yield the bis-DNPH derivative of EAPO. A multi-point calibration curve must be generated using derivatized standards, exhibiting excellent linearity (r² > 0.999).[13] Method blanks should be run to check for carbonyl contamination from solvents or the DNPH reagent itself. Impurity levels in the DNPH reagent should be determined before analysis.[14]
Method Comparison
| Feature | GC-MS (Methoximation-Silylation) | HPLC-UV (DNPH Derivatization) |
| Principle | Increase volatility & thermal stability; prevent tautomerism.[6][8] | Introduce a strong UV chromophore for sensitive detection.[11][12] |
| Selectivity | High; mass spectrometric detection provides structural confirmation. | Moderate; relies on chromatographic separation and UV absorbance. |
| Sensitivity (Typical) | Low ng range (LOD). | High pg to low ng range (LOD).[12][13] |
| Pros | - High specificity and confidence in identification.- Eliminates tautomer-related issues. | - Excellent sensitivity.- Robust and widely used method.- Less susceptible to matrix effects than GC. |
| Cons | - Multi-step, labor-intensive derivatization.- Sensitive to moisture.- Potential for inlet degradation. | - Reagent can contain carbonyl impurities.- Less structural information than MS. |
| Best For | Complex matrices, structural elucidation, metabolomics, confirmation studies. | Routine quantification, trace analysis in clean matrices, quality control. |
Conclusion
The successful analysis of this compound hinges on the selection of an appropriate derivatization strategy tailored to the analytical objective and instrumentation. For definitive structural confirmation and analysis in complex biological or environmental matrices, the two-step methoximation-silylation protocol for GC-MS offers unparalleled specificity and effectively mitigates issues arising from tautomerism. For applications requiring high-throughput and sensitive quantification, derivatization with DNPH followed by HPLC-UV analysis provides a robust, validated, and highly sensitive alternative. By understanding the chemical principles behind these methods, researchers can confidently adapt and implement these protocols to achieve accurate and reproducible results.
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Leach, J., et al. (2014). Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. PMC - NIH. [Link]
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Corso, G., et al. (2022). Reaction of dicarbonyl compounds (here methylglyoxal) with phenylenediamines (here o-phenylenediamine) as starting material. ResearchGate. [Link]
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Marten, S., & Naguschewski, M. Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. [Link]
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Leach, J., et al. (2014). Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. PubMed. [Link]
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Corso, G., et al. (2022). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. National Institutes of Health (NIH). [Link]
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ResearchGate. Development of a LC/MS method for analysis of total vicinal diketones in beer. [Link]
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Ho, S. S. H., & Yu, J. Z. (2004). An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). PMC - PubMed Central. [Link]
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The Bumbling Biochemist. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Myadagbadam, U., et al. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link]
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ResearchGate. (2004). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
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Regis Technologies. GC Derivatization. [Link]
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Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]
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Revunova, K., & Nikonov, G. I. (2014). Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism. Chemistry. [Link]
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Beletskaya, I. P., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health (NIH). [Link]
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ResearchGate. (2017). A systematic derivatization technique for characterization of ethoxylates by GC and GCMS. [Link]
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ResearchGate. (2010). Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. [Link]
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ResearchGate. (2021). Different synthetic methodologies for the preparation of β-diketones. [Link]
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De Rosso, M., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI. [Link]
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dos Santos, M. I. S., et al. (2021). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. [Link]
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Yeh, M. K., et al. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
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The Bumbling Biochemist. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Ríos-López, C. J., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI. [Link]
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Szymura, J. A., et al. (2011). Properties and application of diketones and their derivatives. Przemysł Chemiczny. [Link]
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Wang, M., et al. (2020). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC - PubMed Central. [Link]
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David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. PubMed. [Link]
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Application Notes & Protocols: The Strategic Deployment of Ethyl 2-acetyl-4-oxopentanoate in Complex Molecule Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-acetyl-4-oxopentanoate in total synthesis.
Introduction: Unveiling a Multifaceted Synthetic Tool
This compound (CAS No. 41892-81-3) is a highly functionalized organic molecule possessing multiple reactive sites that can be selectively addressed to achieve complex molecular architectures.[1][2] Its structure, featuring a β-ketoester moiety and an additional ketone function, makes it an exemplary A-B type synthon. This arrangement allows for a rich and diverse reaction chemistry, enabling its use as a linchpin in the assembly of intricate molecular frameworks.
The inherent reactivity profile, characterized by both nucleophilic (enolate) and electrophilic (carbonyl) centers, positions this compound as a valuable precursor in multicomponent reactions and cyclization strategies.[3] This guide will focus on its application in two cornerstone reactions for heterocycle synthesis: the Hantzsch Pyridine Synthesis and the Paal-Knorr Pyrrole Synthesis.
| Property | Value | Reference |
| CAS Number | 41892-81-3 | [2][4] |
| Molecular Formula | C₉H₁₄O₄ | [2][5] |
| Molecular Weight | 186.21 g/mol | [2][5] |
| IUPAC Name | This compound | [6] |
| Synonym(s) | 3-(Ethoxycarbonyl)hexane-2,5-dione | [4] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from its dual-reactivity profile.
-
The β-Ketoester Moiety : The protons alpha to the two carbonyl groups of the β-ketoester system are highly acidic, readily forming a stabilized enolate. This nucleophilic center is the cornerstone of its participation in condensation reactions.
-
The 1,4-Dicarbonyl System : The molecule is fundamentally a 1,4-dicarbonyl compound (hexane-2,5-dione derivative). This structural motif is the classic precursor for the synthesis of five-membered heterocycles like pyrroles and furans via condensation with primary amines or dehydrating agents, respectively.[7]
This combination allows for a stepwise or one-pot construction of highly substituted ring systems, a critical advantage in streamlining synthetic routes for drug discovery and total synthesis.
Application in Heterocycle Synthesis
The strategic arrangement of functional groups in this compound makes it an ideal substrate for constructing medicinally relevant heterocyclic cores.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[8][9] These scaffolds are prevalent in pharmaceuticals, most notably as calcium channel blockers.[8][9] The reaction typically involves an aldehyde, a nitrogen source (ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound.[10][11]
This compound serves as the β-dicarbonyl component. Its use can lead to novel pyridine derivatives with unique substitution patterns, potentially unlocking new pharmacological activities.[10]
Caption: Mechanism of Paal-Knorr Pyrrole Synthesis.
The reaction proceeds via the attack of the amine on one carbonyl group to form a hemiaminal, followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration to furnish the aromatic pyrrole ring. [7]This method is highly efficient and provides direct access to polysubstituted pyrroles, which are core structures in many natural products and pharmaceuticals. [12][13]
Experimental Protocols
The following protocols are representative procedures. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Hantzsch Synthesis of a Substituted Pyridine
This protocol describes a general procedure for the synthesis of a highly functionalized dihydropyridine using this compound, a representative aldehyde (e.g., benzaldehyde), and ammonium acetate.
Materials:
-
This compound (2.0 mmol, 372.4 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Ethanol (20 mL)
-
100 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol). [10]2. Add 20 mL of absolute ethanol to the flask to dissolve the reactants. [10]3. Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. [10]5. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Add 20 mL of cold distilled water to the concentrated mixture to precipitate the dihydropyridine product.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Dry the product under vacuum to yield the 1,4-dihydropyridine.
-
(Optional Aromatization): To obtain the corresponding pyridine, the crude dihydropyridine can be dissolved in glacial acetic acid and treated with an oxidizing agent such as nitric acid, manganese dioxide, or ferric chloride until TLC analysis shows complete conversion. [9]12. Purification: The crude product (dihydropyridine or pyridine) can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol details a mild, acid-catalyzed procedure for synthesizing a polysubstituted pyrrole.
Materials:
-
This compound (1.0 mmol, 186.2 mg)
-
Aniline (1.1 mmol, 102.4 mg, 100 µL)
-
Glacial Acetic Acid (5 mL)
-
50 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 5 mL of glacial acetic acid.
-
Add the primary amine (e.g., aniline, 1.1 mmol) to the solution at room temperature with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 110-120°C). The use of a weak acid like acetic acid accelerates the reaction without promoting furan formation. [14]4. Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to ambient temperature.
-
Carefully pour the reaction mixture into 50 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
The product may precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
If extracting, combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pyrrole.
-
Purification: Purify the crude product via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the total synthesis of complex molecules, particularly nitrogen-containing heterocycles. Its unique combination of a β-ketoester and a 1,4-dicarbonyl system provides chemists with a reliable and efficient tool for constructing pyridine and pyrrole scaffolds through well-established and robust synthetic methodologies. The protocols provided herein serve as a validated starting point for researchers aiming to leverage this reagent in their synthetic campaigns. The potential for creating novel, highly substituted derivatives makes it a compound of continued interest for applications in drug discovery, agrochemicals, and materials science.
References
-
Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]
-
Grok. Hantzsch pyridine synthesis. Retrieved from [Link]
-
ResearchGate. β-Ketoesters as a valuable tool for the synthesis of complex natural products. Retrieved from [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 7). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Retrieved from [Link]
-
International Journal of Advanced Academic Studies. Synthetic studies of β-ketoesters. Retrieved from [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Retrieved from [Link]
-
Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]
-
Wikipedia. Knorr pyrrole synthesis. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
PubChem. Ethyl 3-acetyl-4-oxopentanoate. Retrieved from [Link]
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
Matrix Fine Chemicals. ETHYL 4-OXOPENTANOATE | CAS 539-88-8. Retrieved from [Link]
-
ChemSynthesis. ethyl 2-formyl-4-oxopentanoate. Retrieved from [Link]
-
CP Lab Safety. This compound, 95% Purity, C9H14O4, 500 mg. Retrieved from [Link]
-
Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
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Application Notes and Protocols for the Selective Alkylation of Ethyl 2-acetyl-4-oxopentanoate
Abstract
This technical guide provides a comprehensive experimental protocol for the C-alkylation of ethyl 2-acetyl-4-oxopentanoate, a tri-carbonyl compound with a highly acidic central methylene proton. The procedure details the generation of a resonance-stabilized enolate and its subsequent reaction with an alkyl halide, a cornerstone carbon-carbon bond-forming reaction in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, procedural rationale, and best practices for achieving high-yield, selective alkylation.
Introduction and Scientific Principles
This compound is a structurally unique β,δ-triketone ester. The central methylene group (C3) is flanked by two acetyl groups, rendering the protons on this carbon exceptionally acidic (pKa ≈ 9-11). This heightened acidity is due to the ability of the resulting conjugate base, an enolate, to delocalize its negative charge across both adjacent carbonyl oxygen atoms, forming a highly stabilized resonance structure.[1][2] This inherent chemical property makes this compound an excellent substrate for alkylation reactions.
The overall transformation proceeds via a two-step mechanism:
-
Enolate Formation: A suitable base is used to abstract one of the acidic α-protons from the central methylene carbon. The choice of base is critical; it must be strong enough to quantitatively deprotonate the substrate without promoting side reactions like hydrolysis or addition to the ester or ketone carbonyls.[3]
-
Nucleophilic Substitution (Alkylation): The resulting enolate anion is a potent carbon-based nucleophile. It readily attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming a new carbon-carbon bond at the central position.[4][5]
This synthetic strategy is fundamental for building molecular complexity, allowing for the introduction of diverse alkyl fragments onto the tri-carbonyl scaffold.[6][7]
Experimental Workflow and Logic
The following diagram outlines the key stages of the alkylation procedure, from initial setup to final product isolation.
Caption: General workflow for the alkylation of this compound.
Detailed Experimental Protocol: Mono-Ethylation
This protocol details the ethylation of this compound using ethyl iodide as a representative alkylating agent.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 186.21 | 10.0 | 1.0 | 1.86 g |
| Sodium Metal | 22.99 | 11.0 | 1.1 | 0.25 g |
| Anhydrous Ethanol (EtOH) | 46.07 | - | - | 40 mL |
| Ethyl Iodide | 155.97 | 12.0 | 1.2 | 0.97 mL (1.87 g) |
| Saturated Ammonium Chloride (aq) | - | - | - | ~20 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~90 mL (for extr.) |
| Saturated Sodium Chloride (Brine) | - | - | - | ~20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Procedure
Part A: Preparation of Sodium Ethoxide (NaOEt) Base
-
Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a glass stopper. Flame-dry all glassware under vacuum or in an oven and allow it to cool under an inert atmosphere (Nitrogen or Argon).[8]
-
Sodium Addition: Add 40 mL of anhydrous ethanol to the flask. Carefully add small, freshly cut pieces of sodium metal (0.25 g, 11.0 mmol) to the ethanol.[9]
-
Causality & Insight: This in-situ preparation generates sodium ethoxide, a strong, non-nucleophilic base (relative to the ester) that is ideal for deprotonation. Using an alkoxide that matches the ester (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction.[3] The reaction is exothermic and produces flammable hydrogen gas; ensure proper ventilation and add the sodium portion-wise to control the reaction rate.
-
-
Completion: Stir the mixture until all the sodium has dissolved completely, forming a clear solution of sodium ethoxide in ethanol.
Part B: Enolate Formation and Alkylation
-
Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice-water bath. In a separate, dry vial, dissolve this compound (1.86 g, 10.0 mmol) in a minimal amount of anhydrous ethanol if needed. Slowly add the substrate solution to the cooled base dropwise over 10-15 minutes with vigorous stirring.[10]
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the resonance-stabilized enolate.
-
Alkylation: Add ethyl iodide (0.97 mL, 12.0 mmol) dropwise to the enolate solution at room temperature.[9]
-
Causality & Insight: The alkylating agent is added after enolate formation is complete to maximize the desired C-alkylation and minimize potential side reactions of the base with the alkyl halide. The reaction is an SN2 process; therefore, primary and methyl halides are excellent electrophiles. Secondary halides react more slowly, and tertiary halides are unsuitable as they primarily lead to elimination products.[4][11]
-
-
Reaction Completion: Gently heat the reaction mixture to a gentle reflux and stir for 4-6 hours, or stir overnight at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and ~20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base.[12]
-
Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining water-soluble impurities.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to obtain the pure ethyl 2-acetyl-3-ethyl-4-oxopentanoate.[8][13]
Safety and Handling Precautions
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere or in a dry solvent.[9]
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Avoid contact with skin and eyes.
-
Ethyl Iodide: Alkylating agents are potentially toxic and carcinogenic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.
Mechanistic Representation
Caption: The two-step mechanism of β-keto ester alkylation.
References
-
BenchChem. (n.d.). Application Notes and Protocols for the Alkylation of Ethyl 2,4-diphenylacetoacetate. Retrieved from BenchChem website.[12]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures website.[6]
-
Chemistry LibreTexts. (2015, July 19). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Retrieved from Chemistry LibreTexts website.[14]
-
BenchChem. (n.d.). Application Note: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide. Retrieved from BenchChem website.[9]
-
JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from JoVE website.[7]
-
OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. Retrieved from OpenStax website.[4]
-
Marvel, C. S., & Hager, F. D. (1941). Ethyl n-butylacetoacetate. Organic Syntheses, Coll. Vol. 1, p.248.[8]
-
AIP Publishing. (n.d.). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Conference Proceedings.[15]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from Wikipedia website.[16]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from Chemistry LibreTexts website.[17]
-
Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Retrieved from Chemistry LibreTexts website.[18]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
WordPress.com. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Retrieved from Chemistry for everyone blog.[1]
-
Biosynth. (n.d.). This compound. Retrieved from Biosynth website.[19]
-
Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Retrieved from Google Patents website.[13]
-
BenchChem. (n.d.). Application Notes and Protocols: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate. Retrieved from BenchChem website.[10]
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from KPU Pressbooks website.[5]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from Master Organic Chemistry website.[11]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 2-acetyl-4-oxopentanoate by Distillation
Welcome to the technical support center for the purification of crude Ethyl 2-acetyl-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile β-keto ester by distillation. Our focus is on providing practical, experience-driven advice to ensure the successful isolation of a high-purity product.
Introduction: The Challenges of Purifying this compound
This compound is a valuable building block in organic synthesis. However, its purification by distillation presents several challenges due to its high boiling point and potential for thermal degradation. This guide will address these challenges and provide robust protocols and troubleshooting advice to navigate the purification process effectively.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful purification.
| Property | Value | Source |
| CAS Number | 41892-81-3 | [1][2] |
| Molecular Formula | C₉H₁₄O₄ | [1][3] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| Boiling Point | 288.2 °C (at 760 Torr) | [4] |
| 126-128 °C (at 14 Torr) | [3] | |
| Appearance | Colorless to pale yellow liquid | [5] |
The significant difference between the atmospheric and vacuum boiling points underscores the necessity of vacuum distillation to prevent thermal decomposition.
Pre-Distillation: Crude Product Work-up
Proper work-up of the crude reaction mixture is critical to remove impurities that can interfere with the distillation process.
Step-by-Step Aqueous Work-up Protocol
-
Quenching the Reaction: Carefully quench the reaction mixture, typically by adding it to a saturated aqueous solution of a mild acid (e.g., ammonium chloride) to neutralize any remaining base catalyst.
-
Solvent Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash with Saturated Sodium Bicarbonate: Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any acidic byproducts.[6]
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove the majority of dissolved water.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
The Distillation Process: A Detailed Protocol
Vacuum distillation is the method of choice for purifying this compound, as it lowers the boiling point and minimizes the risk of thermal decomposition.[7]
Experimental Workflow for Vacuum Distillation
Caption: Troubleshooting logic for common distillation issues.
References
-
Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved January 12, 2026, from [Link]
- Jewett, J. E. (1943). Distillation of high boiling esters. U.S. Patent No. 2,324,088. Washington, DC: U.S.
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved January 12, 2026, from [Link]
-
Chemistry For Everyone. (2025, November 10). What Common Problems Do Distillation Columns Have? [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved January 12, 2026, from [Link]
-
Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved January 12, 2026, from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters. Retrieved January 12, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). Thermal decomposition of .beta.-hydroxy ketones. Retrieved January 12, 2026, from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, December 4). Preparation of compounds using acetoacetic ester synthesis. Retrieved January 12, 2026, from [Link]
-
Reddit. (2020, March 29). Mechanism for decarboxylation of a beta-keto ester in ethanol. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Development of β-keto ester and malonate chemistry. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved January 12, 2026, from [Link]
-
Chem Help ASAP. (2020, February 29). acetoacetic ester synthesis. [Video]. YouTube. [Link]
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- 3. 41892-81-3 this compound, CasNo.41892-81-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. This compound | 41892-81-3 | RBA89281 [biosynth.com]
- 5. ethyl 4-methyl-2-oxovalerate synthesis - chemicalbook [chemicalbook.com]
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- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography of β-Dicarbonyl Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting and optimizing the purification of β-dicarbonyl compounds.
The unique chemical nature of β-dicarbonyl compounds presents specific challenges in their purification by column chromatography. This guide provides in-depth, experience-driven solutions to common problems, ensuring the integrity of your compounds and the efficiency of your separations.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my β-dicarbonyl compounds degrading on a standard silica gel column?
Answer: β-dicarbonyl compounds, particularly β-keto esters, can be sensitive to the acidic nature of standard silica gel.[1][2] The silanol groups (Si-OH) on the silica surface can act as an acid catalyst, leading to hydrolysis of esters or other unwanted side reactions.[2]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel with a base, most commonly triethylamine (TEA).[2] A typical procedure involves preparing a slurry of silica gel in the desired solvent system and adding 1-2% TEA.
-
Use an Alternative Stationary Phase: For highly acid-sensitive compounds, consider using a more neutral or basic stationary phase like alumina (neutral or basic) or Florisil.[2]
-
Perform a 2D TLC: To confirm if degradation is occurring on the silica, a two-dimensional thin-layer chromatography (2D TLC) experiment can be insightful. Spot the compound on one corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. Degradation will result in additional spots off the diagonal.[2]
Q2: I'm observing broad, tailing peaks, leading to poor separation. What is the cause and how can I fix it?
Answer: This is a frequent issue when purifying β-dicarbonyls and is often a direct consequence of keto-enol tautomerism.[1] The presence of two rapidly interconverting isomers on the column leads to a broadened band.[1] Tailing can also be exacerbated by strong polar interactions between the dicarbonyl moiety and the acidic silanol groups on the silica gel.[1][2]
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Polarity: A gradual increase in the polarity of the mobile phase can often improve peak shape. A good starting point for many β-keto esters is a mixture of ethyl acetate and hexanes.[2]
-
Solvent Choice: In some cases, switching to a different polar solvent can improve resolution. Acetone, for instance, can sometimes provide sharper peaks than ethyl acetate for certain compounds.[3]
-
-
Modify the Stationary Phase: As mentioned in Q1, deactivating the silica gel with triethylamine can minimize unwanted interactions and reduce tailing.
-
Control the Tautomeric Equilibrium: The position of the keto-enol equilibrium is solvent-dependent.[4][5] Nonpolar solvents tend to favor the enol form, while polar solvents favor the keto form.[4] While complete control on the column is difficult, being aware of this phenomenon can aid in interpreting chromatograms.
Q3: My compound appears as multiple spots on the TLC plate. Is it impure or is something else happening?
Answer: While multiple spots can indicate impurities, for β-dicarbonyls, it can also be a manifestation of keto-enol tautomerism.[2] The two tautomers may have slightly different polarities, leading to separation on the TLC plate.
How to Differentiate:
-
Vary the TLC Solvent: Observe if the ratio of the spots changes when you use solvents of different polarities. A change in the spot ratio with solvent polarity is a strong indicator of tautomerism.
-
2D TLC: As described in Q1, a 2D TLC can help determine if the spots are due to degradation or are interconverting isomers.[2]
-
NMR Spectroscopy: A definitive way to confirm tautomerism is to analyze the crude sample by ¹H NMR. The presence of both keto and enol forms will be evident from the distinct signals for each tautomer.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the column chromatography of β-dicarbonyl compounds.
Problem 1: Compound Won't Elute from the Column
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Mobile Phase is Too Nonpolar | The eluent does not have sufficient polarity to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. If the compound is still retained, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.[6] |
| Strong Chelation to the Stationary Phase | The β-dicarbonyl moiety can chelate to trace metals in the silica gel or to the silicon atoms themselves, leading to very strong binding. | Add a small amount of a chelating agent or a competitive ligand to the mobile phase. For example, adding a small percentage of acetic acid to the eluent can sometimes help by protonating the compound and disrupting the chelation. |
| Decomposition on the Column | The compound may have degraded on the silica gel, forming highly polar byproducts that are strongly adsorbed.[7] | Confirm compound stability using a 2D TLC.[2] If unstable, use a deactivated stationary phase or an alternative like alumina.[2] |
Problem 2: Poor Separation of Compound from Impurities
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The chosen mobile phase does not provide adequate selectivity between the desired compound and impurities. | Systematically screen different solvent systems using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation on the column.[2] |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. | A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 50:1 for moderately difficult separations.[1][2] |
| Poor Column Packing | An unevenly packed column will have channels, leading to band broadening and poor separation. | Ensure the silica gel is packed as a uniform slurry and that the bed is not disturbed during sample loading.[1] |
| Keto-Enol Tautomerism | As discussed in the FAQs, tautomerism can lead to broad peaks that overlap with impurities.[1] | Optimize the mobile phase and consider deactivating the silica gel to improve peak shape.[2] |
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Variability in Silica Gel Activity | The acidity and water content of silica gel can vary between batches, affecting its chromatographic properties. | For critical separations, use silica gel from the same batch. Consider standardizing the deactivation procedure if it is being used. |
| Changes in Mobile Phase Composition | Small variations in the solvent mixture can significantly impact the separation. | Prepare fresh mobile phase for each column and use graduated cylinders or other accurate measuring tools to ensure consistent composition. |
| Sample Loading Technique | Inconsistent sample loading can lead to variations in the initial band shape and subsequent separation. | For optimal results, dissolve the sample in a minimal amount of solvent and apply it evenly to the column bed. Dry loading is a good alternative if the sample is not very soluble in the mobile phase.[2][8] |
Section 3: Experimental Protocols
Protocol 1: Standard Flash Column Chromatography of a β-Keto Ester
This protocol provides a general procedure for the purification of a moderately stable β-keto ester.
1. Preparation of the Stationary Phase and Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
A general rule is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.[1]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pack the column by pouring the slurry in and gently tapping the sides to ensure even packing and remove air bubbles. Do not let the column run dry.[1]
2. Sample Loading:
-
Dissolve the crude β-keto ester in a minimal amount of the eluting solvent.
-
If the compound has poor solubility, use the dry loading technique: dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2][8]
3. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure (e.g., using a pump or compressed air for flash chromatography) to achieve a steady flow rate.
-
Collect the eluate in a series of labeled test tubes or flasks.
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the purified β-keto ester.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: Column Chromatography with Deactivated Silica Gel
This protocol is recommended for acid-sensitive β-dicarbonyl compounds.
1. Deactivation of Silica Gel:
-
In a fume hood, weigh the required amount of silica gel into a beaker.
-
Prepare the initial, least polar eluting solvent containing 1-2% triethylamine (v/v).
-
Create a slurry of the silica gel in the triethylamine-containing solvent.
2. Column Packing and Elution:
-
Pack the column with the deactivated silica gel slurry as described in Protocol 1.
-
Proceed with sample loading, elution, and fraction collection as outlined in Protocol 1, using a mobile phase that contains 1-2% triethylamine throughout the separation.
Section 4: Advanced Techniques
For particularly challenging separations, consider the following advanced chromatographic techniques:
Reversed-Phase Chromatography
For some β-dicarbonyls, especially those that are more polar or water-soluble, reversed-phase chromatography can be a valuable alternative.
-
Stationary Phase: A nonpolar stationary phase, such as C18-modified silica, is used.[9]
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is employed.[9]
Metal-Chelate Affinity Chromatography (MCAC)
The ability of β-dicarbonyls to chelate metal ions can be exploited for purification using MCAC.[10][11]
-
Principle: A stationary phase containing immobilized metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺) is used to selectively bind compounds with an affinity for these metals.[11][12]
-
Application: This technique can be highly selective and is particularly useful for purifying β-dicarbonyl-containing compounds from complex mixtures.
Visualizations
Troubleshooting Workflow for β-Dicarbonyl Chromatography
Caption: A decision-making workflow for troubleshooting common issues in β-dicarbonyl chromatography.
Keto-Enol Tautomerism in Different Solvent Polarities
Caption: The influence of solvent polarity on the keto-enol equilibrium of β-dicarbonyl compounds.
References
-
Patel, K., et al. Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation. Journal of Young Pharmacists. Available from: [Link]
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Avula, B., et al. Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Herrero-Martinez, J.M., et al. Determination of Curcuminoids by Liquid Chromatography with Diode Array Detection: Application to the Characterization of Turmeric and Curry Sample. Digital.CSIC. Available from: [Link]
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Yusuf, M., et al. The chromatogram of curcuminoids: (A) Standard curcumin and the... | Download Scientific Diagram. ResearchGate. Available from: [Link]
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Wamser, M., et al. Extraction and Purification of Curcuminoids from Crude Curcumin by a Combination of Crystallization and Chromatography. Organic Process Research & Development. Available from: [Link]
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Mishra, A., et al. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. Available from: [Link]
-
Biotage. Acetone – a lower cost alternative to EtOAc in normal-phase flash column chromatography. Available from: [Link]
-
Das, B., et al. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. Available from: [Link]
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Jereb, M. Solvent-free silica gel mediated decarboxylation of C–O coupling products of β-diketones and β-oxo esters with malonyl peroxides. ResearchGate. Available from: [Link]
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Burdett, J.L., and Rogers, M.T. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. Available from: [Link]
-
Varghese, R.J., and Maran, U. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. Available from: [Link]
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Tang, W., et al. Preparation of novel beta-cyclodextrin chiral stationary phase based on click chemistry. Journal of Chromatography A. Available from: [Link]
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University of Calgary. Enol Content and Enolization. Available from: [Link]
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Teledyne ISCO. Acetone as an Alternative to Ethyl Acetate. Available from: [Link]
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Ron. Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds? Chemistry Stack Exchange. Available from: [Link]
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Campbell, A.D., et al. Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry. Available from: [Link]
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RCS Research Chemistry Services. How about Tautomers? Available from: [Link]
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University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
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Chromedia. Hybrid stationary phases. Available from: [Link]
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Reddit. troubleshooting column chromatography. Available from: [Link]
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ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
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Current Protocols. Metal-chelate affinity chromatography. PubMed. Available from: [Link]
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ResearchGate. Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography: Antiproliferative activity and DFT studies. Available from: [Link]
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Lim, Z.K., et al. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Separations. Available from: [Link]
-
Indian Academy of Sciences. Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Available from: [Link]
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Chrom Tech, Inc. Tackling Common Challenges in Chromatography. Available from: [Link]
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Organic Syntheses. The dark crude oil is purified by column chromatography. Available from: [Link]
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Springer Nature Experiments. Immobilized Metal-Ion Affinity Chromatography. Available from: [Link]
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Biokal Chromatography. Immobilised Metal Chelate Affinity Resins & Columns. Available from: [Link]
-
ResearchGate. Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. Available from: [Link]
-
IMTAKT. Interactions of HPLC Stationary Phases. Available from: [Link]
-
Chemistry LibreTexts. 27.3: Gas Chromatographic Columns and Stationary Phases. Available from: [Link]
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Columbia University. Column chromatography. Available from: [Link]
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MDPI. Stationary Phases for Green Liquid Chromatography. Available from: [Link]
-
SciTechnol. Comparing HPLC Stationary Phases for The Separation of Six Compounds Used in Pain Management: Is There a Viable Alternative to C18? Available from: [Link]
-
Semantic Scholar. Silica gel mediated oxidative C–O coupling of β-dicarbonyl compounds with malonyl peroxides in solvent-free conditions. Available from: [Link]
-
ResearchGate. Simultaneous determination of acetylacetone and acetone in the reaction mixture for producing acetylacetone by high performance liquid chromatography. Available from: [Link]
-
Acetylacetone-formaldehyde reagent for the spectrophotometric determination of some sulfa drugs in pure and dosage forms. Available from: [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). Available from: [Link]
-
Open Access LMU. Chiral stationary phases and applications in gas chromatography. Available from: [Link]
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- 12. biokal.com [biokal.com]
Technical Support Center: Optimizing Yield for Ethyl 2-acetyl-4-oxopentanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-acetyl-4-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Synthesis Overview: The Michael Addition
The most common and effective method for synthesizing this compound is the Michael addition of ethyl acetoacetate to methyl vinyl ketone.[1][2][3] This reaction, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a stabilized enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][5][6]
The reaction proceeds in three key steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from ethyl acetoacetate to form a resonance-stabilized enolate.
-
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of methyl vinyl ketone.
-
Protonation: The resulting enolate is protonated to yield the final product, this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in this Michael addition can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
-
Incomplete Deprotonation of Ethyl Acetoacetate: The formation of the enolate is crucial for the reaction to proceed. If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, leading to a poor yield.
-
Solution: Ensure you are using a suitable base, such as sodium ethoxide, and that it is fresh and has not been deactivated by moisture. Using a full equivalent of the base can help drive the equilibrium towards the enolate form.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction.
-
Solution: While some Michael additions proceed at room temperature, this specific reaction may benefit from gentle heating. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature. One documented procedure suggests stirring the reaction mixture at 90°C.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress via TLC to ensure all starting material has been consumed before workup. A reported protocol for a similar synthesis indicates a reaction time of 18 hours.
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product. (See Q2 for more details).
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
The primary side reaction of concern is the self-condensation of ethyl acetoacetate, which can occur if it is deprotonated and reacts with another molecule of itself.
-
Minimizing Self-Condensation:
-
Control the addition of reactants: Slowly adding the ethyl acetoacetate to the reaction mixture containing the base and methyl vinyl ketone can help to keep the concentration of the enolate low at any given time, thus favoring the reaction with the Michael acceptor.
-
Use an excess of the Michael acceptor: Using a slight excess of methyl vinyl ketone can help to ensure that the enolate preferentially reacts with it rather than another molecule of ethyl acetoacetate.
-
Another potential issue is the polymerization of methyl vinyl ketone, especially in the presence of strong bases.
-
Minimizing Polymerization:
-
Maintain a controlled temperature: Avoid excessively high temperatures, which can promote polymerization.
-
Consider the order of addition: Adding the base to a mixture of the donor and acceptor may help to mitigate this side reaction.
-
Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?
Purification of this compound typically involves a combination of techniques to remove unreacted starting materials, the catalyst, and any side products.
-
Initial Workup: After the reaction is complete, the mixture is typically cooled and then concentrated. The residue is then partitioned between water and an organic solvent like dichloromethane (DCM). This will remove water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from closely related impurities. The choice of eluent will depend on the polarity of the impurities, but a mixture of ethyl acetate and a non-polar solvent like hexane is a good starting point.
-
Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, distillation under reduced pressure can be a viable purification method.
Q4: Can the choice of solvent affect the reaction outcome?
Yes, the solvent plays a significant role in the Michael addition. The polarity of the solvent can influence the reaction rate and yield.
-
Aprotic Polar Solvents: Solvents like triethylamine can be effective for this reaction. One protocol specifies using triethylamine as the solvent.
-
Protic Solvents: In some cases, protic polar solvents like ethanol can be used, especially when using an alkoxide base like sodium ethoxide.
The choice of solvent may also influence the solubility of the reactants and intermediates, which can affect the reaction rate.
Frequently Asked Questions (FAQs)
Q: What is the IUPAC name for this compound?
The IUPAC name is this compound.[7]
Q: What is the molecular formula and molecular weight of this compound?
The molecular formula is C₉H₁₄O₄, and the molecular weight is 186.21 g/mol .[8][9]
Q: What is the role of the base in this reaction?
The base, typically sodium ethoxide or triethylamine, acts as a catalyst to deprotonate the α-carbon of ethyl acetoacetate, generating the nucleophilic enolate ion that initiates the Michael addition.[1]
Q: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.
Q: Are there any safety precautions I should be aware of?
-
Methyl vinyl ketone is a flammable and toxic liquid. It should be handled in a well-ventilated fume hood.
-
Ethyl acetoacetate is a flammable liquid.
-
Bases such as sodium ethoxide and triethylamine are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Experimental Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Ethyl acetoacetate
-
Methyl vinyl ketone
-
Triethylamine (or another suitable base like sodium ethoxide)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (or sodium sulfate) for drying
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of ethyl acetoacetate in triethylamine, add methyl vinyl ketone.
-
Stir the reaction mixture at 90°C for 18 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Allow the mixture to cool to room temperature and then concentrate it under reduced pressure.
-
To the residue, add water and DCM. Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Data Presentation
| Parameter | Recommended Condition | Reference |
| Michael Donor | Ethyl acetoacetate | [1] |
| Michael Acceptor | Methyl vinyl ketone | [1] |
| Base/Solvent | Triethylamine | |
| Temperature | 90°C | |
| Reaction Time | 18 hours | |
| Purification | Column Chromatography |
Visualizations
Reaction Mechanism:
Caption: The three key steps of the Michael addition for the synthesis of this compound.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yield in the synthesis of this compound.
References
-
Filo. (2025, June 1). Provided below is Michael addition reaction. Retrieved from [Link]
- Canadian Science Publishing. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry, 47, 1965.
-
PMC. (n.d.). Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Chemspace. (n.d.). This compound - C9H14O4 | CSCS00000041633. Retrieved from [Link]
-
University of Bath. (n.d.). PHD Studies towards the synthesis of functionalised 6H-pyrido[4,3-b]carbazoles Jenkins, Paul D. Retrieved from [Link]
- (n.d.).
- HUM-MOLGEN. (n.d.). registry of biomedical companies - Finetech....
-
Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. Retrieved from [Link]
-
HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 41892-81-3 this compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Pearson. (2024, August 18). Show how the following products might be synthesized from suitable Michael donors and acceptors. (e). Retrieved from [Link]
-
ACS Central Science. (n.d.). Open Source Drug Discovery: Highly Potent Antimalarial Compounds Derived from the Tres Cantos Arylpyrroles. Retrieved from [Link]
-
Filo. (2025, June 1). CHE 311 Organic Chemistry I Assignment #2/35 Question 1. Retrieved from [Link]
- European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.
-
PMC. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent) | Request PDF. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H14O4, 500 mg. Retrieved from [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
Scribd. (n.d.). Chemistry Lab: Ethyl Ethanoate Synthesis | PDF | Distillation | Ethanol. Retrieved from [Link]
-
ResearchGate. (2025, August 13). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
Sources
- 1. Michael Addition Reaction Provided below is Michael addition reaction. .. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Synthesis of Ethyl 2-acetyl-4-oxopentanoate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-acetyl-4-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of your synthesis.
I. Understanding the Synthesis: Key Reaction Pathways
The synthesis of this compound typically involves a Michael addition, a powerful carbon-carbon bond-forming reaction.[1][2][3][4] In this context, a common approach is the reaction between ethyl acetoacetate (the Michael donor) and methyl vinyl ketone (the Michael acceptor) under basic conditions.
The general mechanism involves the deprotonation of the active methylene group of ethyl acetoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of methyl vinyl ketone.[1][2][3][4] Subsequent protonation of the resulting enolate yields the desired product, this compound.
Visualizing the Michael Addition Pathway
Caption: Michael addition pathway for this compound synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Frequently Asked Questions
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too strong can promote self-condensation of the reactants, while a base that is too weak will not efficiently generate the required enolate.[5] For the Michael addition of ethyl acetoacetate, catalytic amounts of a moderately strong base like sodium ethoxide are often sufficient. Ensure the base is anhydrous, as water can interfere with the reaction.
-
Reaction Temperature: The Michael addition is typically exothermic. If the reaction temperature is too high, it can favor side reactions, such as polymerization of the methyl vinyl ketone or aldol-type condensations. Running the reaction at a controlled, lower temperature (e.g., 0-25 °C) can significantly improve the yield of the desired product.
-
Purity of Reactants: The purity of your starting materials, particularly methyl vinyl ketone, is paramount. Methyl vinyl ketone is prone to polymerization, especially upon storage. It is advisable to use freshly distilled or stabilized methyl vinyl ketone for the best results. Common impurities in ethyl acetate, a related solvent, include water, ethanol, and acetic acid, which can all negatively impact the reaction.[6]
Q2: I'm observing a significant amount of a high-boiling point, viscous substance in my crude product. What could this be?
A2: The formation of a viscous, high-boiling point residue is a classic sign of polymerization of the Michael acceptor, methyl vinyl ketone. This is a common side reaction, especially if the reaction is run at elevated temperatures or if the methyl vinyl ketone contains impurities that can initiate polymerization.
Troubleshooting Polymerization:
| Preventative Measure | Rationale |
| Use Freshly Distilled MVK | Removes polymer inhibitors and any existing polymer seeds. |
| Maintain Low Reaction Temperature | Reduces the rate of polymerization. |
| Slow, Controlled Addition of MVK | Keeps the instantaneous concentration of the monomer low. |
| Use an Inhibitor | Small amounts of inhibitors like hydroquinone can be added if polymerization is a persistent issue. |
Q3: My NMR spectrum shows signals that I can't attribute to the desired product. What are the likely side products?
A3: Besides polymerization, several other side products can form. Understanding these will aid in their identification and mitigation.
-
Self-Condensation of Ethyl Acetoacetate: Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation (a form of Claisen condensation) to produce dehydroacetic acid or other related compounds. Using a milder base or catalytic amounts can minimize this.
-
Double Michael Addition: It is possible for a second molecule of methyl vinyl ketone to react with the initial product, leading to a more complex, higher molecular weight adduct. This is more likely if an excess of methyl vinyl ketone is used.
-
Knoevenagel-type Condensation Products: While less common in this specific synthesis, Knoevenagel condensation is a related reaction involving an active methylene compound and a carbonyl group, which can lead to α,β-unsaturated products.[5][7] This is more of a concern if aldehydes or ketones are present as impurities.
Visualizing Potential Side Reactions
Caption: Common side reaction pathways in the synthesis.
III. Experimental Protocols and Purification
Step-by-Step Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.
-
Initial Charge: Charge the flask with ethyl acetoacetate and a suitable solvent (e.g., ethanol).
-
Base Addition: Add a catalytic amount of a suitable base (e.g., sodium ethoxide) to the stirred solution.
-
MVK Addition: Slowly add freshly distilled methyl vinyl ketone from the dropping funnel, ensuring the reaction temperature does not exceed 25°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, neutralize the base with a dilute acid (e.g., acetic acid or dilute HCl).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
Purification Strategies
The crude product will likely contain unreacted starting materials and the side products discussed above.
-
Distillation: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. The significant difference in boiling points between the product and potential polymeric side products makes this an excellent choice.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
IV. References
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Grokipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Knoevenagel Reactions with p-0x0 Acids. Regiospecific Enol Equivalents for Syntheses of a,@-Unsaturated Ketones and of Some p-Ke. Retrieved from [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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Wikipedia. (2023). Michael reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]
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YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H14O4, 500 mg. Retrieved from [Link]
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ChemSynthesis. (2025). ethyl 2-formyl-4-oxopentanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
-
Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. Retrieved from
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Reddit. (2017). Impurities in lab acetone and ethyl acetate?. Retrieved from [Link]
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How to remove unreacted starting materials from Ethyl 2-acetyl-4-oxopentanoate
Introduction
Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3) is a versatile β,δ-diketo ester that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and heterocyclic compounds.[1][2][3] A common challenge encountered in its synthesis is the removal of unreacted starting materials, which can be structurally similar and possess comparable physical properties to the desired product. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting the purification of this compound, ensuring researchers can achieve high purity for their downstream applications.
Section 1: Frequently Asked Questions & Initial Assessment
This section addresses the most common initial questions and helps in diagnosing the nature of the purification challenge.
Q1: What are the likely unreacted starting materials in my crude product?
The identity of contaminants is entirely dependent on your synthetic route. The most common pathways to synthesize β-keto esters involve reactions like the Claisen condensation or subsequent acylation. Therefore, the most probable starting materials to be removed are Ethyl Acetoacetate and Ethyl Levulinate . Understanding their physical properties is the first step in designing a purification strategy.
Table 1: Physical Properties of Target Compound and Potential Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Boiling Point (°C at reduced pressure) |
| This compound (Product) | C₉H₁₄O₄ | 186.21[1] | 288.2 (Predicted)[1] | Not available |
| Ethyl Acetoacetate (Starting Material) | C₆H₁₀O₃ | 130.14[4][5] | ~181[4][6] | 71-72 °C @ 12 mmHg |
| Ethyl Levulinate (Starting Material) | C₇H₁₂O₃ | 144.17[7][8] | ~206[9] | 93-94 °C @ 18 mmHg[7][8] |
Q2: I performed an aqueous workup. Why are the starting materials still present?
A standard aqueous workup using a separatory funnel is excellent for removing inorganic salts, strong acids, or bases.[10][11] However, unreacted starting materials like ethyl acetoacetate and ethyl levulinate are organic esters with significant solubility in the organic phase and limited solubility in water. Therefore, they will partition into the organic layer along with your product, making a simple wash ineffective for their removal.
Q3: My crude product is a yellow oil, but the literature reports a solid. What does this indicate?
The physical state can be ambiguous; some suppliers list the product as a solid, while others describe it as a liquid. It is likely a low-melting solid or a viscous oil at room temperature. The presence of a yellow or brown color is a strong indicator of impurities, potentially from side reactions or degradation of the β-dicarbonyl moiety, which can be sensitive to both heat and acidic/basic conditions.
Section 2: Purification Strategies & Troubleshooting
Based on your initial assessment, select the appropriate strategy. This section is designed as a troubleshooting guide for specific experimental issues.
Issue 1: Contamination with a Lower-Boiling Impurity (e.g., Ethyl Acetoacetate)
If your primary contaminant is a starting material with a significantly lower boiling point, such as ethyl acetoacetate, vacuum fractional distillation is the most effective method for bulk removal.
-
Causality: The separation is based on the difference in volatility between your product and the impurity.[12] At reduced pressure, the boiling points of all components are lowered, preventing thermal decomposition of the sensitive β-keto ester product while exploiting the large boiling point gap (~100°C at atmospheric pressure) between it and the contaminant.[1]
Caption: General workflow for flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4. [13][14]2. Column Preparation: Pack a glass column with silica gel (a silica-to-crude sample weight ratio of 40:1 is recommended for good separation). [14]3. Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method prevents band broadening and improves separation. [13]4. Elution: Carefully add your chosen eluent to the top of the column and apply gentle pressure to begin elution. Collect the eluate in a series of numbered test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide for Chromatography
| Problem | Probable Cause | Recommended Solution |
| Compound Streaking on TLC/Column | Tautomerization or partial deprotonation on acidic silica. Beta-keto esters are prone to this. [13] | Add a very small amount (e.g., 0.1-0.5%) of acetic acid to your eluent. This suppresses deprotonation and ensures the compound elutes as a single species. |
| Poor Separation (Overlapping Spots) | Incorrect eluent polarity. | Re-optimize the eluent with TLC. Decrease the polarity (e.g., increase the hexane:ethyl acetate ratio) to increase retention and improve separation. |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., decrease the hexane:ethyl acetate ratio). |
Section 3: Integrated Purification Strategy
For achieving the highest purity, a multi-step approach combining both chemical and physical separation techniques is often necessary.
dot
Caption: An integrated workflow for maximum purity.
-
Aqueous Workup: Begin by performing a liquid-liquid extraction. [15]Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with water and then a saturated sodium chloride solution (brine) to remove water-soluble impurities and help break emulsions. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate. [16]2. Bulk Purification: If a significant amount of a volatile starting material is present, perform a vacuum distillation as described above to remove the bulk of this contaminant. This reduces the amount of material that needs to be purified by chromatography, making it more efficient.
-
Final Polishing: Subject the partially purified material to flash column chromatography to remove any remaining trace impurities and closely related side products, yielding the final high-purity compound.
References
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Ethyl levulinate | C7H12O3 | CID 10883 - PubChem. National Center for Biotechnology Information. [Link]
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Ethyl levulinate - ChemBK. ChemBK. [Link]
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Ethyl acetoacetate - Grokipedia. Grokipedia. [Link]
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Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem. National Center for Biotechnology Information. [Link]
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Liquid–liquid extraction - Wikipedia. Wikipedia. [Link]
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Thermophysical Properties of ethyl levulinate - Chemcasts. Chemcasts. [Link]
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Ethyl levulinate (CAS 539-88-8): Odor profile, Properties, & IFRA compliance - Scent.vn. Scent.vn. [Link]
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Liquid-liquid Extraction | Journal of New Developments in Chemistry - Open Access Pub. Open Access Pub. [Link]
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Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Phenomenex. [Link]
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ethyl 2-acetylpentanoate - Stenutz. Stenutz. [Link]
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Ethyl 2-acetyl-4-Methylpentanoate - ChemBK. ChemBK. [Link]
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Recent advances in the transesterification of β-keto esters - RSC Publishing. Royal Society of Chemistry. [Link]
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Successful flash chromatography - Biotage. Biotage. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Technical Support Center: Troubleshooting Low Yield in Claisen Condensation Reactions
Welcome to the technical support center for the Claisen condensation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful carbon-carbon bond-forming reaction. Here, we will move beyond simple procedural lists to delve into the chemical principles governing the reaction, providing you with the insights needed to diagnose and resolve issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: My Claisen condensation has a very low yield, or it's not working at all. What are the most likely causes?
Low or no yield in a Claisen condensation can often be traced back to a few critical factors. The reaction is an equilibrium process, and its success hinges on driving the equilibrium toward the product.[1]
-
Substrate Requirements: The reaction will not proceed if the ester starting material has only one α-hydrogen.[1] The final, thermodynamically favorable step is the deprotonation of the β-keto ester product, which requires a second α-hydrogen to be present on one of the starting ester molecules.[1][2][3] This irreversible acid-base reaction is the primary driving force for the entire condensation.[1][3]
-
Base Selection and Stoichiometry: A full stoichiometric equivalent of a strong base is necessary.[4][5] The base is consumed in the final deprotonation step, so a catalytic amount is insufficient to drive the reaction to completion.[6][7] The choice of base is also crucial; it must be strong enough to deprotonate the ester's α-carbon but not so nucleophilic that it leads to unwanted side reactions.[8]
-
Anhydrous Conditions: Meticulously anhydrous (dry) conditions are essential.[4][9] Any water present in the solvent or on the glassware will react with the strong base, quenching it and preventing the initiation of the condensation.[10] It can also lead to hydrolysis of the ester starting material or the β-keto ester product.[2]
Q2: I'm observing multiple products in my reaction mixture. How can I improve the selectivity?
The formation of multiple products is a common issue, particularly in crossed (or mixed) Claisen condensations where two different esters are used.[11][12]
-
Self-Condensation: If both esters have α-hydrogens, a mixture of up to four different products can form due to self-condensation of each ester and the two possible crossed condensation products.[11][12]
-
Transesterification: This occurs when the alkoxide base used does not match the alkoxy group of the ester.[1][13] For example, using sodium methoxide with an ethyl ester can lead to the formation of the corresponding methyl ester, further complicating the product mixture.[8][13]
-
Improving Selectivity in Crossed Condensations: To achieve a single desired product, one ester should be non-enolizable (lacking α-hydrogens), such as ethyl benzoate or ethyl formate.[12][14] To prevent the self-condensation of the enolizable ester, it should be added slowly to a mixture of the non-enolizable ester and the base.[12] Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of one ester before the addition of the second ester.[5][8][13]
Q3: How do I choose the right base for my specific Claisen condensation?
The selection of the base is a critical parameter that can dictate the success or failure of the reaction.
-
Alkoxide Bases: The most common and generally recommended bases are sodium alkoxides, such as sodium ethoxide (NaOEt).[4] To prevent transesterification, the alkyl group of the alkoxide must match the alkyl group of the ester's alkoxy moiety (e.g., use NaOEt for ethyl esters).[1][13][15]
-
Non-Nucleophilic Bases: For mixed Claisen condensations, or when dealing with sensitive substrates, a non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) can be advantageous.[5][9][13] LDA is particularly useful for directing the reaction by quantitatively forming the enolate of one ester before introducing the second.[11][16]
-
Bases to Avoid: Hydroxide bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should not be used as they will cause saponification (hydrolysis) of the ester, leading to the formation of a carboxylate salt which is unreactive under these conditions.[1][2]
Q4: My reaction is an intramolecular Claisen (Dieckmann condensation), and the yield is poor. What specific issues should I look for?
The Dieckmann condensation, an intramolecular version of the Claisen, is highly effective for forming five- and six-membered rings.[3][9][17][18] However, issues can arise:
-
Ring Strain: The formation of rings smaller than five or larger than six members is generally disfavored due to ring strain. For larger rings, intermolecular condensation may compete and lead to polymerization.[18]
-
Regioselectivity: In unsymmetrical diesters, two different enolates can potentially form, leading to a mixture of products.[3] Using a strong, sterically hindered base like LDA at low temperatures can help to selectively form the kinetic enolate, improving the regioselectivity of the reaction.[18]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
This workflow will help you systematically identify the root cause of a low-yielding Claisen condensation.
Caption: Troubleshooting workflow for low yield.
Guide 2: Addressing Side Reactions
This section provides targeted solutions for common side reactions that diminish the yield of the desired β-keto ester.
| Side Reaction | Underlying Cause | Recommended Solution |
| Saponification | Presence of water or use of hydroxide bases (e.g., NaOH, KOH).[1][2] | Ensure strictly anhydrous conditions. Use an alkoxide base (e.g., NaOEt) or a non-nucleophilic base (e.g., NaH).[4][5] |
| Transesterification | The alkoxide base does not match the ester's alkoxy group (e.g., NaOMe with ethyl acetate).[1][13] | Always match the alkoxide to the ester (e.g., NaOEt with ethyl acetate).[8][15] |
| Self-Condensation (in Crossed Claisen) | Both esters are enolizable, leading to a mixture of four products.[11][12] | Use one non-enolizable ester (e.g., ethyl benzoate). Slowly add the enolizable ester to the reaction mixture.[12] Alternatively, pre-form the enolate of one ester using LDA at low temperature.[11][16] |
| Retro-Claisen Condensation | The reaction is reversible. The final deprotonation of the product drives it forward.[1] If the product has no α-hydrogen between the carbonyls, the equilibrium can shift back to the starting materials. | Ensure the starting ester has at least two α-hydrogens so the final product can be deprotonated.[1][2] Use a full equivalent of base to ensure this final step goes to completion.[6][7] |
Experimental Protocols
Protocol 1: Standard Claisen Condensation of Ethyl Acetate
This protocol describes the classic self-condensation of ethyl acetate to form ethyl acetoacetate.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the setup.
-
Reagent Preparation: In the flask, place sodium ethoxide (1.0 equivalent) under the inert atmosphere. Add anhydrous ethanol via a syringe.
-
Reactant Addition: While stirring the sodium ethoxide suspension, add anhydrous ethyl acetate (2.5 equivalents) dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add aqueous acid (e.g., 1M HCl or dilute H₂SO₄) with vigorous stirring until the mixture is acidic (pH ~5-6).[5] This step protonates the enolate to give the final product.[2][19]
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Directed Crossed Claisen Condensation using LDA
This protocol is for reacting two different enolizable esters, directing the reaction to form a specific crossed product.
-
LDA Preparation (or use of commercial solution): In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise and stir for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add a solution of the first ester (Ester A, 1.0 equivalent) in anhydrous THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.[16]
-
Addition of Second Ester: Add a solution of the second ester (Ester B, 1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with an aqueous workup and extraction as described in Protocol 1. Purify the product by column chromatography or distillation.
Caption: Mechanism of the Claisen condensation.
References
-
- Chemistry Steps
-
- ECHEMI
-
- Organic Chemistry II - Fiveable
-
- Chemistry Stack Exchange
-
- JoVE
-
- ResearchGate
-
- Benchchem
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- Benchchem
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- Chemistry LibreTexts
-
- YouTube
-
- Wikipedia
-
- BYJU'S
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- Benchchem
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- Benchchem
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- Master Organic Chemistry
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: r/chemhelp - Reddit
-
- Chemedx
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- Alfa Chemistry
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- JoVE
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- Organic Chemistry Portal
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: r/Chempros - Reddit
-
- YouTube
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- ResearchGate
-
- Chemistry Steps
-
- YouTube
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- Chemistry Steps
-
- YouTube
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- Chemistry LibreTexts
-
- YouTube
-
| Test Your Skills with Real Questions - Pearson
-
- Organic Chemistry | OpenStax
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Technical Support Center: Optimizing Ethyl 2-acetyl-4-oxopentanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-acetyl-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important chemical transformation. Our goal is to equip you with the necessary knowledge to not only successfully synthesize your target molecule but also to understand the underlying chemical principles for effective problem-solving.
Introduction to the Synthesis
The synthesis of this compound is most effectively achieved through a Knoevenagel-type condensation reaction between ethyl acetoacetate and diketene. This reaction leverages the reactivity of the active methylene group in ethyl acetoacetate and the electrophilic nature of diketene. The careful control of reaction parameters is crucial to maximize yield and purity, and to minimize the formation of byproducts.
This guide will walk you through the critical aspects of this synthesis, from understanding the reaction mechanism to detailed troubleshooting of common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the fundamental mechanism of the reaction between ethyl acetoacetate and diketene?
The reaction proceeds via a base-catalyzed Knoevenagel-type condensation. The base deprotonates the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of diketene, leading to the opening of the diketene ring. A subsequent intramolecular rearrangement and protonation yields the final product, this compound.
Q2: Why is the choice of catalyst important in this synthesis?
The catalyst plays a pivotal role in the reaction's success. A weak base is typically preferred to facilitate the deprotonation of the active methylene compound (ethyl acetoacetate) without promoting self-condensation of the starting materials or the product.[1] Strong bases can lead to a variety of side reactions, reducing the overall yield and complicating purification.
Q3: What are the primary side reactions to be aware of?
The main side reactions of concern are the polymerization of diketene to form dehydroacetic acid and the self-condensation of ethyl acetoacetate.[2] Additionally, the decomposition of diketene can produce acetone.[2] Careful temperature control and dropwise addition of reagents can help to minimize these unwanted reactions.
Q4: Can I use a different solvent for this reaction?
While the reaction can be performed under solvent-free conditions, the use of an inert, high-boiling point solvent can aid in temperature control and prevent localized overheating, which can lead to side reactions. Toluene is a suitable option as it can also facilitate the azeotropic removal of any water present in the starting materials, which could interfere with the reaction.[1]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Product Yield | Inactive Catalyst: The basic catalyst may have degraded or is of poor quality. | Solution: Use a fresh bottle of the catalyst. Consider switching to a different weak base catalyst, such as triethylamine or piperidine.[3] |
| Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | Solution: Gradually increase the reaction temperature while monitoring for the formation of side products by TLC. A temperature range of 90-125°C is a good starting point.[2][4] | |
| Presence of Water: Moisture in the reagents or glassware can quench the enolate intermediate. | Solution: Ensure all glassware is thoroughly dried. Use anhydrous grade reagents if available. The use of a Dean-Stark apparatus can help remove water azeotropically if a solvent like toluene is used.[1] | |
| Formation of a White Precipitate (Dehydroacetic Acid) | Diketene Polymerization: This is often caused by localized high concentrations of diketene or excessive temperatures. | Solution: Add the diketene dropwise to the reaction mixture to maintain a low concentration. Ensure efficient stirring and maintain a consistent reaction temperature. |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | Solution: Increase the reaction time and continue to monitor by TLC until the starting material is no longer visible. A slight excess of one reagent (typically diketene) can also be used to drive the reaction to completion. |
| Difficulty in Purifying the Product | Presence of Multiple Byproducts: Inadequate control of reaction conditions can lead to a complex mixture. | Solution: Optimize the reaction conditions as described above to minimize side product formation. For purification, vacuum distillation is generally effective. If distillation is challenging, column chromatography on silica gel may be necessary. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is an optimized procedure based on established principles for reactions involving diketene and active methylene compounds.[2][4]
Materials:
-
Ethyl acetoacetate
-
Diketene
-
Triethylamine (catalyst)
-
Toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl acetoacetate (1.0 equivalent). If using a solvent, add toluene.
-
Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.05 equivalents) to the flask.
-
Heating: Begin stirring and heat the mixture to 90-100°C.
-
Diketene Addition: Add diketene (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 100-110°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
Caption: Knoevenagel-type condensation mechanism.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ethyl acetoacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for the Synthesis of Ethyl 2-acetyl-4-oxopentanoate Derivatives
Welcome to the Technical Support Center for the synthesis of Ethyl 2-acetyl-4-oxopentanoate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Here, we move beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction optimization, empowering you to overcome common experimental hurdles and achieve reliable, reproducible results.
I. Foundational Principles: Understanding the Synthesis
The synthesis of this compound derivatives primarily involves a Michael addition reaction. This powerful carbon-carbon bond-forming reaction sees a nucleophile (the Michael donor) add to an α,β-unsaturated carbonyl compound (the Michael acceptor). In this specific synthesis, the Michael donor is typically acetylacetone (2,4-pentanedione) or a similar active methylene compound, while the Michael acceptor is an acrylate, such as ethyl acrylate.
The choice of catalyst is paramount and dictates the reaction's efficiency, selectivity, and the potential for side reactions. The catalyst's role is to increase the nucleophilicity of the Michael donor by facilitating the formation of an enolate ion.
II. Catalyst Selection: A Comparative Analysis
The selection of an appropriate catalyst is critical for a successful synthesis. Below is a comparative analysis of common catalyst classes, with data to guide your choice based on your specific experimental needs.
| Catalyst Class | Specific Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| Strong Organic Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1 - 5 | THF, Toluene | 25 - 35 | Varies | High | Can promote side reactions if not carefully controlled.[1] |
| Inorganic Bases | Potassium Carbonate (K₂CO₃) | 5 - 10 | THF, Neat | 35 | Varies | Moderate to High | Heterogeneous reaction may require vigorous stirring.[1] |
| Heterogeneous Catalysts | KF/Alumina | N/A | Solvent-free | ~120 | Varies | Good | Environmentally friendly, catalyst can be recycled.[2][3] |
| Organocatalysts | Cinchona Alkaloid-derived Thiourea | 10 | Toluene | 25 | 72 h | 95 | Enables asymmetric synthesis, leading to chiral products. |
| Metal-Based Catalysts | NiCl₂ / (-)-Sparteine | 10 | Toluene | 25 | 12 h | High | Effective for asymmetric synthesis, but metal contamination is a concern. |
| Biocatalysts | Immobilized Lipase (e.g., Lipozyme TLIM) | N/A | DMSO/Water | 35 | 75 h | Moderate | "Green" alternative, operates under mild conditions, but long reaction times. |
III. Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: General Synthesis using a Strong Organic Base (DBU)
This protocol is a robust starting point for the synthesis of this compound.
Materials:
-
Acetylacetone
-
Ethyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Add acetylacetone (1.0 equivalent) to the flask.
-
Slowly add DBU (0.05 equivalents) to the stirred solution.
-
Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizing the Workflow: From Reactants to Product
Caption: A generalized workflow for the synthesis of this compound derivatives.
IV. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is very slow or does not go to completion. What are the likely causes and how can I fix this?
A1:
-
Insufficient Catalyst: The catalytic activity may be lower than expected. Consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 3 mol% for DBU).
-
Poor Quality Reagents: The presence of water or other impurities can quench the enolate, halting the reaction. Ensure your reagents and solvents are anhydrous.
-
Low Temperature: While room temperature is often sufficient, gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as this may also promote side reactions.
-
Inefficient Stirring: For heterogeneous catalysts like K₂CO₃, vigorous stirring is essential to ensure adequate contact between the reactants and the catalyst surface.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I prevent its formation?
A2: This is likely the product of a double Michael addition, where a second molecule of ethyl acrylate reacts with the initial product. The initial product still possesses an acidic proton that can be deprotonated to form a new enolate, which can then act as a nucleophile.
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the Michael donor (acetylacetone) relative to the Michael acceptor (ethyl acrylate).
-
Slow Addition: Add the ethyl acrylate slowly to the reaction mixture to maintain a low concentration of the acceptor, disfavoring the second addition.
-
Choice of Base: A very strong base can increase the concentration of the enolate of the product, promoting the double addition. A milder base or a heterogeneous catalyst may give better selectivity.
Visualizing the Competing Reactions
Caption: Competing reaction pathways leading to the desired product and a common byproduct.
Q3: I am having difficulty purifying my product. What are some common challenges and solutions?
A3:
-
Close Boiling Points: If byproducts have boiling points close to your desired product, distillation may be ineffective. In such cases, column chromatography is the preferred method. A careful selection of the eluent system is crucial for good separation.
-
Emulsion Formation during Work-up: This can lead to poor separation of the aqueous and organic layers. To break emulsions, you can try adding a small amount of brine or filtering the mixture through a pad of celite.
-
Product Instability: Some β-keto esters can be sensitive to acidic or basic conditions, or high temperatures. Ensure your work-up and purification steps are performed under neutral conditions and avoid excessive heating.
Q4: Can I use a Lewis acid as a catalyst for this reaction?
A4: Yes, Lewis acids can catalyze Michael additions. They function by coordinating to the carbonyl oxygen of the α,β-unsaturated acceptor, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the enolate. However, the choice of Lewis acid and reaction conditions must be carefully optimized to avoid side reactions.
Q5: Are there any "green" or more environmentally friendly catalytic options?
A5:
-
Heterogeneous Catalysts: As mentioned, catalysts like KF/alumina are a good option as they can be easily recovered by filtration and reused.[2][3]
-
Biocatalysts: Enzymes, such as lipases, can catalyze Michael additions under mild conditions in aqueous or organic solvents. While this is a very "green" approach, the reaction times are often significantly longer.
-
Solvent-Free Conditions: Some reactions can be run neat (without a solvent), which significantly reduces waste. This is often possible with heterogeneous catalysts.[2][3]
V. Concluding Remarks
The successful synthesis of this compound derivatives hinges on a thorough understanding of the underlying reaction mechanism and a judicious selection of the catalyst. By considering the factors outlined in this guide and anticipating potential challenges, researchers can develop robust and efficient synthetic protocols. This Technical Support Center is a living document and will be updated as new catalytic systems and methodologies emerge. We encourage you to consult the cited literature for further details and to contact our technical support team with any specific questions you may have.
VI. References
-
Clemens, R. J., et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194.
-
Benchchem. (2025). A Comparative Guide to Catalysts for Michael Additions with β-Keto Esters.
-
Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]
-
Christoffers, J. (2001). Michael additions catalyzed by transition metals and lanthanides species. A review. Part 1. Transition metals. University of Michigan.
-
Makgopa, M. S., et al. (2018). Modification of Acetyl Acetone with Methyl Acrylate. ResearchGate. [Link]
-
Makgopa, M. S., et al. (2018). Modification of Acetyl Acetone with Methyl Acrylate. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]
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Technical Support Center: Managing Hygroscopic Reagents in Organic Synthesis
Welcome to the Technical Support Center for managing hygroscopic reagents in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenges of working with moisture-sensitive compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established best practices and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the nature of hygroscopic reagents and the fundamental principles of their management.
Q1: What does it mean for a reagent to be "hygroscopic," and why is it a concern in organic synthesis?
A hygroscopic substance readily attracts and holds water molecules from its surrounding environment, which can be the ambient air.[1][2][3] This phenomenon can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). Some materials, known as deliquescent substances, can absorb so much moisture that they dissolve and form a liquid solution.[2][3][4]
In organic synthesis, the presence of water can be highly detrimental for several reasons:
-
Reaction with a Strong Base: Many reactions are catalyzed by strong bases, such as sodium ethoxide. Water can react with and neutralize the base, which inhibits the desired reaction.[1]
-
Undesirable Side Reactions: Moisture can promote unwanted side reactions, such as the hydrolysis of esters (saponification), which can affect both the starting materials and the final products.[1][5]
-
Reduced Yields and Poor Reproducibility: The presence of water can lead to lower product yields and make it difficult to reproduce experimental results.[6][7]
Q2: Which common reagents in organic synthesis are hygroscopic?
A wide variety of reagents used in organic synthesis are hygroscopic. Some of the most common examples include:
-
Strong Bases: Sodium ethoxide (C₂H₅ONa) is extremely sensitive to moisture and will hydrolyze rapidly upon exposure to air.[1]
-
Salts: Many salts, such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄), are hygroscopic and require handling in a moisture-free environment.[8] Other examples include calcium chloride (CaCl₂), zinc chloride (ZnCl₂), and potassium hydroxide (KOH).[2]
-
Anhydrous Solvents: Solvents like ethanol, which are often used in reactions, can contain a significant amount of water. Standard grades of ethanol typically contain about 5% water, forming an azeotrope that cannot be removed by simple distillation.[1]
-
Peptide-Coupling Agents: Reagents like HATU are hygroscopic and should be stored in a desiccator.[9]
Q3: How can I determine if a reagent I'm using is hygroscopic?
The Safety Data Sheet (SDS) for a chemical is the best source of information regarding its properties, including hygroscopicity. Section 7 (Handling and Storage) and Section 9 (Physical and Chemical Properties) of the SDS will provide guidance on storage requirements and whether the material is sensitive to moisture.[4] Visual inspection can also be an indicator; if a solid reagent appears "clumpy" or "wet," it has likely absorbed moisture.[4]
Q4: What is the difference between "anhydrous" and "hygroscopic"?
While related, these terms have distinct meanings:
-
Anhydrous literally means "without water." An anhydrous reagent has had water removed to a very low level. However, even reagents labeled "anhydrous" should be handled with care, as they may have been exposed to moisture during storage or handling.[10]
-
Hygroscopic describes a substance's tendency to absorb moisture from the air.[1] An anhydrous reagent can also be hygroscopic, meaning it will readily reabsorb water if not handled under anhydrous conditions.
Troubleshooting Common Issues
This section provides solutions to specific problems that may arise during experiments involving hygroscopic reagents.
Scenario 1: My reaction is not proceeding as expected, and I suspect water contamination.
Possible Cause: Introduction of moisture from reagents, glassware, or the atmosphere.
Troubleshooting Steps:
-
Verify Reagent Dryness: If you suspect a hygroscopic reagent has been compromised, it may need to be dried. For solid reagents, this can often be done by heating them in a drying oven at a temperature below their melting point for several hours.[6] After drying, allow the reagent to cool to room temperature in a desiccator to prevent reabsorption of moisture.[6]
-
Ensure Glassware is Dry: Glassware can have a layer of water molecules on its surface that can interfere with sensitive reactions.[11] To remove this, either place the glassware in a drying oven at approximately 125°C for at least 24 hours or flame-dry the assembled apparatus before use.[6][12]
-
Use an Inert Atmosphere: For highly moisture-sensitive reactions, it is crucial to work under an inert atmosphere, such as nitrogen or argon.[6][13] This can be achieved using a glovebox or Schlenk line techniques.[13][14]
-
Check Solvent Purity: Even anhydrous solvents can absorb moisture if not stored and handled correctly. Consider using a freshly opened bottle of anhydrous solvent or drying the solvent yourself using appropriate methods, such as distillation from a suitable drying agent or passing it through a column of activated alumina.
Scenario 2: A solid hygroscopic reagent has become a sticky solid or has liquefied.
Possible Cause: The reagent has absorbed a significant amount of atmospheric moisture. This is a common issue with deliquescent substances.[2][4]
Troubleshooting Steps:
-
Assess the Extent of Contamination: For some applications, if only a small amount of moisture has been absorbed, the reagent may still be usable after drying. However, for highly sensitive reactions, it is often best to discard the compromised reagent and use a fresh, unopened container.
-
Drying the Reagent: If you choose to dry the reagent, place it in a suitable container and heat it under a vacuum.[10] The temperature should be high enough to drive off the water but not so high as to cause decomposition. Consult the literature for specific drying procedures for the reagent .
-
Proper Storage: To prevent this from happening in the future, always store hygroscopic reagents in tightly sealed containers.[2][4] For particularly sensitive materials, storage in a desiccator or a glovebox is recommended.[9][15]
Scenario 3: I am using a syringe to transfer a hygroscopic liquid, but my reaction is still failing.
Possible Cause: Introduction of air and moisture into the reaction flask during the transfer.
Troubleshooting Steps:
-
Proper Syringe Technique: When using a syringe to transfer a moisture-sensitive liquid, it is important to first flush the syringe with an inert gas (nitrogen or argon). To do this, draw the inert gas into the syringe and then expel it. Repeat this process several times.
-
Use of a Septum: Ensure that the reaction flask is sealed with a rubber septum. Pierce the septum with the needle of the syringe to add the reagent.[11] This minimizes the exposure of the reaction to the atmosphere.
-
Positive Pressure of Inert Gas: Maintain a slight positive pressure of inert gas in the reaction flask during the addition. This can be achieved by connecting the flask to a nitrogen or argon line via a bubbler.
Best Practice Protocols
This section provides detailed, step-by-step methodologies for key workflows involving hygroscopic reagents.
Protocol 1: Drying an Organic Solvent with a Solid Drying Agent
This protocol describes the general procedure for drying an organic solvent using a solid desiccant.
Materials:
-
Organic solvent to be dried
-
Anhydrous solid drying agent (e.g., magnesium sulfate, sodium sulfate, calcium chloride)[16]
-
Erlenmeyer flask with a stopper
-
Filter paper and funnel or a sintered glass funnel
Procedure:
-
Initial Water Removal: If the organic solvent has a significant amount of visible water, first separate the bulk of the water using a separatory funnel. "Washing" the organic layer with a saturated aqueous sodium chloride (brine) solution can help pull water from the organic phase.[16]
-
Adding the Drying Agent: Place the organic solvent in a clean, dry Erlenmeyer flask. Add a small amount of the anhydrous drying agent to the solvent.[17]
-
Swirling and Observation: Stopper the flask and swirl the contents. If the drying agent clumps together, it indicates the presence of water. Continue to add small portions of the drying agent, swirling after each addition, until some of the drying agent remains free-flowing and does not clump. This indicates that the water has been removed.
-
Allowing Time for Drying: Allow the mixture to stand for at least 20 minutes to ensure complete drying.[16]
-
Separating the Solvent from the Drying Agent:
-
Decanting: If the drying agent has a large particle size (e.g., calcium chloride), you can carefully pour off (decant) the dried solvent into a clean, dry flask.[16]
-
Gravity Filtration: If the drying agent is a fine powder (e.g., magnesium sulfate), set up a gravity filtration apparatus with fluted filter paper to separate the drying agent from the solvent.[16]
-
Table 1: Common Solid Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Efficiency | Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Good | Fine powder, requires filtration. |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Moderate | Granular, can be decanted from. |
| Calcium Chloride (CaCl₂) | High | Fast | Good | Can form complexes with alcohols and amines. |
| Calcium Sulfate (CaSO₄ - Drierite®) | Low | Fast | High | Good for initial drying. |
| Molecular Sieves (3Å or 4Å) | High | Moderate | Very High | Excellent for achieving very low water content.[12][18] |
Protocol 2: Handling a Solid Hygroscopic Reagent in a Glovebox
A glovebox provides an inert atmosphere, making it ideal for handling highly moisture-sensitive compounds.[14][15][19][20][21][22]
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has a stable, inert atmosphere with low levels of oxygen and water (typically <1 ppm).[23]
-
Transfer Materials into the Antechamber: Place all necessary items (the sealed container of the hygroscopic reagent, a spatula, a weighing boat or vial, and the reaction flask) into the antechamber of the glovebox.
-
Purge the Antechamber: Evacuate the antechamber and backfill it with the inert gas of the glovebox. Repeat this cycle several times to remove all traces of air and moisture.[22]
-
Move Materials into the Glovebox: Once the antechamber has been thoroughly purged, open the inner door and move the materials into the main chamber of the glovebox.
-
Weigh the Reagent: Inside the glovebox, open the container of the hygroscopic reagent. Use a clean, dry spatula to transfer the desired amount of the solid to the weighing boat or directly into the tared reaction vial.
-
Seal and Transfer: Seal the reaction vial and the original reagent container. The reaction vial can now be used for the next step of the synthesis within the glovebox or sealed and removed for use outside.
-
Remove Materials from the Glovebox: To remove items, place them in the antechamber, close the inner door, and then open the outer door.
Diagram 1: Decision Workflow for Handling a Potentially Hygroscopic Reagent
Caption: Decision-making process for handling solid reagents.
Protocol 3: Quantitative Determination of Water Content by Karl Fischer Titration
For reactions where the water content must be precisely known and controlled, Karl Fischer (KF) titration is the gold standard method for determining trace amounts of water in a sample.[24][25][26] It is a highly selective method, as the titration reaction consumes water directly.[26]
There are two main types of Karl Fischer titration:
-
Volumetric Titration: Suitable for samples with a water content above 0.1%.[24] In this method, a KF reagent containing a known concentration of iodine is added to the sample until an endpoint is reached.[27]
-
Coulometric Titration: Ideal for samples with very low water content (ppm levels). In this technique, iodine is generated electrochemically in the titration cell, and the amount of charge required to reach the endpoint is proportional to the amount of water.[25][27]
General Procedure for Volumetric Karl Fischer Titration:
-
Titrator Preparation: Add the appropriate Karl Fischer solvent to the titration vessel and pretitrate with the Karl Fischer reagent to eliminate any residual moisture in the solvent, establishing a dry baseline.[28]
-
Sample Introduction: Accurately weigh and introduce the sample into the titration vessel. The sample must dissolve or the water must be fully extracted into the solvent for an accurate measurement.[26]
-
Titration: Start the titration. The KF reagent is added automatically until the endpoint is detected, typically by a bipotentiometric method.[25]
-
Calculation: The instrument calculates the water content based on the volume of titrant consumed and its predetermined concentration (titer).
Concluding Remarks
The successful execution of many organic syntheses hinges on the meticulous exclusion of water. By understanding the principles of hygroscopy and implementing the proper handling, storage, and drying techniques outlined in this guide, researchers can significantly improve the reliability, reproducibility, and outcomes of their experiments. Always prioritize safety by consulting the Safety Data Sheet for each reagent and wearing appropriate personal protective equipment.[15][19][29]
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Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]
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Karl Fischer titration. (2023, November 29). In Wikipedia. Retrieved from [Link]
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Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]
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Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Water Sensitive Reactions. (n.d.). Utah Tech University. Retrieved from [Link]
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Drying agent. (n.d.). Chemguide. Retrieved from [Link]
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Drying Agents - Removing water from organic solvents. (n.d.). Chemistry Infolab. Retrieved from [Link]
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Water Sensitive Chemicals. (n.d.). Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]
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Water Sensitive Chemicals. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]
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How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved from [Link]
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Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved from [Link]
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STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. (n.d.). University of Pennsylvania. Retrieved from [Link]
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Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE. Retrieved from [Link]
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How To: Store Reagents. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
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Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved from [Link]
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Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Wang, J., et al. (2022). Soil Moisture Affects the Rapid Response of Microbes to Labile Organic C Addition. Frontiers in Microbiology, 13. [Link]
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The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
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Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments. Retrieved from [Link]
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How to Store Reagents. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Hygroscopy. (2023, December 19). In Wikipedia. Retrieved from [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Retrieved from [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. Retrieved from [Link]
- Peebles, D. D. (1939). Method for drying hygroscopic material and the product thereof. U.S.
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Glovebox-Operating Procedure and Use of Impurity Sensors. (2017, September 6). JoVE. Retrieved from [Link]
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drying the water out of hygroscopic crystals. (2007, October 11). Sciencemadness.org. Retrieved from [Link]
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School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). The University of Sydney. Retrieved from [Link]
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How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]
-
Tobias, H. J., & Ziemann, P. J. (2000). Effect of Relative Humidity on the Chemical Composition of Secondary Organic Aerosol Formed from Reactions of 1-Tetradecene and O3. Environmental Science & Technology, 34(11), 2105–2115. [Link]
-
Hygroscopic compounds. (n.d.). A-A-A.com. Retrieved from [Link]
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Hygroscopic: What it Means, What You Need to Know. (n.d.). CORECHEM Inc. Retrieved from [Link]
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Troubleshooting: I Can't Reproduce an Earlier Experiment! (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Poriel, C., et al. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Society Reviews, 50(6), 3827–3871. [Link]
- Kumar, V., & Sharma, M. (2018). Common Reagents in Organic Synthesis. In Medicinal Chemistry with Pharmaceutical Product Development.
-
Organic Reactions. (2024, April 14). Chemistry LibreTexts. Retrieved from [Link]
- Tulina, A., et al. (2025). Influence of moisture on the stability of soil organic matter and plant residues. Eurasian Soil Science, 58(8), 987-995.
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Technical Support Center: Scaling Up the Synthesis of Ethyl 2-acetyl-4-oxopentanoate
Welcome to the technical support center for the synthesis of Ethyl 2-acetyl-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important chemical synthesis. Here, we will delve into the underlying chemical principles, offer practical solutions to common challenges, and provide detailed protocols to ensure a successful and efficient scale-up process.
This compound is a versatile building block in organic synthesis. Its molecular structure features multiple reactive sites, making it a valuable precursor for a variety of more complex molecules, including those with potential therapeutic applications. For instance, it has been investigated as a lead compound for the treatment of neuropathic pain.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The synthesis of this compound is typically achieved through a Michael addition reaction.[2][3] This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of ethyl acetoacetate, to an α,β-unsaturated carbonyl compound.[2][3][4] While other methods like the Knoevenagel condensation are used for creating carbon-carbon double bonds, the Michael addition is particularly well-suited for the 1,4-addition required to form the backbone of the target molecule.[5][6][7]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
When scaling up the synthesis of this compound, several parameters are crucial for maintaining high yield and purity:
-
Temperature Control: The reaction is often exothermic. Maintaining a consistent and controlled temperature is vital to prevent side reactions and ensure the desired product is formed.[8]
-
Reagent Purity: The purity of the starting materials, such as ethyl acetoacetate and the Michael acceptor, is critical. Impurities can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.[8]
-
Stoichiometry: Precise control of the molar ratios of the reactants and the base catalyst is essential for driving the reaction to completion and minimizing unreacted starting materials.
-
Mixing: Efficient mixing is crucial in large-scale reactions to ensure homogeneity and consistent reaction rates throughout the vessel. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.
Q3: Why is the choice of base important in this reaction?
The choice of base is critical as it is responsible for deprotonating the active methylene compound (ethyl acetoacetate) to form the nucleophilic enolate.[2][9] A base that is too strong can lead to unwanted side reactions, such as self-condensation of the starting materials.[5] Conversely, a base that is too weak will not efficiently generate the enolate, resulting in a slow or incomplete reaction. Typically, a moderately strong base like sodium ethoxide is used in an alcoholic solvent.[4][10]
Q4: What are the common impurities or byproducts I should be aware of?
During the synthesis, several byproducts can form. The most common is the self-condensation product of ethyl acetoacetate. Another potential issue is the formation of products from the 1,2-addition to the carbonyl group of the Michael acceptor, rather than the desired 1,4-conjugate addition.[2] Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, can minimize the formation of these impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Competing side reactions. - Loss of product during workup and purification. | - Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. - Optimize the reaction temperature and reagent addition rate to minimize byproduct formation. - Ensure the pH is carefully controlled during the aqueous workup to prevent hydrolysis of the ester. - Use an appropriate purification method, such as vacuum distillation or column chromatography, and optimize the conditions to minimize product loss.[11] |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature. - Inadequate amount or activity of the base. - Poor mixing. | - Increase the reaction time or temperature, based on small-scale optimization experiments. - Ensure the base is fresh and active. Consider using a slight excess of the base. - Improve the stirring efficiency of the reaction mixture. For larger scale, consider the use of an overhead stirrer. |
| Formation of a Self-Condensation Product | - The enolizable starting material (ethyl acetoacetate) reacting with itself. | - Slowly add the ethyl acetoacetate to the reaction mixture containing the base and the Michael acceptor. This maintains a low concentration of the enolate, favoring the desired cross-reaction. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. - If impurities are suspected, repurify the product using an appropriate method. |
| Difficulty in Purification | - The boiling points of the product and byproducts are very close. - The product is thermally unstable at the distillation temperature. | - For close-boiling impurities, consider using fractional distillation under high vacuum. - If the product is thermally sensitive, column chromatography on silica gel is a milder alternative to distillation. |
Experimental Protocols
General Synthesis of this compound via Michael Addition
This protocol provides a general procedure for the synthesis. It is recommended to first optimize this on a small scale before proceeding to a larger scale.
Materials:
-
Ethyl acetoacetate
-
Methyl vinyl ketone (or other suitable Michael acceptor)
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve sodium ethoxide in anhydrous ethanol in the flask and cool the solution in an ice bath.
-
Add ethyl acetoacetate dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the mixture to stir for a short period to ensure complete formation of the enolate.
-
Add the Michael acceptor (e.g., methyl vinyl ketone) dropwise to the reaction mixture, maintaining the temperature below a predetermined optimal point.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Understanding the Reaction Mechanism
The Michael addition is a nucleophilic addition of a carbanion (or another nucleophile) to an α,β-unsaturated carbonyl compound.[4] The key steps are:
-
Enolate Formation: A base removes an acidic α-proton from the ethyl acetoacetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor).
-
Protonation: The resulting enolate is protonated during the aqueous workup to yield the final product.
The following diagram illustrates the general mechanism of the Michael addition reaction.
Caption: Mechanism of the Michael Addition Reaction.
By understanding these fundamental principles and anticipating potential challenges, researchers can effectively scale up the synthesis of this compound with confidence.
References
-
Wikipedia. (2023, December 1). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in Knoevenagel condensation reaction: a review. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Knoevenagel Reactions with p-0x0 Acids. Regiospecific Enol Equivalents for Syntheses of a,@-Unsaturated Ketones and of Some p-Ke. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Michael reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Sources
- 1. This compound | 41892-81-3 | RBA89281 [biosynth.com]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethyl 4-methyl-2-oxovalerate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Impurity Profiling of Ethyl 2-acetyl-4-oxopentanoate
Welcome to the technical support center for the impurity profiling of Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying, quantifying, and controlling impurities in batches of this key chemical intermediate. Adherence to strict purity thresholds is paramount for ensuring the safety, efficacy, and reproducibility of downstream applications, from preclinical research to active pharmaceutical ingredient (API) synthesis.
This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting guides, and validated experimental protocols. Our approach is grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common process-related impurities I should expect in my batch of this compound?
A1: Understanding the synthetic route is critical to predicting potential impurities. This compound is a diketo ester, and its synthesis can give rise to several predictable side products and unreacted starting materials. The most common impurities often stem from the starting materials, side reactions, or subsequent degradation.
Causality: Impurities are typically introduced through two main pathways: process-related issues (e.g., incomplete reactions, side reactions) and degradation (instability of the product under certain conditions). For instance, if ethyl acetoacetate is a precursor, residual amounts may carry over.[4] Hydrolysis of the ester group is a common degradation pathway, especially in the presence of moisture or acid/base catalysts.[5]
Expected Impurities:
| Impurity Name | Potential Origin | Typical Analytical Technique |
| Ethyl acetoacetate | Unreacted starting material | GC-MS, HPLC-UV |
| Acetic Acid | Hydrolysis of acetyl groups or starting material impurity | HPLC-UV, IC |
| Ethanol | Hydrolysis of the ethyl ester group | GC-FID, GC-MS |
| Dehydroacetic acid | Dimerization/condensation side reaction of precursors | HPLC-UV[6] |
| 2-Ethyl-4-oxopentanoic acid | Hydrolysis of the ethyl ester group | LC-MS |
| Higher molecular weight condensation products | Self-condensation or reaction with other species | LC-MS, HPLC-UV |
This table summarizes potential impurities. The actual profile will depend on the specific synthetic route and purification process.
Q2: I'm seeing significant peak tailing for my main compound in my reversed-phase HPLC analysis. What's causing this and how can I fix it?
A2: Peak tailing is a common and frustrating issue in HPLC, often leading to poor resolution and inaccurate integration.[7] For a molecule like this compound, which contains ketone functionalities, the primary cause is often secondary interactions with the stationary phase or issues within the HPLC system itself.
Causality & Troubleshooting Workflow:
The root cause of peak tailing can be chemical (interactions with the column) or physical (issues with the flow path). A systematic approach is the most effective way to diagnose and resolve the problem.[8][9]
Troubleshooting Diagram: Resolving Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Detailed Steps:
-
Isolate the Problem: First, determine if the tailing affects all peaks or just the analyte of interest. If all peaks are tailing, the issue is likely systemic (e.g., a column void, blocked frit, or extra-column dead volume).[7] If only your analyte tails, it points to a specific chemical interaction.
-
Address Chemical Interactions: The ketone groups on your molecule can interact with active sites (free silanol groups) on the silica-based stationary phase.
-
Mobile Phase Modification: The most common solution is to add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[10] This protonates the silanol groups, minimizing the secondary interactions that cause tailing.
-
Column Choice: Using a high-quality, end-capped C18 column is crucial. For particularly stubborn tailing, consider a column specifically designed for low silanol activity.[10]
-
-
Check for Column Overload: Injecting too concentrated a sample can cause peak fronting or tailing.[7] To check this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.
Q3: I've detected an unexpected peak in my GC-MS analysis. What is the workflow for identifying this unknown impurity?
A3: Identifying an unknown peak is a core challenge in impurity profiling. A combination of chromatographic data, mass spectrometry fragmentation patterns, and chemical knowledge is required for confident identification.
Causality: Unexpected peaks can be anything from a previously unknown synthesis byproduct, a degradation product formed during sample preparation or analysis, a co-eluting species, or even contamination from the system (e.g., septum bleed, column bleed).[11][12]
Workflow for Unknown Impurity Identification
Caption: Systematic workflow for identifying unknown impurities via GC-MS.
Detailed Steps:
-
System Check: Always run a solvent blank first. This helps differentiate true sample impurities from system-related peaks like column bleed or contamination.[13][14]
-
Analyze the Mass Spectrum:
-
Molecular Ion: Look for the molecular ion (M+) peak. This gives you the molecular weight of the unknown compound.
-
Fragmentation Analysis: The fragmentation pattern is the "fingerprint" of the molecule. For esters and ketones, look for characteristic losses. For example, β-keto esters often show fragmentation patterns dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[15] Compare the fragmentation of the unknown to that of your main compound to find common structural motifs.
-
-
Propose a Structure: Based on the molecular weight and fragmentation, propose potential structures. Consider logical chemical possibilities: Is it a demethylated version? Has it lost an acetyl group? Is it a dimer?
-
Confirmation: The gold standard for confirming an impurity's identity is to compare its retention time and mass spectrum to an authentic reference standard. If a standard is not commercially available, it may need to be synthesized.
Key Experimental Protocols
Protocol 1: GC-MS Method for Impurity Identification
This protocol provides a starting point for separating and identifying volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Ethyl Acetate or Dichloromethane). Vortex to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform for routine analysis. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of compound polarities.[16] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Vol. | 1 µL (Split mode, 50:1) | Split injection prevents column overload and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Gradient temperature program allows for separation of volatile starting materials from higher boiling point impurities. |
| MS System | Agilent 5977B or equivalent | Provides high sensitivity and clear fragmentation data. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for mass filtering. |
| Scan Range | 35 - 450 amu | Covers the expected mass range of the parent compound and likely impurities. |
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
For any peak exceeding the reporting threshold (e.g., 0.05% as per ICH guidelines), review its mass spectrum.[17]
-
Compare spectra against a spectral library (e.g., NIST) and analyze fragmentation patterns as described in the troubleshooting section.
Protocol 2: HPLC-UV Method for Impurity Quantification
This protocol is designed for the accurate quantification of known impurities and the main component.
1. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase A/B (50:50).
-
Reference Standard Solution: Prepare a stock solution of this compound at ~0.5 mg/mL. Prepare standards for any known impurities at their specification limit concentration (e.g., 0.15%).
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | A robust and reproducible system for quantitative analysis. |
| Detector | Photodiode Array (PDA) or UV-Vis Detector | PDA allows for peak purity assessment and determination of the optimal wavelength. |
| Wavelength | 254 nm (or optimal λmax) | Provides good sensitivity for the keto-enol tautomers. A different wavelength may be needed for specific impurities.[6] |
| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent | A standard, well-behaved reversed-phase column suitable for this analysis. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape by suppressing silanol interactions.[10] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17.1-20 min (30% B) | A gradient elution ensures that both polar and non-polar impurities are eluted and separated effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
3. Data Analysis and Quantification:
-
Calculate the percentage of each impurity using the area of the reference standard and the sample peak area (external standard method).
-
Ensure the method is validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Get your GC-MS troubleshooting guide now! (n.d.). Separation Science. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
GC Column Troubleshooting Guide. (2025). Phenomenex. [Link]
-
Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
-
Active Methylene Compounds. (n.d.). Shivaji College. [Link]
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (2025). ResearchGate. [Link]
-
Separation of Ethyl acetoacetate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
[Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high performance liquid chromatography]. (n.d.). ResearchGate. [Link]
-
Ch21: Acetoacetic esters. (n.d.). University of Calgary. [Link]
-
Ethyl acetoacetate. (n.d.). Wikipedia. [Link]
-
Mass Spectra of β-Keto Esters. (2025). ResearchGate. [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Separation of Ethyl acetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
Stability issues of Ethyl 2-acetyl-4-oxopentanoate in storage
Welcome to the technical support center for Ethyl 2-acetyl-4-oxopentanoate (CAS: 41892-81-3). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during storage and experimentation. As a β-keto ester, this compound exhibits specific sensitivities that require careful handling to ensure its integrity and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a diketo ester with the IUPAC name this compound. Due to its chemical structure as a β-keto ester, its primary stability concerns are its susceptibility to hydrolysis and subsequent decarboxylation, which can be catalyzed by acidic or basic conditions, as well as elevated temperatures.[1] The presence of moisture is a key factor in initiating the hydrolysis process.
Q2: What are the primary degradation products of this compound?
The degradation of this compound typically proceeds through a two-step pathway. First, the ethyl ester is hydrolyzed to form the corresponding β-keto acid, 2-acetyl-4-oxopentanoic acid. This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield hexane-2,5-dione.[2] The presence of hexane-2,5-dione as a significant impurity is a strong indicator of product degradation.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Some suppliers recommend storage at room temperature.[4] The most critical factors to control are exposure to moisture and atmospheric humidity. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial for long-term stability.
Q4: I've noticed a change in the color and viscosity of my stored this compound. What could be the cause?
A change in physical appearance, such as yellowing or an increase in viscosity, can be an indication of chemical degradation. The formation of degradation products and potential polymerization byproducts can alter the physical properties of the compound. It is recommended to assess the purity of the material if such changes are observed.
Q5: Can I use this compound that has been stored for a long time?
While the compound may be stable for extended periods under ideal conditions, it is best practice to re-analyze the purity of any stock that has been stored for a significant length of time, especially if the container has been opened previously. A simple purity check via GC-MS or NMR can prevent the use of degraded material in your experiments, which could lead to failed reactions or irreproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in a reaction where this compound is a starting material. | Degradation of the starting material due to improper storage (exposure to moisture or high temperatures). | - Confirm the purity of your this compound using an appropriate analytical method (see Purity Assessment Protocol below).- If degraded, use a fresh, unopened batch of the compound.- Ensure all solvents and reagents used in the reaction are anhydrous. |
| Inconsistent results between experiments using different batches of the compound. | Variation in the purity of different batches of this compound. | - Analyze the purity of each batch before use.- If possible, use a single, validated batch for a series of related experiments.- Source the compound from a reputable supplier that provides a certificate of analysis with purity data.[5] |
| Appearance of an unexpected byproduct in my reaction, identified as hexane-2,5-dione. | Degradation of this compound either during storage or under the reaction conditions (e.g., presence of acid or base, high temperature). | - Review your reaction conditions. If acidic or basic conditions are used, consider if they can be milder.- If high temperatures are required, minimize the reaction time.- Ensure your starting material is pure and has not already degraded. |
| The compound appears to be a solid, but the literature describes it as a liquid. | Some suppliers list the physical form as a solid, while others describe it as a liquid.[5][6] This could be due to the presence of isomers or batch-to-batch variation. | - Confirm the identity of the compound using spectroscopic methods (NMR, IR).- Check the melting point (if solid) and compare it with any available data.- As long as the purity is confirmed, the physical state may not impact its reactivity in solution. |
Visualizing the Degradation Pathway
The primary degradation pathway of this compound involves hydrolysis followed by decarboxylation. This process is illustrated in the diagram below.
Caption: Degradation of this compound.
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and detecting the common degradation product, hexane-2,5-dione. Method optimization may be required for your specific instrumentation.
1. Objective: To determine the purity of an this compound sample and identify the presence of hexane-2,5-dione.
2. Materials:
- This compound sample
- Hexane-2,5-dione standard (for retention time confirmation)
- Ethyl acetate (GC grade)
- GC vials with inserts
- Micropipettes
3. Instrumentation:
- Gas chromatograph with a mass selective detector (GC-MS)
- Column: A non-polar or medium-polarity column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
4. Sample Preparation: a. Prepare a 1 mg/mL stock solution of your this compound sample in ethyl acetate. b. Prepare a 1 mg/mL stock solution of the hexane-2,5-dione standard in ethyl acetate. c. For analysis, prepare a dilute solution of the sample (e.g., 100 µg/mL) by diluting the stock solution with ethyl acetate. d. Transfer the diluted sample to a GC vial.
5. GC-MS Parameters (starting point for optimization):
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | - Initial temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold at 280 °C for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 40-400 m/z |
6. Data Analysis: a. Run the hexane-2,5-dione standard to determine its retention time. b. Run the this compound sample. c. Identify the peak for this compound (molecular weight: 186.21 g/mol ). d. Look for a peak at the retention time corresponding to hexane-2,5-dione (molecular weight: 114.14 g/mol ). e. Calculate the purity of your sample using the area percent of the main peak, excluding the solvent peak.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
The Pharma Innovation Journal. Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Available at: [Link]
-
MarkHerb. SAFETY DATA SHEET. Available at: [Link]
-
Chemspace. This compound - C9H14O4 | CSCS00000041633. Available at: [Link]
-
Wikipedia. Krapcho decarboxylation. Available at: [Link]
-
CP Lab Safety. This compound, 1 gram. Available at: [Link]
Sources
How to interpret complex NMR of Ethyl 2-acetyl-4-oxopentanoate
Guide Topic: Troubleshooting the ¹H and ¹³C NMR of Ethyl 2-acetyl-4-oxopentanoate
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the interpretation of NMR spectra for complex molecules like this compound. Instead of a rigid protocol, this document provides a dynamic, question-driven framework to help you understand and troubleshoot your experimental results based on foundational scientific principles and field-proven insights.
Pillar 1: The Core Problem - Why is the NMR Spectrum of this compound Complex?
The primary reason for the spectral complexity of this compound is a phenomenon known as keto-enol tautomerism . As a β-dicarbonyl compound, it does not exist as a single, rigid structure in solution. Instead, it is in a dynamic equilibrium between its keto form and multiple enol forms.[1][2] This equilibrium is slow on the NMR timescale, meaning that instead of seeing a single, averaged set of peaks, you will observe distinct signals for each major tautomer present in the sample.[3]
The interconversion between these forms involves the migration of a proton and the shifting of electron density, resulting in constitutional isomers with different chemical environments for their protons and carbons.
Below are the principal tautomers of this compound that contribute to the complex spectrum:
-
Keto Form: The diketone structure.
-
Enol Forms: At least two major enol forms are possible, stabilized by intramolecular hydrogen bonding which creates a six-membered ring. This hydrogen bonding significantly deshields the enolic proton, shifting its resonance far downfield.[1]
Pillar 2: Frequently Asked Questions & Troubleshooting
This section addresses the common questions and issues that arise during the analysis of such complex spectra.
Question 1: Why do I have more ¹H NMR signals than expected for a single structure?
Answer: You are observing the molecular reality of keto-enol tautomerism. Each tautomer is a distinct chemical entity with its own unique set of protons. For example, the central methine proton (-CH-) in the keto form is an sp³-hybridized carbon, while the corresponding proton in the enol form is on an sp²-hybridized carbon (a double bond). These have vastly different electronic environments and will, therefore, appear at different chemical shifts.[1]
Troubleshooting Steps:
-
Identify Tautomer-Specific Peaks: Look for characteristic signals. A very broad singlet far downfield (typically δ 12-16 ppm) is a hallmark of the intramolecularly hydrogen-bonded enolic -OH proton.[1] A singlet or multiplet around δ 5-6 ppm often corresponds to the vinylic proton of an enol form.
-
Solvent Effects: The keto-enol equilibrium is highly sensitive to the solvent.[2][3]
-
Non-polar solvents (like CCl₄ or benzene-d₆) tend to favor the enol form, as the intramolecular hydrogen bond is more stable in the absence of competing solvent interactions.
-
Polar, hydrogen-bond accepting solvents (like DMSO-d₆ or acetone-d₆) can stabilize the more polar keto form.
-
Actionable Insight: To confirm your hypothesis, acquire a spectrum in a different solvent (e.g., switch from CDCl₃ to DMSO-d₆). You should observe a change in the relative integration of the peaks corresponding to the keto and enol forms.
-
Question 2: How can I definitively assign the signals for the ethyl ester group (-OCH₂CH₃)?
Answer: The ethyl ester group provides a reliable starting point for assignment, as its signature pattern is usually clear. You should look for:
-
A quartet (a 1:3:3:1 pattern), integrating to 2H, for the methylene group (-OCH₂-). This is due to coupling with the adjacent methyl group.
-
A triplet (a 1:2:1 pattern), integrating to 3H, for the terminal methyl group (-CH₃).
The Causality: The presence of two major tautomers means you will likely see two sets of these signals—one for the keto form and one for the enol form. The electronic environment around the ester is slightly different in each tautomer, causing a small but measurable difference in their chemical shifts. The signals for the enol form are often slightly upfield compared to the keto form.
Question 3: The acetyl methyl peaks are confusing. How do I assign them?
Answer: this compound has two acetyl methyl groups (CH₃-C=O). In the keto form, these two groups are chemically non-equivalent and should produce two distinct singlets.
-
Keto Form: Expect two singlets, each integrating to 3H, likely in the δ 2.1-2.4 ppm region.
-
Enol Forms: In the enol forms, one acetyl group is part of the conjugated enone system, while the other remains a ketone. This results in different chemical shifts for the methyl protons. The methyl group on the conjugated system will typically be shifted slightly upfield (e.g., δ 1.9-2.1 ppm) compared to the keto form's signals.[1]
Troubleshooting:
-
Peak Overlap: These singlets may be close together or even overlap. Improving the shimming of the instrument can increase resolution.[4]
-
2D NMR: If ambiguity persists, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be invaluable. It correlates each proton signal to the carbon it is directly attached to, providing an extra layer of validation for your assignments.
Question 4: My integrations seem inconsistent. How do I quantify the keto-enol ratio?
Answer: Accurate quantification requires careful selection of clean, well-resolved signals that are unique to each tautomer.
Protocol for Quantifying Tautomer Ratio:
-
Select Non-Overlapping Peaks: Identify at least one signal for the keto form and one for the enol form that are baseline-resolved from all other peaks.
-
Good Keto Candidate: The methine proton (α-proton) signal, often a multiplet around δ 3.5-4.0 ppm.
-
Good Enol Candidate: The vinylic proton signal, typically a singlet around δ 5.0-5.5 ppm.
-
-
Integrate Carefully: Set the integral of one of these reference peaks to a known value (e.g., 1.00 for a single proton).
-
Calculate the Ratio: The ratio of the integrals of the selected peaks directly corresponds to the molar ratio of the tautomers. For example:
-
% Enol = [Integral_Enol / (Integral_Enol + Integral_Keto)] * 100
-
-
Cross-Validate: Repeat the calculation using a different pair of unique keto and enol signals (e.g., using specific methyl peaks) to ensure your result is consistent. This acts as a self-validating check.[4]
Pillar 3: Data & Experimental Workflow
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted chemical shifts for this compound based on data from analogous structures like ethyl acetoacetate and general NMR principles.[1][5][6] Actual values may vary depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Keto Form (Predicted) | Enol Form (Predicted) | Multiplicity | Integration |
| Enolic OH | - | ~12-14 | br s | 1H |
| Vinylic CH | - | ~5.5 | s | 1H |
| Ester -OCH₂- | ~4.2 | ~4.1 | q | 2H |
| Keto -CH- | ~3.8 | - | t | 1H |
| Keto -CH₂- | ~2.8 | - | d | 2H |
| Acetyl CH₃ (A) | ~2.3 | ~2.2 | s | 3H |
| Acetyl CH₃ (B) | ~2.2 | ~2.0 (conjugated) | s | 3H |
| Ester -CH₃ | ~1.3 | ~1.2 | t | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Keto Form (Predicted) | Enol Form (Predicted) |
| C=O (Ketone A) | ~202 | ~203 |
| C=O (Ketone B) | ~200 | ~195 (conjugated) |
| C=O (Ester) | ~168 | ~172 |
| Enolic C-O | - | ~175 |
| Enolic C=C | - | ~100 |
| Ester -OCH₂- | ~62 | ~61 |
| Keto -CH- | ~65 | - |
| Keto -CH₂- | ~48 | - |
| Acetyl CH₃ (A) | ~30 | ~31 |
| Acetyl CH₃ (B) | ~28 | ~24 (conjugated) |
| Ester -CH₃ | ~14 | ~14 |
Experimental and Interpretive Workflow
The following workflow provides a systematic approach to acquiring and interpreting the spectrum.
Step 1: Sample Preparation & Acquisition
-
Solvent Choice: Start with CDCl₃ as it is a standard, non-protic solvent. If interpretation is difficult, acquire a second spectrum in a more polar (acetone-d₆) or non-polar (benzene-d₆) solvent to observe shifts in the tautomeric equilibrium.[3]
-
Concentration: Prepare a sample of moderate concentration (~10-20 mg in 0.6 mL of solvent). Overly concentrated samples can lead to peak broadening.[4]
-
Acquisition Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for ¹³C NMR and for minor tautomers.
Step 2: Initial Spectrum Analysis
-
Identify Solvent & TMS: Locate the residual solvent peak and the TMS reference at 0 ppm.
-
Identify Tautomer-Specific Signals: Find the key diagnostic peaks: the downfield enol -OH and the vinylic -CH proton. Their presence confirms the existence of the enol tautomer.
-
Assign Ethyl Groups: Locate the characteristic quartet and triplet for the ethyl ester functionality. Note if there are multiple sets.
Step 3: Detailed Assignment & Quantification
-
Integrate All Peaks: Carefully integrate all signals and normalize them to determine the relative number of protons for each peak.
-
Assign Methyl & Methylene Groups: Use the predicted chemical shift table and multiplicity to assign the remaining signals.
-
Quantify Ratio: Use the protocol described in FAQ #4 to determine the keto:enol ratio.
Step 4: Advanced Analysis (If Needed)
-
2D NMR: If assignments are ambiguous due to overlap, perform 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to confirm connectivity.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve overlapping peaks and provide thermodynamic data (ΔH, ΔS) about the equilibrium.[2]
Workflow Diagram
Caption: Systematic workflow for NMR analysis of this compound.
References
- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
- Drexler, E. J., & Field, K. W. (1972). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- University of Maryland Department of Chemistry and Biochemistry. (n.d.). Troubleshooting.
-
LibreTexts Chemistry. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
Sources
Validation & Comparative
A Tale of Two Methylene Compounds: A Comparative Analysis of Ethyl 2-acetyl-4-oxopentanoate and Diethyl Malonate Reactivity
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical determinant of reaction efficiency and ultimate success in the construction of complex molecular architectures. Among the plethora of nucleophilic carbon sources, active methylene compounds stand out for their versatility. This guide provides an in-depth, objective comparison of the reactivity of two such compounds: the classic diethyl malonate and the more complex Ethyl 2-acetyl-4-oxopentanoate. This analysis, intended for researchers, scientists, and professionals in drug development, will delve into the structural nuances that govern their reactivity, supported by experimental data and established chemical principles.
At a Glance: Structural and Electronic Properties
The reactivity of these two esters is fundamentally dictated by the nature of the acidic protons situated on the central carbon atom. The stability of the resulting carbanion, once a proton is abstracted, determines the ease of its formation and its subsequent nucleophilicity.
| Property | Diethyl Malonate | This compound |
| Structure | EtOOC-CH₂-COOEt | CH₃-CO-CH₂-CH(COCH₃)-COOEt |
| Molecular Formula | C₇H₁₂O₄ | C₉H₁₄O₄ |
| Molecular Weight | 160.17 g/mol | 186.21 g/mol [1][2] |
| pKa of α-H | ~13[3] | ~10.65 (Predicted)[4] |
The lower predicted pKa of this compound suggests a higher acidity of its α-hydrogen compared to diethyl malonate. This is attributed to the presence of three electron-withdrawing carbonyl groups that can delocalize the negative charge of the conjugate base, thereby stabilizing it to a greater extent than the two ester groups in diethyl malonate.
Enolate Formation: The Gateway to Reactivity
The first step in the majority of reactions involving these compounds is the formation of an enolate by deprotonation of the active methylene group. The choice of base and reaction conditions is crucial and is directly influenced by the acidity of the substrate.
Caption: Enolate formation from diethyl malonate and this compound.
Due to its higher acidity, this compound can be deprotonated by weaker bases compared to diethyl malonate, which typically requires a stronger base like sodium ethoxide to ensure complete enolate formation.[5] This difference can be advantageous in syntheses involving base-sensitive functional groups.
A Head-to-Head Comparison in Key Synthetic Transformations
The true measure of a reagent's utility lies in its performance in a variety of chemical reactions. Here, we compare the expected reactivity of this compound and diethyl malonate in several cornerstone synthetic transformations.
Alkylation: Building Carbon Skeletons
Alkylation of active methylene compounds is a fundamental C-C bond-forming reaction. The enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.
Diethyl Malonate: The alkylation of diethyl malonate is a well-established and widely used method for the synthesis of substituted acetic acids.[6] The reaction typically proceeds with good yields, especially with primary alkyl halides.
-
Experimental Protocol for Alkylation of Diethyl Malonate:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
After stirring for 30 minutes to ensure complete enolate formation, add the alkyl halide dropwise.
-
Reflux the reaction mixture until completion, monitored by TLC.
-
Work-up involves quenching with an aqueous acid solution and extraction with an organic solvent.
-
| Alkylating Agent | Base | Solvent | Yield |
| Methyl Iodide | K₂CO₃ | DMF | 83%[5] |
| Ethyl Bromide | NaOEt | Ethanol | 75% (diethyl)[7] |
Acylation: Introducing Carbonyl Functionality
Acylation involves the reaction of the enolate with an acylating agent, such as an acid chloride or anhydride, to introduce an additional carbonyl group.
Diethyl Malonate: The C-acylation of diethyl malonate can be achieved in high yields, particularly when using magnesium chloride and a tertiary amine base.[8] This method avoids the issue of the acylated product being more acidic than the starting material, which can complicate reactions using stoichiometric strong bases.
-
Experimental Protocol for Acylation of Diethyl Malonate:
-
Suspend magnesium chloride in a suitable aprotic solvent like acetonitrile.
-
Add diethyl malonate and a tertiary amine (e.g., triethylamine).
-
Add the acid chloride dropwise at room temperature.
-
Stir the reaction mixture until completion.
-
Work-up involves an acidic quench and extraction.
-
This compound: The acylation of this compound would likely proceed at the central carbon, given the high acidity of the proton at this position. The resulting tetracarbonyl compound would be a highly versatile intermediate for further transformations. However, the potential for O-acylation on any of the three carbonyl oxygens exists and would be dependent on the reaction conditions and the nature of the acylating agent.
Knoevenagel Condensation: Forming α,β-Unsaturated Systems
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[9][10]
Diethyl Malonate: Diethyl malonate is a classic substrate for the Knoevenagel condensation, reacting with a wide range of aldehydes to produce the corresponding alkylidene malonates in good to excellent yields.[11][12][13]
-
Experimental Protocol for Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde:
-
In a round-bottom flask, combine benzaldehyde, diethyl malonate, and a catalytic amount of piperidine in a suitable solvent like toluene.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute acid and brine, dry the organic layer, and remove the solvent under reduced pressure.
-
| Aldehyde | Catalyst | Solvent | Yield |
| Furfural | NH₄HCO₃ | None | ~80%[12] |
| Various | Immobilized Gelatine | DMSO | 85-90%[11] |
This compound: The Knoevenagel condensation of this compound is expected to proceed readily due to the high acidity of the α-proton. The resulting product would be a highly functionalized α,β-unsaturated compound with multiple carbonyl groups, offering numerous possibilities for subsequent synthetic manipulations. The increased steric bulk compared to diethyl malonate might influence the reaction rate, but the enhanced acidity is likely to be the dominant factor.
Japp-Klingemann Reaction: Synthesis of Hydrazones
The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto esters or β-dicarbonyl compounds and aryl diazonium salts.[14][15][16]
Diethyl Malonate: Diethyl malonate can participate in the Japp-Klingemann reaction, although it is generally less reactive than β-keto esters in this transformation. The reaction typically involves the cleavage of one of the ester groups.
This compound: As a β-keto ester derivative, this compound is anticipated to be a good substrate for the Japp-Klingemann reaction. The reaction would likely proceed with the cleavage of the acetyl group at the 2-position, leading to the formation of a hydrazone derivative of ethyl 2,4-dioxopentanoate. This would provide a facile route to highly functionalized hydrazones, which are valuable precursors for the synthesis of various heterocyclic compounds, such as indoles via the Fischer indole synthesis.
Caption: Generalized workflow of the Japp-Klingemann reaction.
Conclusion: Choosing the Right Tool for the Job
Both this compound and diethyl malonate are valuable C-nucleophiles in the synthetic chemist's toolbox. The choice between them should be guided by the specific requirements of the synthetic target.
Diethyl malonate is a reliable and well-understood reagent for introducing a carboxymethyl group or for the synthesis of disubstituted acetic acids. Its reactivity is predictable, and a vast body of literature exists to guide its application.
This compound , on the other hand, offers access to more complex and highly functionalized molecules. Its increased acidity allows for the use of milder reaction conditions, which can be beneficial when working with sensitive substrates. The presence of multiple carbonyl groups provides numerous handles for subsequent transformations, making it a potentially more versatile building block for the synthesis of intricate molecular scaffolds. While direct comparative experimental data is limited, its reactivity can be logically inferred from the principles governing active methylene compounds.
Ultimately, the decision rests on the desired outcome. For straightforward applications requiring a simple malonate-derived nucleophile, diethyl malonate remains the workhorse. For more ambitious synthetic endeavors that can leverage the unique reactivity of a 1,3,5-tricarbonyl system, this compound presents an intriguing and powerful alternative.
References
-
Synthesis of diethyl diethylmalonate. (2020, June 5). Sciencemadness.org. Retrieved from [Link]
-
Diethyl malonate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Diethyl Malonate. (n.d.). PubChem. Retrieved from [Link]
-
A Simple Method for the Alkylation of Diethyl Malonate. (n.d.). J-Stage. Retrieved from [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene π-Complexation to an Iron(cyclopentadienyl) Moiety. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Preparation method of diethyl malonate. (n.d.). Google Patents.
-
Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Reactions of 1,3,5-Tri- and 1,3,5,7-Tetracarbonyl Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzene-1,3,5-tricarbonyl trichloride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. (n.d.). ACS Publications. Retrieved from [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. Retrieved from [Link]
-
The Japp-Klingemann Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]
-
Reactivity of different 1,3‐dicarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). (n.d.). ResearchGate. Retrieved from [Link]
-
The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 3-acetyl-4-oxopentanoate. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2a-h from 1a-h using diethyl malonate. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Ethyl-4-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]
-
1,3,5-Benzenetricarbonyl trichloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
recent developments in knoevenagel condensation reaction: a review. (n.d.). International Journal of Engineering Research and. Retrieved from [Link]
-
Bednarz2009 (Diethyl Malonate With Aldehyde). (n.d.). Scribd. Retrieved from [Link]
-
Original Knoevenagel condensation reaction: formaldehyde and diethyl malonate under alkaline conditions yielding the bis adduct (1a), benzaldehyde with diethyl malonate producing the bis adduct at 298 K, and the unsaturated mono compound at 373 K (1b). (n.d.). ResearchGate. Retrieved from [Link]
-
Japp klingemann reaction. (n.d.). SlideShare. Retrieved from [Link]
-
Japp-Klingemann reaction. (n.d.). Chemeurope.com. Retrieved from [Link]
-
Ethyl 4-oxopentanoate. (n.d.). Chemsrc.com. Retrieved from [Link]
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- 16. Japp-Klingemann_reaction [chemeurope.com]
A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 2-acetyl-4-oxopentanoate in Heterocyclic Synthesis
For the forward-thinking researcher, the synthesis of complex heterocyclic scaffolds demands a nuanced understanding of reagent selection. While Ethyl 2-acetyl-4-oxopentanoate presents a unique trifunctionalized building block, its availability, cost, or specific reactivity profile may necessitate the exploration of more common or versatile alternatives. This guide provides an in-depth technical comparison of viable alternative reagents, focusing on their application in the renowned Hantzsch pyridine synthesis and the Paal-Knorr pyrrole synthesis. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to inform your synthetic strategy.
Understanding the Role of this compound and its Alternatives
This compound is a β,δ-diketoester, a 1,3,5-tricarbonyl compound. Its utility in heterocyclic synthesis stems from the reactive methylene groups and multiple carbonyl functionalities. However, for many common heterocyclic targets, simpler and more readily available β-dicarbonyl (1,3-dicarbonyl) and 1,4-dicarbonyl compounds serve as excellent, and often more efficient, precursors.
This guide will focus on two primary classes of alternatives:
-
For Pyridine Synthesis (Hantzsch Reaction): β-Ketoesters and β-diketones such as ethyl acetoacetate, methyl acetoacetate, and acetylacetone.
-
For Pyrrole Synthesis (Paal-Knorr Reaction): 1,4-Dicarbonyl compounds, with 2,5-hexanedione as a prime example.
The Hantzsch Pyridine Synthesis: A Comparative Analysis of β-Dicarbonyl Reagents
The Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[1][2]
Mechanistic Considerations
The mechanism of the Hantzsch synthesis involves the initial formation of two key intermediates: an enamine from the reaction of one equivalent of the β-dicarbonyl compound with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the second equivalent of the β-dicarbonyl compound.[3] A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine product.[3] The choice of the β-dicarbonyl reagent can influence the rates of these intermediate steps and, consequently, the overall yield.
Figure 1: Generalized workflow of the Hantzsch pyridine synthesis.
Performance Comparison: Ethyl Acetoacetate vs. Methyl Acetoacetate
Ethyl acetoacetate and methyl acetoacetate are the most common β-ketoesters used in the Hantzsch synthesis. Experimental data suggests that while both are highly effective, ethyl acetoacetate often provides slightly higher yields under identical reaction conditions.[4]
| Aldehyde | β-Ketoester | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | 95 | [4] |
| Benzaldehyde | Methyl Acetoacetate | 92 | [4] |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | 98 | [4] |
| 4-Methylbenzaldehyde | Methyl Acetoacetate | 95 | [4] |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | 96 | [4] |
| 4-Methoxybenzaldehyde | Methyl Acetoacetate | 94 | [4] |
| 3-Nitrobenzaldehyde | Ethyl Acetoacetate | 96 | [5] |
| 3-Nitrobenzaldehyde | Methyl Acetoacetate | 98 | [6] |
Table 1: Comparative yields of 1,4-dihydropyridines using ethyl acetoacetate and methyl acetoacetate in the Hantzsch synthesis.
The subtle differences in yield may be attributed to the electronic and steric effects of the ester's alkyl group, which can influence the stability of intermediates and the rate of cyclization.
Experimental Protocols: Hantzsch Synthesis
Objective: To synthesize a symmetrical 1,4-dihydropyridine using ethyl acetoacetate.
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 100 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
The Paal-Knorr Pyrrole Synthesis: The Utility of 1,4-Dicarbonyl Compounds
The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7] While this compound is not a direct precursor for this reaction, understanding the utility of its simpler 1,4-dicarbonyl analogues is crucial for synthetic planning.
Mechanistic Insights
The mechanism of the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal.[7] Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a five-membered ring intermediate, which then dehydrates to yield the aromatic pyrrole ring.[7]
Figure 2: Key steps in the Paal-Knorr pyrrole synthesis.
Performance of 2,5-Hexanedione as a Versatile Precursor
2,5-Hexanedione is a readily available and commonly used 1,4-dicarbonyl compound for the synthesis of 2,5-dimethylpyrroles. The reaction generally proceeds in high yields with a variety of primary amines.
| Amine | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Aniline | Methanol | HCl (cat.), reflux | ~52 | [8] |
| Aniline | Water | Reflux | 95 | [9] |
| Benzylamine | Water | Reflux | 98 | [9] |
| Various amines | - | Silica Sulfuric Acid, rt | 98 | [10] |
Table 2: Synthesis of N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione.
The data highlights that reaction conditions, particularly the choice of solvent and catalyst, can significantly impact the efficiency of the Paal-Knorr synthesis. Modern, greener approaches using water as a solvent or solvent-free conditions with solid acid catalysts can provide excellent yields in shorter reaction times.[9][10]
Experimental Protocols: Paal-Knorr Synthesis
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[8]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) for recrystallization
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product. The reported yield is approximately 52%.[8]
Conclusion and Future Outlook
While this compound offers a unique combination of functional groups, for the synthesis of many common pyridine and pyrrole scaffolds, more readily available and often more efficient alternatives exist. For Hantzsch pyridine synthesis, ethyl acetoacetate and methyl acetoacetate are excellent choices, with ethyl acetoacetate generally providing slightly superior yields. In the realm of Paal-Knorr pyrrole synthesis, a wide variety of 1,4-dicarbonyl compounds, exemplified by 2,5-hexanedione, serve as versatile precursors.
The selection of the optimal reagent will always be contingent on the specific target molecule, desired substitution pattern, and the overall synthetic strategy. By understanding the mechanistic nuances and leveraging the extensive body of literature on these classical reactions, researchers can make informed decisions to streamline their synthetic efforts and achieve their research goals efficiently. The continued development of greener and more efficient catalytic systems for these fundamental heterocyclic syntheses promises to further expand the synthetic chemist's toolkit.
References
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GC-MS vs. LC-MS for Analyzing Ethyl 2-acetyl-4-oxopentanoate: A Senior Application Scientist's Guide
Introduction: The Analytical Challenge of a Diketo Ester
Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3) is a diketo ester with a molecular weight of 186.21 g/mol .[1][2] Its structure presents unique analytical challenges, primarily due to the presence of two ketone functionalities and an ester group. This compound and its analogs are of interest in various fields, including as potential lead compounds in drug development.[1] Accurate and robust quantification is therefore critical for research and quality control.
The primary analytical hurdle for β-dicarbonyl compounds like this is keto-enol tautomerism. The molecule can exist in equilibrium between its keto and enol forms, which can lead to chromatographic issues such as peak broadening or splitting, complicating accurate quantification.[3] Furthermore, its boiling point of 288.2 °C places it in a range where both Gas Chromatography (GC) and Liquid Chromatography (LC) are viable options, but each comes with distinct considerations regarding thermal stability and molecular integrity during analysis.[1]
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound. We will explore the causality behind experimental choices, provide validated protocols, and offer clear recommendations for researchers.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach Requiring Chemical Stabilization
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The core principle involves vaporizing the sample, separating its components in a gaseous state through a capillary column, and detecting them with a mass spectrometer. For this compound, direct injection into a GC system is problematic due to its molecular characteristics.
Causality Behind the GC-MS Approach: The Need for Derivatization
-
Combating Tautomerism: The most significant challenge is the keto-enol tautomerism. Injecting the native compound would likely result in two or more poorly resolved peaks as the tautomers interconvert or separate on the column, making quantification unreliable.[3]
-
Enhancing Thermal Stability: While the boiling point is within the GC range, the high temperatures of the GC inlet (typically >250 °C) can induce degradation or unwanted reactions like transesterification in β-keto esters.[3]
-
Improving Peak Shape: Polar ketone groups can interact with active sites in the GC system, leading to peak tailing.
To overcome these issues, a chemical derivatization step is not just recommended; it is essential for a robust and reproducible method. The most effective strategy is a two-step process involving methoximation followed by silylation, though for this specific molecule, methoximation is the critical step to address the keto groups.
-
Methoximation: This reaction specifically targets the ketone groups. Methoxyamine hydrochloride converts the carbonyls into methoximes.[4] This "locks" the molecule into a single, stable form, completely preventing tautomerization and protecting the functional groups from thermal degradation.[5]
Experimental Workflow: GC-MS
Caption: GC-MS workflow including mandatory derivatization.
Protocol: Derivatization and GC-MS Analysis
I. Sample Preparation & Derivatization
-
Aliquoting: Pipette 100 µL of sample (e.g., in ethyl acetate) into a 2 mL GC vial.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is critical as water interferes with derivatization reagents.[4]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and heat at 60°C for 60 minutes. This step converts the two ketone groups to stable oximes.
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for injection.
II. GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977 MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line: 280°C.
-
Mass Analyzer: Quadrupole, scanning from m/z 50-400.
Expected Outcome: This method will yield a single, sharp chromatographic peak for the di-methoximated derivative of this compound. The EI mass spectrum will show a predictable fragmentation pattern, which is highly reproducible and can be used for library matching and structural confirmation.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS is exceptionally well-suited for analyzing thermally labile or non-volatile compounds. It separates analytes in the liquid phase before they are ionized and detected by the mass spectrometer. For this compound, LC-MS offers the significant advantage of circumventing the need for both high temperatures and chemical derivatization.
Causality Behind the LC-MS Approach: Managing Tautomers in Solution
-
Avoiding Thermal Stress: The entire process operates at or near room temperature, eliminating the risk of thermal degradation.
-
Direct Analysis: No derivatization is required, which simplifies sample preparation, reduces potential sources of error, and increases throughput.
-
Controlling Tautomerism via Mobile Phase: While keto-enol tautomerism still occurs in solution, it can be controlled by the mobile phase conditions. By using an acidic mobile phase (e.g., with formic acid), the rate of interconversion between tautomers can be accelerated. When this interconversion is much faster than the chromatographic separation time, the system "sees" only the average state of the molecule, resulting in a single, sharp peak.
-
Soft Ionization: Electrospray Ionization (ESI) is a soft ionization technique that typically generates the intact protonated molecule ([M+H]+) with minimal fragmentation.[7] This is ideal for quantification as it concentrates the ion signal into a single m/z value, maximizing sensitivity.
Experimental Workflow: LC-MS
Caption: LC-MS workflow for direct, high-sensitivity analysis.
Protocol: Direct LC-MS/MS Analysis
I. Sample Preparation
-
Aliquoting: Pipette 50 µL of sample into a 1.5 mL autosampler vial.
-
Internal Standard: Add an appropriate internal standard.
-
Dilution: Dilute with 950 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix. The sample is ready for injection.
II. LC-MS/MS Instrumentation and Conditions
-
LC System: Waters Acquity UPLC or equivalent.
-
MS System: Waters Xevo TQS or equivalent triple quadrupole mass spectrometer.[8]
-
Column: C18 column (e.g., Waters Cortecs T3, 100 x 2.1 mm, 1.6 µm) maintained at 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: Ramp to 95% B.
-
5-6 min: Hold at 95% B.
-
6.1-8 min: Return to 5% B for equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Key MS Parameters:
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
-
Precursor Ion (Q1): [M+H]+ = m/z 187.1.
-
Product Ions (Q3): Monitor 2-3 specific fragment ions generated by collision-induced dissociation (CID) in Q2 (e.g., fragments corresponding to the loss of water or parts of the ester chain).
-
Expected Outcome: This method will produce a single, sharp peak for the native compound. The use of tandem mass spectrometry (MS/MS) in MRM mode provides exceptional selectivity and sensitivity, allowing for quantification even in complex matrices by monitoring a specific precursor-to-product ion transition.
Head-to-Head Comparison: GC-MS vs. LC-MS
| Feature | GC-MS (with Derivatization) | LC-MS/MS (Direct) | Rationale & Insights for Researchers |
| Sample Preparation | Multi-step, requires anhydrous conditions, heating. | Simple dilution ("Dilute and Shoot"). | LC-MS offers significantly higher throughput and fewer potential points of sample loss or contamination. |
| Thermal Stability | High Risk. Addressed by derivatization. | No Risk. Analysis at or near ambient temperature. | If the thermal stability of your analyte or related impurities is unknown or questionable, LC-MS is the safer, more robust choice. |
| Tautomerism | Eliminated by methoximation. | Managed by mobile phase pH. | GC-MS provides a more definitive solution by creating a stable derivative. LC-MS relies on kinetic control, which may require more method development. |
| Sensitivity | Good, especially in SIM mode. | Excellent, especially in MRM mode. | For trace-level quantification, the targeted nature of LC-MS/MS is generally superior to the full-scan or SIM capabilities of single-quadrupole GC-MS. |
| Selectivity | High. EI fragmentation is complex and highly specific. | Extremely High. MRM monitors a specific parent-daughter transition. | Both are highly selective. EI spectra can be matched against established libraries (e.g., NIST), aiding in identification. MRM is unparalleled for quantification in "dirty" samples. |
| Run Time | Moderate (~10-15 minutes). | Fast (~5-8 minutes). | Modern UPLC systems enable very rapid and efficient separations. |
| Robustness Issues | Inlet contamination, incomplete derivatization, column bleed. | Ion suppression/enhancement from matrix, mobile phase consistency. | Both techniques have their own robustness challenges. LC-MS matrix effects can be mitigated with stable isotope-labeled internal standards. |
Final Recommendations: Choosing the Right Tool for the Job
The choice between GC-MS and LC-MS for the analysis of this compound depends entirely on the specific goals of the researcher and the available instrumentation.
-
Choose GC-MS if:
-
You are working in a lab with well-established derivatization protocols for ketones and have a primary need for structural confirmation using standard EI libraries.
-
Your matrices are relatively clean, minimizing the need for extensive sample cleanup.
-
-
Choose LC-MS/MS if:
-
You need to avoid any potential for thermal degradation of the analyte or related impurities.
-
High throughput and minimal sample preparation are critical for your workflow.
-
You require the highest levels of sensitivity and selectivity for quantification in complex biological or environmental matrices.
-
You want to analyze the native form of the molecule without chemical modification.
-
References
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The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219–243. Retrieved from [Link]
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Feng, J., et al. (2025, August 7). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. Retrieved from [Link]
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Li, X., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography B, 1083, 134-142. Retrieved from [Link]
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Miller, M. J., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Clinica Chimica Acta, 553, 117735. Retrieved from [Link]
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Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14317. Retrieved from [Link]
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Aasen, A. J., et al. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 58(2), 159-163. Retrieved from [Link]
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ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the.... Retrieved from [Link]
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Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]
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National Institutes of Health. (2025, July 10). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples.... Retrieved from [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]
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MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation.... Retrieved from [Link]
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National Institutes of Health. (n.d.). An LC/MS method for d8-β-carotene and d4-retinyl esters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions.... Retrieved from [Link]
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A-Comparative-Guide-to-the-Structural-Validation-of-Ethyl-2-acetyl-4-oxopentanoate-by-2D-NMR
Abstract
The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development. For molecules like Ethyl 2-acetyl-4-oxopentanoate, which exhibit complex structural features such as keto-enol tautomerism, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can present an ambiguous picture. This guide provides an in-depth, comparative analysis of how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to overcome these ambiguities. We will delve into the causality behind the experimental choices, present detailed protocols, and demonstrate how the orthogonal datasets from these techniques collectively provide an irrefutable validation of the molecule's structure, offering a self-validating system of analysis for researchers, scientists, and drug development professionals.
The Structural Hypothesis: The Challenge of Keto-Enol Tautomerism
This compound (C9H14O4) possesses two carbonyl groups that flank a central methylene group, leading to acidic α-protons.[1] This structural arrangement facilitates a dynamic equilibrium between the diketo form and two possible enol forms.[2][3] This phenomenon, known as keto-enol tautomerism, results in a mixture of isomers in solution, complicating spectral analysis.[4] The primary challenge is that a simple 1D ¹H or ¹³C NMR spectrum will show more peaks than expected for a single structure, requiring more advanced techniques for definitive assignment.
The equilibrium between the keto and enol tautomers is a fundamental concept in organic chemistry.[2] The enol form is often stabilized by factors such as intramolecular hydrogen bonding and conjugation.[3]
Caption: Keto-enol tautomerism of this compound.
Experimental Design: A Multi-technique 2D NMR Approach
To unambiguously resolve the structure and assign all proton and carbon signals for both tautomers, a multi-dimensional approach is necessary. We will employ a logical workflow of three core 2D NMR experiments, each providing a unique and complementary piece of the structural puzzle.[5]
-
COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of distinct proton spin systems.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This experiment is highly sensitive and provides clear, unambiguous C-H connections.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-4 bonds). This is the key experiment for piecing together the different spin systems and identifying the placement of quaternary carbons and carbonyl groups.[10][11]
This strategic sequence creates a self-validating workflow. COSY establishes the proton framework, HSQC links this framework to the carbon backbone, and HMBC provides the long-range connections that assemble the complete molecular structure.
Caption: COSY correlations establish proton spin systems.
Step 3: HSQC - Linking Protons to Carbons
The HSQC experiment is the bridge between the proton and carbon worlds. It produces a single cross-peak for every proton and the carbon it is directly attached to. [12][13]This allows for the confident assignment of all protonated carbon signals.
| Correlation | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Assignment |
| Keto | ~1.2 | ~14 | C8 (Ethyl CH₃) |
| ~4.2 | ~62 | C2 (Ethyl CH₂) | |
| ~3.8 | ~65 | C3 (Methine) | |
| ~2.9 | ~45 | C5 (Methylene) | |
| ~2.2 | ~30 | C6 (Acetyl CH₃) | |
| Enol | ~1.3 | ~14.5 | C8' (Ethyl CH₃) |
| ~4.1 | ~61 | C2' (Ethyl CH₂) | |
| ~3.5 | ~50 | C5' (Methylene) | |
| ~5.5 | ~100 | C6' (Enol C-H) |
With the HSQC data, we have now assigned the chemical shifts for every C-H pair in both tautomers, leveraging the connectivity information from COSY.
Step 4: HMBC - Assembling the Full Carbon Skeleton
HMBC is the definitive experiment for completing the puzzle. It reveals correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away, crucially including correlations to non-protonated quaternary and carbonyl carbons. [9][14] Key HMBC Correlations for Structural Validation:
| Proton Signal | Correlates to Carbon (δ ppm) | Significance |
| H-8 (Ethyl CH₃) | C2 (~62 ppm) | Confirms ethyl group (²J) |
| H-2 (Ethyl CH₂) | C1 (~168 ppm), C3 (~65 ppm) | Connects ethyl group to ester carbonyl (²J) and backbone (²J) |
| H-3 (Methine) | C1, C2, C4, C5, C7 | Crucially links the ester, both acetyl groups, and the methylene, confirming the central C3 position. |
| H-5 (Methylene) | C3, C4, C6 | Connects the methylene to the C4 carbonyl and the C6 methyl group. |
| H-7 (Acetyl CH₃) | C3 (~65 ppm), C4 (~203 ppm) | Places this acetyl group on C3. |
| H-6 (Acetyl CH₃) | C5 (~45 ppm), C4 (~203 ppm) | Places this acetyl group on C5. |
The HMBC data for the keto form unequivocally confirms the C1-C2-C3(C7)-C4-C5(C6) backbone. For instance, the correlations from the methine proton (H-3) to the ester carbonyl (C1), the attached acetyl carbonyl (C4), and the other acetyl carbonyl (C7) are only possible with this specific arrangement.
Caption: Key HMBC correlations confirming the molecular backbone.
Comparative Synthesis: The Power of Orthogonal Data
The true power of this approach lies in the comparison and synthesis of the data from all three experiments.
-
COSY provided the proton "neighborhoods" or spin systems.
-
HSQC put a name (a carbon chemical shift) to the "house" (carbon atom) where each proton "lives".
-
HMBC provided the "street addresses" and "road map" connecting all the houses and neighborhoods, including those without resident protons (quaternary and carbonyl carbons).
Consider a hypothetical incorrect isomer, such as Ethyl 3-acetyl-4-oxopentanoate. In this case, the HMBC correlations would be dramatically different. For example, the methylene protons (now at C2) would show a correlation to the ester carbonyl (C1), and the methine proton (at C3) would show no correlation to C1. This direct comparison between the experimental HMBC data and the predicted correlations for possible isomers provides the definitive validation. The collected data is only consistent with the structure of this compound.
Conclusion
The structural validation of this compound serves as a compelling case study for the power of a multi-technique 2D NMR approach. While 1D NMR reveals the complexity introduced by tautomerism, it is the synergistic application of COSY, HSQC, and HMBC that provides the necessary layers of correlational data to resolve this ambiguity. This guide has demonstrated that by systematically building up from ¹H-¹H connectivity (COSY), to direct ¹H-¹³C attachments (HSQC), and finally to long-range ¹H-¹³C framework connections (HMBC), a researcher can construct an undeniable, self-validating proof of molecular structure. This robust methodology is indispensable in modern chemistry for ensuring the identity and purity of complex molecules.
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A Comparative Guide to Catalysts for β-Keto Ester Synthesis: From Classic Condensations to Modern Asymmetric Methodologies
For researchers, scientists, and professionals in drug development, β-keto esters are indispensable molecular scaffolds. Their inherent bifunctionality, characterized by both nucleophilic and electrophilic centers, renders them versatile building blocks for the synthesis of a vast array of complex organic molecules, including a multitude of pharmaceuticals.[1] This guide offers an in-depth comparative analysis of the primary catalytic systems for synthesizing β-keto esters, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.
The Foundational Approach: Claisen Condensation
The Claisen condensation is the quintessential method for β-keto ester synthesis, involving the base-catalyzed self-condensation of two ester molecules.[1] At its core, the reaction relies on the deprotonation of an enolizable ester to form a nucleophilic enolate, which then attacks the carbonyl carbon of a second ester molecule. The subsequent expulsion of an alkoxide drives the formation of the β-keto ester.
A critical requirement for the classic Claisen condensation is the presence of at least two α-hydrogens in the starting ester. The second α-hydrogen's acidity in the β-keto ester product is significantly higher than in the starting ester, and its deprotonation by the alkoxide base provides the thermodynamic driving force for the reaction.[1]
Typical Bases for Claisen Condensation:
-
Sodium Ethoxide (NaOEt): The traditional and most common base, typically used in stoichiometric amounts.
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that can lead to higher yields by irreversibly deprotonating the starting ester.
-
Potassium Carbonate (K₂CO₃): A weaker base, suitable for specific applications.
Experimental Protocol: Classic Claisen Condensation for Ethyl Acetoacetate Synthesis
Objective: To synthesize ethyl acetoacetate via the self-condensation of ethyl acetate using sodium ethoxide.
Materials:
-
Anhydrous Ethyl Acetate
-
Sodium Metal
-
Anhydrous Ethanol
-
50% Acetic Acid Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Calcium Chloride
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 7 g of sodium metal (cut into small pieces) to 90 mL of anhydrous ethyl acetate containing approximately 3% absolute ethanol. The presence of a small amount of ethanol is crucial for the in-situ formation of sodium ethoxide.
-
Reaction: Gently heat the mixture in a water bath to initiate the reaction. If the reaction becomes too vigorous, cool the flask with cold water. Continue heating under reflux for 2-3 hours until all the sodium has dissolved. The reaction mixture will typically develop an orange color.
-
Quenching and Neutralization: After cooling, a precipitate of the sodium salt of ethyl acetoacetate may be observed. Slowly add 40 mL of a 50% acetic acid solution with stirring until the mixture is acidic and the solid dissolves.
-
Work-up: Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution. Separate the organic layer.
-
Drying and Purification: Dry the organic layer over anhydrous calcium chloride and filter. Purify the crude ethyl acetoacetate by fractional distillation under reduced pressure. The fraction distilling at the appropriate temperature for the given pressure is collected.
Causality Behind Experimental Choices:
-
The use of anhydrous reagents and a drying tube is critical to prevent the quenching of the strongly basic sodium ethoxide and the reactive enolate intermediate by water.
-
The small amount of ethanol initiates the reaction by forming sodium ethoxide, which is the true catalytic species.
-
Acidification with acetic acid is necessary to protonate the enolate of the β-keto ester product, allowing for its isolation.
-
Distillation under reduced pressure is employed to prevent the thermal decomposition of the ethyl acetoacetate at its atmospheric boiling point.
Transesterification: A Versatile Alternative
Transesterification provides a milder and often more versatile route to a diverse range of β-keto esters, starting from a readily available precursor like ethyl acetoacetate. This method is particularly advantageous when the target alcohol is sensitive to the strongly basic conditions of the Claisen condensation. The choice of catalyst is paramount to the success of this transformation.
Comparative Performance of Catalysts in Transesterification of Ethyl Acetoacetate
| Catalyst | Catalyst Loading (mol%) | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boric Acid | 10 | Benzyl alcohol | 100 | 5 | 92 | [2] |
| 4-DMAP | 30 | Isopropanol | Reflux | 24 | 85 | [2] |
| Novozym 435 (Lipase) | 10% (w/w of alcohol) | 1-Octanol | 40 | 24 | >90 | [3] |
| Yttria-Zirconia | 10 wt% | Benzyl alcohol | 120 | 6 | 95 | [4] |
Boron-Based Catalysts
Boronic acids and boric acid are effective Lewis acid catalysts for the transesterification of β-keto esters. They are attractive due to their low toxicity and environmental benignity. The mechanism involves the activation of the ester carbonyl by the vacant p-orbital of the boron atom, facilitating nucleophilic attack by the alcohol.
Amine Catalysts
4-Dimethylaminopyridine (4-DMAP) is a commonly used nucleophilic amine catalyst. It functions by forming a highly reactive N-acylpyridinium intermediate with the β-keto ester, which is then readily attacked by the alcohol.
Enzymatic Catalysis: The Green Approach
Lipases, particularly Candida antarctica lipase B (CALB), immobilized as Novozym 435, have emerged as highly efficient and selective catalysts for the transesterification of β-keto esters.[3] These enzymatic methods offer several advantages, including mild reaction conditions, high chemoselectivity, and the potential for enantioselective resolutions of racemic alcohols.[3] The reactions are often performed under solvent-free conditions, further enhancing their green credentials.
Experimental Protocol: Lipase-Catalyzed Transesterification
Objective: To synthesize octyl acetoacetate from ethyl acetoacetate and 1-octanol using Novozym 435.
Materials:
-
Ethyl Acetoacetate
-
1-Octanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous Molecular Sieves (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-octanol (5 mmol) and ethyl acetoacetate (20 mmol, used in excess as the solvent).
-
Catalyst Addition: Add Novozym 435 (10% by weight of the alcohol).
-
Reaction Conditions: The reaction is typically performed at 40°C under reduced pressure to facilitate the removal of the ethanol byproduct, thereby driving the equilibrium towards the product. Alternatively, anhydrous molecular sieves can be added to sequester the ethanol.
-
Monitoring: The progress of the reaction can be monitored by TLC or GC analysis.
-
Work-up: Upon completion, the immobilized enzyme can be removed by simple filtration and can be reused. The excess ethyl acetoacetate is removed under reduced pressure, and the resulting octyl acetoacetate can be purified by distillation if necessary.
Causality Behind Experimental Choices:
-
The use of an excess of the starting ester can serve as the solvent and also helps to drive the reaction equilibrium.
-
Reduced pressure or the use of molecular sieves is crucial for removing the ethanol byproduct, which is essential for achieving high conversion in this equilibrium-limited reaction.
-
The immobilized nature of the enzyme allows for easy recovery and recycling, making the process more cost-effective and sustainable.
Organocatalysis: The Rise of Asymmetric Synthesis
The field of organocatalysis has provided powerful tools for the asymmetric functionalization of β-keto esters, enabling the synthesis of chiral molecules with high enantioselectivity.[5] Cinchona alkaloids and their derivatives are among the most successful organocatalysts for these transformations.[6] They can act as Brønsted bases to deprotonate the β-keto ester, and the resulting ion pair is held in a chiral environment, directing the subsequent reaction with an electrophile.
Mechanism of Cinchona Alkaloid-Catalyzed α-Functionalization
Caption: Cinchona alkaloid-catalyzed α-functionalization of a β-keto ester.
These catalysts have been successfully employed in a variety of transformations, including α-hydroxylations, -aminations, and -halogenations of β-keto esters, often with high yields and excellent enantioselectivities.[6]
Transition Metal Catalysis: Novel Decarboxylative Approaches
Palladium-catalyzed reactions have opened new avenues for the synthesis of β-keto esters and their derivatives through decarboxylative pathways.[7][8] These methods often start with allylic β-keto carboxylates, which undergo oxidative addition to a Pd(0) complex, followed by decarboxylation to form a π-allylpalladium enolate intermediate. This versatile intermediate can then participate in a variety of bond-forming reactions.
Generalized Palladium-Catalyzed Decarboxylative Transformation
Caption: Palladium-catalyzed decarboxylative functionalization of an allylic β-keto carboxylate.
This strategy allows for the generation of α-allyl ketones, α,β-unsaturated ketones, and products of aldol and Michael additions under neutral conditions.[8]
Conclusion
The synthesis of β-keto esters can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. The classic Claisen condensation remains a fundamental and cost-effective method for large-scale synthesis. Transesterification offers a milder and more versatile alternative, with enzymatic catalysis providing a particularly green and selective option. For the synthesis of chiral β-keto esters, organocatalysis, especially with cinchona alkaloids, has proven to be a powerful tool for achieving high enantioselectivity. Finally, modern transition-metal-catalyzed methods, such as palladium-catalyzed decarboxylative reactions, offer novel and elegant strategies for the construction of complex molecular architectures from β-keto ester precursors. The choice of the optimal catalyst and method will ultimately depend on the specific requirements of the target molecule, including substrate scope, desired stereochemistry, and scalability.
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Enantioselective α-Hydroxylation Of β-Dicarbonyl Compounds Catalyzed By Cinchona Alkaloid Derivatives. Globe Thesis. [Link]
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A Comparative Guide to the Properties of Ethyl 2-acetyl-4-oxopentanoate and Ethyl 3-acetyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the nuanced differences between positional isomers can have profound impacts on reactivity, biological activity, and physicochemical properties. This guide provides an in-depth technical comparison of two such isomers: Ethyl 2-acetyl-4-oxopentanoate and Ethyl 3-acetyl-4-oxopentanoate. While structurally similar, the positioning of the acetyl group relative to the ester functionality dictates their electronic and steric environments, leading to distinct characteristics. This comparison is grounded in fundamental principles of organic chemistry and supported by available experimental and theoretical data to aid researchers in selecting the appropriate building block for their specific applications.
Structural and Physicochemical Properties: A Tale of Two Isomers
This compound and Ethyl 3-acetyl-4-oxopentanoate are both β-dicarbonyl compounds, a class of molecules renowned for their synthetic versatility.[1] However, the placement of the second acetyl group fundamentally alters the nature of the active methylene protons and the overall molecular architecture.
This compound is a true β-keto ester with an additional keto group, placing the C2 proton in a highly activated position between three carbonyl functionalities (two ketones and one ester). In contrast, Ethyl 3-acetyl-4-oxopentanoate can be viewed as a derivative of levulinic acid, where the acetyl group is at the γ-position relative to the ester's carbonyl group.[1] This seemingly subtle difference has significant implications for their chemical behavior.
A summary of their fundamental properties is presented below:
| Property | This compound | Ethyl 3-acetyl-4-oxopentanoate |
| CAS Number | 41892-81-3[2] | 18835-02-4[1] |
| Molecular Formula | C₉H₁₄O₄[2] | C₉H₁₄O₄[1] |
| Molecular Weight | 186.21 g/mol [2] | 186.20 g/mol [1] |
| IUPAC Name | This compound | Ethyl 3-acetyl-4-oxopentanoate[1] |
| Boiling Point | 288.2 °C[3] | Not readily available |
| Physical Form | Solid | Not specified |
Spectroscopic Differentiation: Unmasking the Isomers
Distinguishing between these two isomers is readily achievable through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
This compound: The most telling signal would be the proton at the C2 position. Being flanked by three carbonyl groups, this proton would be significantly deshielded and would likely appear as a singlet at a downfield chemical shift. The methylene protons at C3 would also be deshielded and would likely appear as a doublet.
-
Ethyl 3-acetyl-4-oxopentanoate: The proton at C3 would be a methine proton coupled to the adjacent methylene protons at C2 and C5, resulting in a more complex splitting pattern (e.g., a multiplet). The methylene protons at C2 would be adjacent to the ester carbonyl and the C3 methine, leading to a distinct splitting pattern.
¹³C NMR Spectroscopy:
-
This compound: The spectrum would show a unique signal for the C2 carbon, which is highly deshielded due to its attachment to three carbonyl groups.
-
Ethyl 3-acetyl-4-oxopentanoate: The carbon signals would reflect a different substitution pattern. The C3 carbon would be a methine carbon, and its chemical shift would be distinct from the quaternary C2 carbon in the other isomer.
Mass Spectrometry (MS)
The fragmentation patterns in mass spectrometry are highly indicative of the substitution pattern in β-keto esters and can be a powerful tool for distinguishing between these isomers.[4][5]
-
This compound (α-substituted β-keto ester analog): Fragmentation is expected to be dominated by cleavages alpha to the carbonyl groups. A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is anticipated.[6] Other characteristic fragments would arise from the loss of the ethoxy group and subsequent cleavages.
-
Ethyl 3-acetyl-4-oxopentanoate (γ-substituted β-keto ester analog): While also showing a base peak at m/z 43, the overall fragmentation pattern will differ due to the different arrangement of functional groups. McLafferty rearrangements are common fragmentation pathways for esters and ketones and would likely lead to distinct fragment ions for each isomer.[4][5] For instance, a McLafferty rearrangement involving the ester carbonyl could lead to a different set of daughter ions compared to the 2-acetyl isomer.
Infrared (IR) Spectroscopy
Both molecules will exhibit strong absorption bands characteristic of carbonyl groups (C=O stretch) in the region of 1700-1750 cm⁻¹.[7] However, the exact positions and shapes of these bands may differ slightly due to the electronic environment of each carbonyl group. In this compound, the presence of three closely spaced carbonyl groups could lead to vibrational coupling, potentially resulting in a broader or split C=O absorption band. The enol content, which is influenced by the molecular structure, can also affect the IR spectrum, with the appearance of a broad O-H stretch and a C=C stretch in the enol tautomer.[8]
Reactivity and Keto-Enol Tautomerism: A Consequence of Structure
The differing positions of the acetyl group have a profound effect on the acidity of the α-hydrogens and, consequently, the reactivity of the molecule.
Acidity of α-Hydrogens and Enolate Formation
-
This compound: The proton at the C2 position is exceptionally acidic due to the electron-withdrawing effect of three adjacent carbonyl groups.[9][10] This facilitates the formation of a highly stabilized enolate, making this compound a potent nucleophile in reactions such as alkylations and acylations.[11]
-
Ethyl 3-acetyl-4-oxopentanoate: The most acidic protons are on the C2 and C5 carbons, alpha to the ester and ketone carbonyls, respectively. These protons are significantly less acidic than the C2 proton of the other isomer because they are only influenced by one carbonyl group each.[12] The formation of an enolate would require a stronger base, and there is the potential for regioselectivity issues, with enolization occurring at either the C2 or C5 position.[13]
Keto-Enol Tautomerism
β-Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms.[14] The position of this equilibrium is influenced by factors such as solvent and intramolecular hydrogen bonding.
-
This compound: The enol form of this isomer can be stabilized by the formation of a conjugated system and potentially by intramolecular hydrogen bonding. The high acidity of the C2 proton suggests that enolization is a facile process.
-
Ethyl 3-acetyl-4-oxopentanoate: Enolization can occur towards either the ester or the ketone. The stability of the resulting enol will depend on the substitution pattern of the double bond and the potential for intramolecular hydrogen bonding.
The differing keto-enol equilibria will influence the spectroscopic and reactive properties of these isomers.[15]
Experimental Protocols: A Practical Approach to Differentiation
For a definitive identification and comparison, the following experimental workflow is recommended.
Methodology for Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve an accurately weighed sample of each isomer in a deuterated solvent (e.g., CDCl₃) for NMR analysis. Tetramethylsilane (TMS) should be used as an internal standard.
-
For IR analysis, prepare a thin film of the neat liquid or a KBr pellet if the sample is solid.
-
For MS analysis, dissolve the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra for each isomer.
-
Analyze the chemical shifts, integration, and splitting patterns to elucidate the proton and carbon environments.
-
Pay close attention to the signals of the methine and methylene protons adjacent to the carbonyl groups to distinguish between the two isomers.
-
-
Mass Spectrometry:
-
Infrared Spectroscopy:
-
Record the IR spectrum for each isomer.
-
Compare the carbonyl stretching region (1700-1750 cm⁻¹) for any differences in band shape or position.
-
Look for the presence of a broad O-H stretch, which would indicate a significant enol content.
-
Conclusion
This compound and Ethyl 3-acetyl-4-oxopentanoate, while sharing the same molecular formula, are distinct chemical entities with differing physicochemical and reactive properties. The key to their differentiation lies in the unique electronic environment created by the position of the second acetyl group. This compound is a highly activated β-dicarbonyl system with an exceptionally acidic proton, making it a valuable precursor for complex molecular architectures. In contrast, Ethyl 3-acetyl-4-oxopentanoate offers different synthetic handles due to the presence of two distinct enolizable positions. A thorough spectroscopic analysis, particularly using NMR and mass spectrometry, provides an unambiguous means of distinguishing between these two isomers, ensuring the correct choice of reagent for the desired synthetic outcome.
References
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PubChem. (n.d.). Ethyl 3-acetyl-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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OpenStax. (2023). 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Retrieved from [Link]
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Pearson. (n.d.). How does the pKa value of alpha hydrogens in beta dicarbonyl compounds compare to those in simple carbonyl compounds? Retrieved from [Link]
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Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]
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ResearchGate. (2006). Catalytic Synthesis of γ-Alkoxy-α-keto Esters. Retrieved from [Link]
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Tes. (n.d.). NMR examples explained: ethyl 4-oxopentanoate. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Ethyl 2-acetyl-4-oxopentanoate for High-Fidelity Assays
For researchers in drug development and molecular biology, the absolute purity of a reagent is the bedrock of reproducible and reliable assays. Ethyl 2-acetyl-4-oxopentanoate (C₉H₁₄O₄), a versatile β-keto ester, is a critical building block in the synthesis of various complex molecules and pharmaceutical intermediates.[1] Its utility, however, is directly proportional to its purity. The presence of residual starting materials, synthesis byproducts, solvents, or even water can lead to ambiguous results, failed experiments, and significant loss of time and resources.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously confirm the purity of this compound. We will move beyond mere procedural lists to explain the causality behind our experimental choices, ensuring a self-validating approach to quality control that instills confidence in your downstream applications.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single technique can provide a complete picture of a chemical's purity. A robust assessment relies on an orthogonal approach, where different methods, each leveraging a distinct chemical or physical principle, are used to build a comprehensive purity profile. The choice of methods depends on the potential impurities and the sensitivity required for the intended assay.
Below is a decision-making workflow for a typical laboratory setting when a new lot of this compound is received.
Caption: Decision workflow for purity analysis of this compound.
Primary Analytical Techniques: The Core of Purity Assessment
The following techniques form the essential toolkit for characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why it's essential: ¹H NMR is the gold standard for structural confirmation. It provides an unambiguous fingerprint of the molecule, confirming the presence of all expected proton environments and their connectivity. It is also highly sensitive to proton-bearing impurities.
Expertise in Action: For this compound, we expect to see distinct signals corresponding to the two acetyl methyl groups, the ethyl ester's methylene and methyl groups, and the protons on the carbon backbone.[2] The integration of these peaks must correspond to the number of protons in each environment. Any unexpected peaks are indicative of impurities. For example, residual ethyl acetate from synthesis would show a characteristic quartet around 4.1 ppm and a triplet around 1.2 ppm.
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample into an NMR tube.
-
Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Reference the spectrum to the TMS peak at 0 ppm. Integrate all peaks.
-
Purity Calculation: The purity can be estimated by comparing the integral of the compound's peaks to the integrals of impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Why it's essential: GC-MS is unparalleled for separating and identifying volatile and semi-volatile organic impurities.[3][4] This is crucial for detecting residual solvents from synthesis and purification (e.g., ethyl acetate, acetone, hexane) or volatile byproducts.[5][6] The mass spectrometer provides definitive identification of the separated components by comparing their fragmentation patterns to spectral libraries like NIST.[7]
Expertise in Action: The primary challenge with β-keto esters is their thermal stability. The GC inlet temperature must be high enough to ensure rapid vaporization without causing on-column degradation. A split injection is often used to avoid overloading the column and ensure sharp peaks.[8]
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as acetonitrile or dichloromethane.
-
Internal Standard: Add a suitable internal standard (e.g., dodecane) at a known concentration for quantitative analysis.
-
GC Parameters:
-
Injector: 250°C, Split ratio 30:1.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[9]
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify peaks by retention time and library matching. Quantify relative to the internal standard.
High-Performance Liquid Chromatography (HPLC)
Why it's essential: HPLC is the method of choice for non-volatile or thermally sensitive impurities, such as starting materials, dimers, or degradation products.[3] It separates compounds based on their polarity and interaction with the stationary phase.
Expertise in Action: A significant challenge in the HPLC analysis of β-keto esters is their existence as a mixture of keto-enol tautomers. This can lead to broad or split peaks, complicating quantification.[10] To overcome this, method development is key. Increasing the column temperature can accelerate the interconversion between tautomers, often resulting in a single, sharpened peak.[10] Alternatively, adjusting the mobile phase pH, typically to be more acidic, can also speed up the interconversion and improve peak shape.[10]
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., starting at 60:40 Water:Acetonitrile). Add 0.1% formic acid to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (to help coalesce tautomer peaks).
-
Detector: UV detector at 254 nm.
-
-
Data Analysis: Calculate purity based on the area percent of the main peak relative to all other peaks.
Complementary and Orthogonal Methods
These techniques provide additional, crucial data points for a complete purity profile.
Karl Fischer Titration for Water Content
Why it's essential: Water is not just a solvent; it's a reactive impurity that can degrade sensitive reagents or interfere with assays. Loss on drying is insufficient as it measures any volatile component, whereas Karl Fischer titration is selective for water.[11] The method is based on a stoichiometric reaction between iodine and water.[12][13]
Expertise in Action: The choice between volumetric and coulometric Karl Fischer is dictated by the expected water content.
-
Volumetric KF: Best for moderate to high water content (0.1% to 100%).[13]
-
Coulometric KF: Ideal for trace amounts of water (as low as 0.0001% or 1 ppm).[14] For a high-purity reagent expected to be dry, the coulometric method is the self-validating choice.
-
Instrument Preparation: Ensure the titration cell is conditioned and the solvent is dry (low drift).
-
Sample Introduction: Using a gas-tight syringe, accurately weigh and inject a known amount of the sample directly into the titration vessel.
-
Titration: The instrument automatically generates iodine to react with the water until the endpoint is reached.
-
Calculation: The instrument software calculates the water content in ppm or percentage based on the amount of charge passed (Faraday's Law).[14]
Comparison of Purity Assessment Methods
| Method | Principle | Key Impurities Detected | Pros | Cons |
| ¹H NMR | Nuclear spin in a magnetic field | Structural isomers, residual protonated solvents, synthesis byproducts | Provides structural confirmation; quantitative | Lower sensitivity for non-protonated impurities; can be complex to interpret |
| GC-MS | Chromatographic separation by boiling point, MS identification | Volatile solvents, thermally stable byproducts | High sensitivity and specificity for volatile compounds[4] | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV | Chromatographic separation by polarity | Non-volatile byproducts, starting materials, degradation products | Highly versatile for a wide range of compounds; quantitative | Tautomerism can cause peak shape issues[10]; requires method development |
| Karl Fischer | Stoichiometric titration with iodine | Water | Gold standard for water content[14]; highly accurate and specific[12] | Only measures water; redox-active samples can interfere[11] |
| Elemental Analysis | Combustion and detection of C, H, N, S | Gross impurities, incorrect formulation | Confirms correct elemental ratio | Does not identify specific impurities; requires high sample purity to be meaningful |
Conclusion: An Integrated Strategy for Unquestionable Quality
Confirming the purity of this compound is not a single-step process but a systematic investigation. By integrating structural confirmation by NMR , separation of volatile and non-volatile impurities by GC-MS and HPLC , and specific quantification of water by Karl Fischer titration , researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures that the reagent's quality is commensurate with the high standards of scientific research, ultimately safeguarding the integrity of your experimental outcomes.
References
- GMP Insiders.
- Mettler Toledo.
- Wikipedia.
- Sigma-Aldrich.
- Scharlab.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Cal-Star. Ways to Test for Chemical Purity.
- Chromatography Forum. beta keto esters by HPLC.
- MD Topology. Ethyl3-acetyl-4-oxopentanoate | C9H14O4 | MD Topology | NMR | X-Ray.
- University of Birmingham.
- CORESTA.
- RSC Publishing.
- Organic Syntheses Procedure. Acetylacetone.
- Benchchem. Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethyl-4-methylpentanal.
- ResearchGate. (PDF) GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer -Whole plant.
- SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
- Reddit.
Sources
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Ethyl 2-acetyl-4-oxopentanoate
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The characterization and quantification of chemical entities like Ethyl 2-acetyl-4-oxopentanoate, a key building block in various synthetic pathways, demand robust and reliable analytical methods. However, the validation of a single analytical method is often insufficient, especially when transferring methods between laboratories or employing different analytical techniques for the same analyte. This guide provides an in-depth comparison and a practical framework for the cross-validation of analytical results for this compound, ensuring consistency and reliability of data across different analytical platforms.
The process of cross-validation involves a critical assessment of data generated from two or more distinct methods to ensure that the results are comparable and reliable.[1][2] This is a crucial step in the lifecycle management of an analytical procedure and is strongly recommended by regulatory bodies like the FDA and is in line with the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
This guide will focus on two powerful and commonly employed analytical techniques for the analysis of moderately volatile and UV-active compounds like this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). We will delve into the causality behind the experimental choices for each method, provide detailed protocols, and outline a systematic approach to cross-validation.
Comparative Analysis of Analytical Techniques
The choice between GC-FID and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography (GC): GC is an excellent choice for volatile and thermally stable compounds. Given that this compound has a boiling point of approximately 288.2 °C, it is amenable to GC analysis.[8] The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for organic compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. The presence of carbonyl groups in this compound suggests that it will have a UV chromophore, making it detectable by a UV detector. HPLC offers the advantage of operating at ambient temperatures, which can be beneficial for potentially thermally labile compounds.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This method is designed for the quantitative analysis of this compound, leveraging its volatility for separation and the high sensitivity of the FID for detection.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice for separating esters and ketones.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 260°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio, may be necessary depending on the concentration).
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent, such as ethyl acetate or dichloromethane, to achieve a concentration within the linear range of the instrument.
-
An internal standard (e.g., undecane or dodecane) can be added to improve quantitative accuracy.
-
Prepare a series of calibration standards of known concentrations of this compound to construct a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method provides an alternative for the quantification of this compound, particularly useful for samples in complex matrices that may not be suitable for direct GC injection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating moderately polar organic compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of this compound. A starting point could be in the range of 210-254 nm where esters and ketones typically absorb.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to achieve a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Prepare a series of calibration standards of known concentrations of this compound to construct a calibration curve.
Cross-Validation of Analytical Methods
The objective of cross-validation is to demonstrate that two different analytical methods provide equivalent results for the same set of samples.[1][9] This process is essential when data from different methods or laboratories will be compared or combined.[10][11]
Cross-Validation Workflow
The following diagram outlines the key steps in the cross-validation process.
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison of the two methods. These criteria should be based on the intended purpose of the analytical procedure and may include statistical measures of agreement.
-
Sample Selection: Prepare a minimum of three batches of a homogenous sample matrix containing this compound at three different concentration levels (low, medium, and high) covering the intended analytical range.
-
Analysis: Analyze each sample in triplicate using both the validated GC-FID and HPLC-UV methods.
-
Data Evaluation: For each concentration level, calculate the mean and standard deviation of the results obtained from each method.
-
Statistical Comparison: Perform appropriate statistical tests to compare the results from the two methods.
-
Accuracy: Compare the mean values obtained by each method using a Student's t-test to check for any significant bias between the methods.
-
Precision: Compare the variances of the results from each method using an F-test to determine if there is a significant difference in the precision of the two methods.
-
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics for the GC-FID and HPLC-UV analysis of this compound. The data presented is a representative compilation based on validation studies of structurally similar esters and keto compounds.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | High, based on retention time. | High, based on retention time and UV spectrum. |
| Linearity (r²) | > 0.99 | > 0.99 |
| Range | Typically 1-1000 µg/mL | Typically 1-1000 µg/mL |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Low ng/mL range | Low to mid ng/mL range |
| Limit of Quantitation (LOQ) | Low µg/mL range | Low to mid µg/mL range |
| Robustness | Sensitive to changes in temperature and flow rate. | Sensitive to changes in mobile phase composition and pH. |
Conclusion: Ensuring Data Integrity through Cross-Validation
The cross-validation of analytical methods is a critical practice for ensuring the reliability and consistency of data in scientific research and drug development. For a compound like this compound, both GC-FID and HPLC-UV offer robust and reliable analytical solutions. By following a systematic cross-validation protocol, researchers can confidently interchange these methods, compare data from different studies, and ensure the integrity of their analytical results. This commitment to scientific rigor and adherence to established guidelines, such as those from the ICH and FDA, is paramount for advancing science and bringing safe and effective products to market.[12][13][14][15][16] The principles of analytical procedure lifecycle management encourage a continuous process of development and validation to ensure methods remain fit for their intended purpose.[7]
References
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). U.S. Food and Drug Administration. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories. [Link]
-
Cross-validation (analytical chemistry). (n.d.). Wikipedia. [Link]
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A Researcher's Guide to the Efficient Synthesis of Ethyl 2-acetyl-4-oxopentanoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the production of key intermediates with high purity and efficiency is paramount. Ethyl 2-acetyl-4-oxopentanoate, a tri-keto ester, represents a valuable building block, yet its synthesis can present challenges in achieving optimal yields and minimizing side products. This guide provides an in-depth comparison of synthetic strategies for this compound and its analogues, offering detailed experimental protocols and a mechanistic understanding to empower researchers in their synthetic endeavors.
Introduction to this compound
This compound (CAS No: 41892-81-3, Molecular Formula: C₉H₁₄O₄, Molecular Weight: 186.21 g/mol ) is a dicarbonyl compound with significant potential in organic synthesis.[1] Its array of functional groups, including a β-keto ester and a 1,3-diketone moiety, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The efficient and scalable synthesis of this intermediate is therefore a topic of considerable interest.
Comparative Analysis of Synthetic Methodologies
The primary route for the synthesis of β-keto esters and related dicarbonyl compounds is the venerable Claisen condensation and its variations.[2][3][4] This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. For a tri-keto ester like this compound, a more targeted approach involving the acylation of a pre-formed dicarbonyl compound is generally more effective.
Here, we compare two plausible and historically significant methods for the synthesis of such compounds: the classic base-mediated Claisen-type acylation and a magnesium-mediated acylation, which often provides superior yields and cleaner reactions for β-dicarbonyl compounds.
| Methodology | Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Sodium Ethoxide-Mediated Acylation | Ethyl acetoacetate, Acetyl chloride, Sodium ethoxide | Moderate | Variable | Readily available base. | Prone to side reactions (e.g., self-condensation of ethyl acetoacetate), leading to purification challenges. |
| Magnesium-Mediated Acylation | Ethyl acetoacetate, Acetyl chloride, Magnesium turnings | 46-52% (for ethyl diacetylacetate)[5] | High (after purification) | Higher yields, cleaner reaction profile, reduced side products.[5] | Requires activation of magnesium, use of an anhydrous solvent like benzene. |
Based on literature precedence for the synthesis of the closely related ethyl diacetylacetate, the magnesium-mediated acylation emerges as a more robust and higher-yielding method.[5] The magnesium acts as a chelating agent, favoring C-acylation over O-acylation and minimizing undesirable side reactions.
In-Depth Experimental Protocol: Magnesium-Mediated Synthesis of Ethyl diacetylacetate (A proxy for this compound)
This protocol is adapted from a well-established procedure for the synthesis of ethyl diacetylacetate and is presented as a highly effective method for preparing this compound.[5]
Materials and Equipment
-
Magnesium turnings
-
Ethyl acetoacetate
-
Anhydrous Benzene
-
Acetyl chloride
-
Round-bottom flask with reflux condenser and calcium chloride tube
-
Oil bath
-
Ice bath
-
Separatory funnel
-
Ether
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Saturated aqueous solution of copper acetate
-
25% Sulfuric acid
-
Büchner funnel
-
Distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser protected by a calcium chloride tube, combine 12 g (0.50 gram atom) of magnesium turnings, 130 g (1.0 mole) of ethyl acetoacetate, 200 g of anhydrous benzene, and 120 g (1.50 moles) of acetyl chloride. (CAUTION: This reaction evolves hydrogen and hydrogen chloride and must be conducted in a well-ventilated fume hood.) [5]
-
Reaction: Heat the mixture under reflux in an oil bath maintained at 85–90°C for 2 hours.[5]
-
Initial Work-up: Cool the yellow reaction mixture in an ice bath and decant the liquid portion into a separatory funnel. Wash the solid residue in the flask twice with 50-ml portions of ether.
-
Extraction: Pour the ethereal washings over ice and then combine this mixture with the benzene solution in the separatory funnel. Shake the mixture thoroughly. Discard the aqueous layer.
-
Washing: Wash the organic layer once with 500 ml of 5% sodium bicarbonate solution and then once with 50 ml of water.
-
Drying and Concentration: Dry the organic solution over anhydrous calcium chloride. Remove the ether and most of the benzene by distillation from a water bath. Remove the remaining benzene under reduced pressure (50°/50 mm).
-
Purification via Copper Derivative: Precipitate the ethyl diacetylacetate from the residue by adding 1.2 liters of a saturated aqueous solution of copper acetate. Allow the mixture to stand for one hour with occasional vigorous shaking to ensure complete precipitation of the blue copper derivative.[5]
-
Isolation of the Product: Filter the copper derivative using a Büchner funnel and wash it with two 50-ml portions of water. Transfer the solid to a separatory funnel and add 600 ml of ether. Add 400 ml of 25% sulfuric acid and shake continuously until the copper derivative dissolves (5–10 minutes).
-
Final Extraction and Drying: Separate the ethereal layer and extract the aqueous layer twice with 100-ml portions of ether. Combine the ethereal extracts and dry them over anhydrous calcium chloride.
-
Distillation: Remove the ether on a steam bath and distill the residual ester under reduced pressure. The pure product is collected at 95–97°C/12 mm. The expected yield is 46–52%.[5]
Mechanistic Insights: The "Why" Behind the Choices
The success of the magnesium-mediated acylation lies in the formation of a magnesium enolate of ethyl acetoacetate. This chelated intermediate plays a crucial role in directing the regioselectivity of the acylation.
Caption: Overall workflow for the synthesis.
Conclusion and Future Perspectives
The magnesium-mediated acylation of ethyl acetoacetate presents a reliable and efficient method for the synthesis of this compound and its analogues. The detailed protocol and mechanistic understanding provided in this guide are intended to equip researchers with the necessary tools to confidently produce this valuable intermediate. While this method is robust, future research could explore greener alternatives to benzene as a solvent and investigate catalytic approaches to further enhance the efficiency and environmental friendliness of the synthesis.
References
-
Organic Syntheses Procedure. ethyl diacetylacetate. Available at: [Link] (Accessed: January 12, 2026).
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Available at: [Link] (Accessed: January 12, 2026).
-
Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Available at: [Link] (Accessed: January 12, 2026).
-
Land of Chemistry. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. YouTube. Available at: [Link] (Accessed: January 12, 2026).
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link] (Accessed: January 12, 2026).
Sources
A Researcher's Guide to Comparative Biological Efficacy Profiling of Novel Ethyl 2-acetyl-4-oxopentanoate Analogs
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is a cornerstone of identifying new therapeutic agents. The β-dicarbonyl motif, a key feature in compounds like Ethyl 2-acetyl-4-oxopentanoate, represents a versatile and reactive framework for building diverse molecular architectures.[1][2][3] These compounds are valuable synthetic building blocks due to their unique electronic and steric properties, which can be leveraged to design molecules with specific biological activities.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically compare the biological efficacy of newly synthesized analogs of this compound.
The journey from a lead compound to a viable drug candidate is paved with rigorous, comparative testing. This document outlines a logical, tiered approach to biological screening, starting with broad assessments of cytotoxicity and antimicrobial activity, and moving towards more specific mechanistic studies. The protocols and methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data. By understanding the causality behind each experimental choice, researchers can effectively navigate the early stages of drug discovery and identify promising candidates for further development.
The Strategic Framework for Efficacy Profiling
A successful screening campaign relies on a structured workflow that efficiently filters a library of analogs to identify those with the most promising therapeutic potential. This is often conceptualized as a screening cascade or funnel, where compounds are subjected to a series of assays of increasing complexity and specificity.
The initial, or primary, screening phase is designed for high-throughput evaluation of a large number of compounds. These assays are typically broad in scope, such as general cytotoxicity and antimicrobial screens, to quickly identify analogs with any biological activity. Compounds that demonstrate activity in the primary screen, or "hits," are then advanced to secondary, more specific assays. These secondary assays aim to confirm the initial activity and begin to elucidate the compound's mechanism of action. Finally, the most promising leads undergo in-depth mechanistic studies to fully characterize their biological effects.
Caption: A typical screening cascade for evaluating novel chemical analogs.
Part 1: Primary Screening - Foundational Efficacy and Safety
The initial phase of screening is critical for making early go/no-go decisions. The two pillars of this phase are the assessment of general toxicity to mammalian cells and the evaluation of antimicrobial potential.
In Vitro Cytotoxicity Assessment
Before a compound can be considered for therapeutic use, its inherent toxicity must be understood. A common and robust method for this is the resazurin (also known as AlamarBlue) assay. This assay measures the metabolic activity of living cells, providing an indirect measure of cell viability.[5][6]
Experimental Protocol: Resazurin Cell Viability Assay
-
Cell Seeding: Plate mammalian cells (e.g., a non-cancerous cell line like HEK293 for general toxicity, and a cancer cell line like A549 or MCF-7 for anti-cancer potential) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Cell Treatment: Add the diluted compounds to the appropriate wells of the 96-well plate. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, under standard cell culture conditions.
-
Resazurin Addition: Prepare a working solution of resazurin in cell culture medium. Replace the compound-containing medium with the resazurin solution.
-
Signal Measurement: Incubate the plate for 1-4 hours. Measure the fluorescence (excitation ~540 nm, emission ~590 nm) or absorbance (~570 nm) using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation: Comparative Cytotoxicity of Analogs
| Analog ID | R1 Group | R2 Group | IC50 (µM) on HEK293 | IC50 (µM) on A549 | Selectivity Index (SI = IC50 HEK293 / IC50 A549) |
| E2A4O-Parent | -H | -CH3 | >100 | >100 | - |
| Analog-001 | -Cl | -CH3 | 85.2 | 22.5 | 3.79 |
| Analog-002 | -OCH3 | -CH3 | >100 | 95.1 | - |
| Analog-003 | -H | -CF3 | 60.7 | 5.8 | 10.47 |
This table is a template for presenting experimental results.
A Note on Assay Interference: It is crucial to be aware that some small molecules can directly interact with assay reagents like resazurin or MTT, leading to false results.[7][8][9] Control experiments testing the compounds with the assay reagents in the absence of cells are recommended to rule out such interference.[7][8][9]
Antimicrobial Activity Screening
The β-keto ester scaffold has been explored for its potential as an antibacterial agent.[4] A standard method for assessing antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.[10][11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each analog in a suitable broth medium (e.g., Mueller-Hinton broth).[11]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[11]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[12]
-
MIC Determination: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[11]
Data Presentation: Comparative Antimicrobial Activity
| Analog ID | R1 Group | R2 Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| E2A4O-Parent | -H | -CH3 | >128 | >128 |
| Analog-001 | -Cl | -CH3 | 32 | 64 |
| Analog-002 | -OCH3 | -CH3 | >128 | >128 |
| Analog-003 | -H | -CF3 | 8 | 16 |
This table is a template for presenting experimental results.
Part 2: Secondary Screening and Mechanistic Insights
Analogs that demonstrate promising activity and low toxicity in the primary screens are advanced for further characterization. This phase focuses on confirming the activity and beginning to investigate the potential mechanism of action.
Potential Mechanisms of Action for β-Dicarbonyl Compounds
The reactivity of β-dicarbonyl compounds suggests several potential biological mechanisms. The acidic nature of the α-hydrogen makes these molecules good nucleophiles after deprotonation, and they can also act as chelating agents for metal ions that are essential for enzyme function.[1][13][14] A key area of investigation for novel therapeutic agents is their ability to inhibit specific enzymes.[15][16][17]
Caption: Hypothesized mechanisms of action for β-dicarbonyl compounds.
Enzyme Inhibition Assays
Enzyme assays are fundamental to drug discovery, allowing for the quantification of how a compound modulates the activity of a specific enzyme target.[17][18] If a class of compounds shows antimicrobial activity, a logical next step is to test for inhibition of essential bacterial enzymes.
Conceptual Protocol: Generic Enzyme Inhibition Assay
-
Assay Components: The basic components of an enzyme inhibition assay include the purified enzyme, its specific substrate, the inhibitor (the analog being tested), and a buffer solution to maintain optimal pH and conditions.[19]
-
Reaction Initiation: The reaction is typically initiated by adding either the enzyme or the substrate to a mixture of the other components.
-
Detection: The rate of the reaction is monitored over time by measuring the appearance of a product or the disappearance of the substrate. This is often done using a spectrophotometer or fluorometer.
-
Inhibition Measurement: The assay is run with and without the inhibitor at various concentrations. The percentage of inhibition is calculated for each concentration.
-
IC50 Determination: The data is plotted to generate a dose-response curve, and the IC50 value for enzyme inhibition is determined.
Part 3: Structure-Activity Relationship (SAR) Analysis
The data gathered from the primary and secondary screens is invaluable for establishing a Structure-Activity Relationship (SAR). SAR analysis aims to correlate the specific structural modifications of the analogs with their observed biological activity. This is a critical step in guiding the design of more potent and selective compounds.
Caption: Visualizing Structure-Activity Relationship (SAR) analysis.
By systematically modifying different parts of the this compound scaffold (e.g., the R1, R2, and R3 positions) and measuring the resulting changes in cytotoxicity and antimicrobial activity, researchers can identify which chemical features are crucial for the desired biological effect. For instance, the addition of a halogen at the R1 position might increase antimicrobial potency, while a bulky group at the R2 position could abolish activity altogether. This iterative process of design, synthesis, and testing is the engine of lead optimization.
Conclusion
This guide provides a strategic and experimentally grounded approach for the comparative biological evaluation of novel this compound analogs. By employing a tiered screening cascade, utilizing validated in vitro assays, and systematically analyzing the structure-activity relationships, researchers can efficiently identify and advance promising new chemical entities. The emphasis on methodological rigor and a clear understanding of the principles behind each assay will ensure the generation of high-quality, reliable data to guide future drug development efforts.
References
- UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- MI - Microbiology. Broth Microdilution.
- Biobide. What is an Inhibition Assay?. Biobide Blog.
- ResearchGate. Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.
- BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery.
- Bio-protocol. Broth microdilution susceptibility testing.
- Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed.
- Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. ACS Publications.
- Reyes-Pérez, E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central.
- ResearchGate. Typical examples of α‐hydroxy‐β‐dicarbonyl compounds with biological....
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Clinical Microbiology and Antimicrobial Chemotherapy. Antimicrobial susceptibility testing by broth microdilution method: widely available modification.
- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- Benchchem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- BMG LABTECH. Resazurin assay for cell viability & cytotoxicity.
- ResearchGate. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF.
- Stepanenko, A. A., & Dmitrenko, V. V. (2021). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. PMC - NIH.
- Fiveable. Beta-Keto Ester Definition - Organic Chemistry Key Term.
- ResearchGate. (PDF) Mastering β-keto esters.
- Science.gov. beta dicarbonyl compounds: Topics by Science.gov.
- Biosynth. This compound | 41892-81-3 | RBA89281.
- MDPI. (2023). In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups.
- ResearchGate. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides | Request PDF.
- ChemicalBook. ethyl 4-methyl-2-oxovalerate synthesis.
- Enolates of β-Dicarbonyl Compounds.
- Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube.
- Santa Cruz Biotechnology. This compound | CAS 41892-81-3 | SCBT.
- ChemSynthesis. ethyl 2-formyl-4-oxopentanoate - C8H12O4, density, melting point, boiling point, structural formula, synthesis.
- ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent) | Request PDF.
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A Researcher's Guide to the Spectroscopic-Based Elucidation of Ethyl 2-acetyl-4-oxopentanoate Isomers
For researchers and professionals in drug development and chemical synthesis, a precise understanding of a molecule's structural isomerism is paramount. Ethyl 2-acetyl-4-oxopentanoate, a β-dicarbonyl compound, readily exists as a mixture of keto and enol tautomers. The dynamic equilibrium between these forms can significantly influence its reactivity, polarity, and biological activity. This guide provides a comprehensive framework for the spectroscopic comparison of these isomers, empowering you to not only identify but also quantify their relative abundance.
The keto-enol tautomerism of this compound involves an intramolecular proton transfer, leading to two distinct constitutional isomers: the diketo form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Caption: Keto-enol tautomerism of a β-ketoester.
The Spectroscopic Fingerprints: A Comparative Analysis
The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures. Understanding these differences is key to their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Tautomer Identification
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the keto-enol equilibrium. The slow rate of interconversion on the NMR timescale allows for the observation of distinct signals for each tautomer.[1][2]
Expected ¹H NMR Spectral Features:
| Proton Environment | Keto Tautomer (Expected δ, ppm) | Enol Tautomer (Expected δ, ppm) | Multiplicity |
| Enolic OH | - | ~12-16 | Singlet (broad) |
| Vinylic CH | - | ~5.0-5.5 | Singlet |
| α-CH | ~3.5 | - | Singlet |
| Methylene (CH₂) | ~2.7 | ~2.5 | Singlet |
| Acetyl CH₃ | ~2.2 | ~2.0 | Singlet |
| Ethyl CH₂ | ~4.2 | ~4.2 | Quartet |
| Ethyl CH₃ | ~1.3 | ~1.3 | Triplet |
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Keto Tautomer (Expected δ, ppm) | Enol Tautomer (Expected δ, ppm) |
| Carbonyl (C=O) | ~200 (ketone), ~170 (ester) | ~190 (ketone), ~175 (ester) |
| Vinylic C=C | - | ~160-170 (C-OH), ~95-100 (=CH) |
| α-C | ~50-60 | - |
| Methylene (CH₂) | ~45-55 | ~30-40 |
| Acetyl CH₃ | ~30 | ~20-25 |
| Ethyl CH₂ | ~60 | ~60 |
| Ethyl CH₃ | ~14 | ~14 |
The most telling signals are the downfield enolic proton in the ¹H NMR spectrum and the appearance of vinylic carbon signals in the ¹³C NMR spectrum of the enol tautomer.[3] The relative integration of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the equilibrium constant (Keq).[2]
Infrared (IR) Spectroscopy: Probing the Vibrational Landscape
IR spectroscopy provides valuable information about the functional groups present in each tautomer.[4]
| Vibrational Mode | Keto Tautomer (Expected Wavenumber, cm⁻¹) | Enol Tautomer (Expected Wavenumber, cm⁻¹) |
| O-H stretch (intramolecular H-bond) | - | 3200-2500 (broad) |
| C=O stretch (ketone) | ~1725 | ~1640 (conjugated) |
| C=O stretch (ester) | ~1745 | ~1660 (conjugated) |
| C=C stretch | - | ~1620 |
The presence of a broad O-H stretching band and a shift of the carbonyl bands to lower wavenumbers are characteristic of the enol form, indicating intramolecular hydrogen bonding and conjugation.[1]
UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantifying Conjugation
The conjugated π-system present in the enol tautomer results in a characteristic absorption in the UV-Vis region, typically between 240-280 nm.[5] The keto form, lacking this conjugation, does not absorb significantly in this region. This property allows for the quantification of the enol content using the Beer-Lambert law.
Experimental Protocols: A Step-by-Step Guide
To obtain reliable and reproducible data, the following experimental protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of keto-enol tautomerism.
Sample Preparation
-
Solvent Selection : The keto-enol equilibrium is highly sensitive to the solvent.[6][7] It is crucial to analyze the sample in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, C₆D₆ for NMR; chloroform, methanol, hexane for IR and UV-Vis).
-
Concentration : Prepare solutions of known concentrations. For NMR, a concentration of 10-20 mg/mL is typically sufficient. For UV-Vis, prepare a stock solution and dilute it to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
Equilibration : Allow the solutions to equilibrate for a period of time before analysis, as the tautomerization process may not be instantaneous.
NMR Spectroscopy Protocol
-
Instrument Setup : Use a high-resolution NMR spectrometer (≥400 MHz is recommended).
-
¹H NMR Acquisition :
-
Acquire a standard one-pulse ¹H spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.
-
Integrate the distinct signals corresponding to the keto and enol forms.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis :
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign the peaks to the respective tautomers based on the expected chemical shifts.
-
Calculate the mole fraction (X) of each tautomer from the ¹H NMR integrations:
-
X_keto = (Integral_keto) / (Integral_keto + Integral_enol)
-
X_enol = (Integral_enol) / (Integral_keto + Integral_enol)
-
-
Calculate the equilibrium constant: Keq = X_enol / X_keto.
-
IR Spectroscopy Protocol
-
Sample Preparation : For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is suitable. For solutions, use a liquid cell with an appropriate path length.
-
Acquisition : Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands for the O-H, C=O, and C=C stretching vibrations.
UV-Vis Spectroscopy Protocol
-
Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction : Use the pure solvent as a blank to zero the instrument.
-
Acquisition : Scan the sample over a wavelength range that includes the expected λmax of the enol form (e.g., 200-400 nm).
-
Data Analysis :
-
Determine the wavelength of maximum absorbance (λmax).
-
If the molar extinction coefficient (ε) of the enol form is known or can be determined, the concentration of the enol can be calculated using the Beer-Lambert law (A = εbc).
-
By following these protocols, researchers can confidently characterize the isomeric composition of this compound and gain a deeper understanding of its chemical behavior. This knowledge is essential for controlling its reactivity and optimizing its application in various scientific endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Reeves, L. W. (1957). Studies of Keto-Enol Tautomerism by Nuclear Magnetic Resonance Spectroscopy. I. The Keto-Enol Equilibrium in Acetylacetone and the Effect of Solvent. Canadian Journal of Chemistry, 35(11), 1351-1363.
- Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Acetylacetone. Journal of the American Chemical Society, 86(11), 2105-2109.
- Mills, J. E., & Smith, E. B. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment.
- Drexler, E. J., & Field, K. W. (1972). An NMR study of keto-enol tautomerism in β-dicarbonyl compounds.
- Folkendt, M. M., Weiss-Lopez, B. E., Chauvel, J. P., & True, N. S. (1985). Gas-Phase.sup.1H NMR Studies of Keto-Enol Tautomerization of Acetylacetone, Methyl Acetoacetate, and Ethyl Acetoacetate. The Journal of Physical Chemistry, 89(15), 3347-3352.
- Mancini, P. M., Terenzani, A. J., & Vottero, L. R. (1996). Solvent effects on the keto-enol equilibrium of β-dicarbonyl compounds. A quantitative analysis through the solvatochromic comparison method. Journal of Physical Organic Chemistry, 9(7), 473-481.
- Emsley, J., & Freeman, N. J. (1985). The keto-enol tautomerism of pentane-2,4-dione in the gas phase and in solution. A nuclear magnetic resonance study. Journal of Molecular Structure, 129(1-2), 195-204.
- Gordon, J. E. (1975). The organic chemistry of electrolyte solutions. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
- Socrates, G. (2001). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
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- 2. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to the Synthesis of Ethyl 2-acetyl-4-oxopentanoate for Researchers and Drug Development Professionals
Ethyl 2-acetyl-4-oxopentanoate, a versatile β-dicarbonyl compound, serves as a crucial building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its unique structural motif, featuring two ketone functionalities and an ester group, allows for a diverse range of chemical transformations, making it a valuable intermediate in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols and a critical evaluation of each route's advantages and limitations to aid researchers in selecting the most suitable method for their specific applications.
Introduction to this compound
This compound (CAS 41892-81-3) is a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and molecules with 1,5-dicarbonyl functionalities.[1] Its applications extend to the synthesis of potential therapeutics, including compounds investigated for neuropathic pain.[2] The presence of multiple reactive sites necessitates carefully controlled synthetic strategies to achieve high yields and purity. This guide will explore and compare the most prominent methods for its preparation.
Primary Synthesis Methodologies: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through two principal routes: the base-catalyzed reaction of ethyl acetoacetate with diketene and the Michael addition of ethyl acetoacetate to methyl vinyl ketone. Each method presents a distinct set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
Base-Catalyzed Reaction of Ethyl Acetoacetate with Diketene
This method represents a highly atom-economical and industrially scalable approach to this compound. The reaction involves the acetoacetylation of ethyl acetoacetate using diketene in the presence of a base catalyst, typically a tertiary amine such as triethylamine or pyridine.
The reaction is initiated by the deprotonation of the active methylene group of ethyl acetoacetate by the base catalyst (e.g., triethylamine), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. Subsequent ring-opening and proton transfer yield the desired product, this compound. The catalyst is regenerated in the process, allowing for its use in catalytic amounts.
Caption: Mechanism of Triethylamine-Catalyzed Synthesis.
Materials:
-
Ethyl acetoacetate (reagent grade)
-
Diketene (stabilized)
-
Triethylamine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, add ethyl acetoacetate (1.0 eq) and anhydrous toluene.
-
Add triethylamine (0.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C with stirring.
-
Add diketene (1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
| Feature | Assessment |
| Yield | Generally high (typically >80%) |
| Atom Economy | Excellent, with minimal byproducts. |
| Reagents | Diketene is a reactive and potentially hazardous reagent requiring careful handling. |
| Conditions | Moderate temperatures and anhydrous conditions are required. |
| Scalability | Well-suited for large-scale industrial production. |
Michael Addition of Ethyl Acetoacetate to Methyl Vinyl Ketone
An alternative and classic approach for the formation of 1,5-dicarbonyl compounds is the Michael addition. In this case, the enolate of ethyl acetoacetate acts as the Michael donor, and methyl vinyl ketone serves as the Michael acceptor.
The reaction is initiated by the deprotonation of ethyl acetoacetate by a base, such as sodium ethoxide, to generate the enolate nucleophile. This enolate then undergoes a conjugate (1,4-) addition to the α,β-unsaturated system of methyl vinyl ketone. The resulting enolate intermediate is then protonated during workup to yield the final product.[3]
Caption: Mechanism of Michael Addition Synthesis.
Materials:
-
Ethyl acetoacetate (reagent grade)
-
Methyl vinyl ketone (freshly distilled)
-
Sodium ethoxide (prepared fresh or commercial)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath and add ethyl acetoacetate (1.0 eq) dropwise with stirring.
-
After stirring for 30 minutes, add freshly distilled methyl vinyl ketone (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully adding 1 M HCl until the solution is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
| Feature | Assessment |
| Yield | Moderate to good, but can be variable. |
| Atom Economy | Good, but requires stoichiometric base. |
| Reagents | Methyl vinyl ketone is a lachrymator and should be handled in a fume hood. |
| Conditions | Requires strictly anhydrous conditions and careful temperature control. |
| Byproducts | Potential for polymerization of methyl vinyl ketone and self-condensation of ethyl acetoacetate. |
Comparative Summary of Synthesis Methods
| Parameter | Diketene Method | Michael Addition Method |
| Starting Materials | Ethyl acetoacetate, Diketene | Ethyl acetoacetate, Methyl vinyl ketone |
| Catalyst/Reagent | Catalytic Triethylamine or Pyridine | Stoichiometric Sodium Ethoxide |
| Typical Yield | >80% | 60-75% |
| Reaction Time | 3-5 hours | 12-24 hours |
| Reaction Temperature | 80-90 °C | 0 °C to Room Temperature |
| Key Advantages | High yield, atom-economical, scalable. | Classic C-C bond formation, readily available starting materials. |
| Key Disadvantages | Handling of hazardous diketene. | Longer reaction times, potential for side reactions. |
Conclusion and Recommendations
For researchers and drug development professionals seeking an efficient, high-yielding, and scalable synthesis of this compound, the base-catalyzed reaction of ethyl acetoacetate with diketene is the superior method. Its high atom economy and suitability for industrial production make it the preferred choice for large-scale synthesis. However, appropriate safety precautions must be strictly adhered to when handling diketene.
The Michael addition route remains a viable alternative, particularly for smaller-scale laboratory syntheses where the handling of diketene may be a concern. While the yields may be slightly lower and reaction times longer, it utilizes more common laboratory reagents and follows a well-established and predictable reaction pathway.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision.
References
- Google Patents.
-
Chemistry LibreTexts. 23.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
Sources
The Medicinal Chemist's Compass: Navigating Heterocyclic Scaffolds with Ethyl 2-acetyl-4-oxopentanoate
A Comparative Guide to a Versatile Building Block in Drug Discovery
In the intricate landscape of drug discovery, the choice of molecular building blocks is a critical determinant of success. These foundational fragments dictate the structural diversity, novelty, and ultimately, the biological activity of compound libraries. Among the myriad of available synthons, β-dicarbonyl compounds have long been prized for their versatility in constructing complex molecular architectures. This guide, from the perspective of a Senior Application Scientist, delves into the utility of a particularly promising, yet perhaps underutilized, building block: Ethyl 2-acetyl-4-oxopentanoate . We will objectively compare its performance against more conventional alternatives, supported by experimental data, to provide researchers with a clear understanding of its potential in crafting the next generation of therapeutics.
The Unique Structural Attributes of this compound: A Gateway to Novel Chemical Space
This compound, with its dual acetyl groups flanking a central ester moiety, presents a unique reactivity profile compared to its simpler analogue, ethyl acetoacetate. This symmetrical 1,3,5-tricarbonyl-like structure offers multiple reaction sites, enabling the synthesis of diverse and highly functionalized heterocyclic systems. These systems often form the core of "privileged scaffolds" – molecular frameworks that are known to interact with a wide range of biological targets.
One of the key advantages of this molecule is its potential to introduce additional points of diversity in the resulting heterocyclic products. The presence of the second acetyl group, which is absent in ethyl acetoacetate, allows for further functionalization or can participate in the initial cyclization to create unique substitution patterns. This inherent complexity can be a powerful tool for medicinal chemists seeking to explore novel chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic properties.
Head-to-Head in the Synthesis of Privileged Scaffolds
To truly appreciate the value of this compound, we must examine its performance in key multicomponent reactions that are workhorses in medicinal chemistry.
The Hantzsch Dihydropyridine Synthesis: Crafting Calcium Channel Blockers and Beyond
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines (DHPs), a class of compounds famous for their application as calcium channel blockers in the treatment of hypertension.[1][2] The reaction typically involves an aldehyde, a nitrogen source, and two equivalents of a β-ketoester.
When this compound is employed in the Hantzsch synthesis, it can lead to novel DHP derivatives with acyl groups at the 3- and 5-positions of the pyridine ring. These derivatives have shown potential as antimicrobial agents and enzyme inhibitors.[1]
Comparative Performance in Hantzsch Synthesis
| β-Ketoester | Aldehyde | Catalyst | Solvent | Time | Yield | Reference |
| This compound | Benzaldehyde | Ammonium acetate | Ethanol | 4-6 h | Not explicitly stated, but protocol is provided | [1] |
| Ethyl acetoacetate | Benzaldehyde | L-proline | Ethanol | 5 h | 92% | [3] |
| Methyl acetoacetate | Benzaldehyde | L-proline | Ethanol | 5 h | 90% | [3] |
| Ethyl acetoacetate | 4-Methylbenzaldehyde | Ammonium acetate | 60°C, solvent-free | Not specified | 98% | [1] |
| Methyl acetoacetate | 4-Methylbenzaldehyde | Ammonium acetate | 60°C, solvent-free | Not specified | 95% | [1] |
Experimental Protocol: Hantzsch Synthesis with this compound [1]
-
To a 100 mL round-bottom flask, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to approximately 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 1,4-dihydropyridine product.
Reaction Pathway: Hantzsch Dihydropyridine Synthesis
Caption: Hantzsch synthesis of 1,4-dihydropyridines.
The Biginelli Reaction: Accessing Dihydropyrimidinones
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[4][5] DHPMs are a well-known class of privileged structures with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6] They are also known to act as calcium channel blockers.[4]
While ethyl acetoacetate is the classic β-dicarbonyl component in this reaction, the use of other β-dicarbonyl compounds can lead to novel DHPMs.[6] Although specific examples with this compound are not as prevalent in the literature, its structural features suggest it could produce DHPMs with an acetyl group at the 6-position, offering a unique point for further chemical modification.
Comparative Performance in Biginelli Reaction
| β-Dicarbonyl Compound | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Time | Yield | Reference |
| Ethyl acetoacetate | Benzaldehyde | Urea | HCl | Ethanol | 2-4 h | ~96% | [4][7] |
| Ethyl acetoacetate | m-Nitrobenzaldehyde | Thiourea | NH4H2PO4 | Ethanol | 2 h | Good | [8] |
| Acetylacetone | Benzaldehyde | Urea | HCl | Ethanol | Not specified | Moderate | [9] |
The Biginelli reaction is known to be sensitive to the nature of the β-dicarbonyl compound, and while yields with acetylacetone are generally lower than with ethyl acetoacetate, the resulting products offer different substitution patterns. The exploration of this compound in this reaction is a promising avenue for generating novel DHPM libraries.
Experimental Protocol: Biginelli Reaction with Ethyl Acetoacetate [4]
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated HCl (e.g., 4 drops).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Reaction Pathway: Biginelli Reaction
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
The Guareschi-Thorpe Condensation: Building Pyridone Scaffolds
The Guareschi-Thorpe condensation is a valuable method for synthesizing substituted 2-pyridones, which are important heterocyclic cores in many biologically active compounds. The reaction typically involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base.[10][11]
The use of this compound in this reaction could lead to the formation of pyridones with additional functional handles, providing opportunities for further diversification and the development of novel compound libraries. While specific examples are scarce, the general reactivity of 1,3-dicarbonyl compounds in this transformation suggests its potential.[12]
Experimental Protocol: Guareschi-Thorpe Synthesis of a 2-Pyridone Derivative [10]
-
Dissolve the β-ketoester (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and acidify with a dilute acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
Expanding the Horizon: Synthesis of Pyrazoles and Isoxazoles
The versatility of this compound extends beyond six-membered heterocycles. Its 1,3-dicarbonyl motif makes it a suitable precursor for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles, which are also prevalent scaffolds in medicinal chemistry.[13]
Pyrazoles: These can be synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The use of this compound would be expected to yield pyrazoles with both an ester and an acetyl substituent, providing two distinct points for further chemical elaboration.
Isoxazoles: The synthesis of isoxazoles can be achieved by reacting a 1,3-dicarbonyl compound with hydroxylamine.[13] Again, the use of this compound would result in a highly functionalized isoxazole core.
Alternative Building Blocks: A Comparative Overview
The primary alternative to this compound is the more commonly used ethyl acetoacetate . Other β-ketoesters like methyl acetoacetate and tert-butyl acetoacetate are also frequently employed.[3]
-
Ethyl Acetoacetate: This is the workhorse of β-dicarbonyl chemistry. It is relatively inexpensive and its reactivity is well-understood. However, it offers less opportunity for introducing complexity in the initial cyclization step compared to this compound.
-
Methyl Acetoacetate: Similar in reactivity to the ethyl ester, it is sometimes preferred for simpler NMR analysis of the products.[3]
-
tert-Butyl Acetoacetate: The bulky tert-butyl group can influence the stereoselectivity of reactions and can be easily removed under acidic conditions, which can be advantageous in certain synthetic routes.[3]
-
Acetylacetone (2,4-pentanedione): Lacking the ester group, this diketone leads to products with a methyl group instead of an ethoxycarbonyl group, which can significantly alter the physicochemical properties of the final molecule.
Workflow for Building Block Selection and Library Synthesis
Caption: A typical workflow for drug discovery using multicomponent reactions.
Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox
This compound emerges as a highly valuable, albeit under-explored, building block for drug discovery. Its unique 1,3,5-tricarbonyl-like structure provides a direct route to novel, highly functionalized heterocyclic scaffolds that are of significant interest to medicinal chemists. While more direct comparative studies with conventional alternatives like ethyl acetoacetate are needed to fully quantify its advantages in terms of reaction yields, its true strength lies in the generation of unique chemical matter.
For research teams aiming to expand their compound libraries with novel, patentable structures, the incorporation of this compound into their synthetic strategies is a compelling proposition. The ability to readily access diverse and complex heterocyclic cores from a single, versatile starting material makes it a powerful tool in the quest for new and effective therapeutics. As the demand for novel drug candidates continues to grow, the strategic use of such innovative building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
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A Senior Application Scientist's Guide to the Synthesis of Dicarbonyl Compounds: A Cost-Benefit Analysis
Dicarbonyl compounds are fundamental building blocks in organic synthesis, serving as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The strategic placement of two carbonyl groups within a molecule offers a rich landscape for further chemical transformations. However, the synthesis of these valuable motifs is not always straightforward, with various routes presenting distinct advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to 1,2-, 1,3-, and 1,4-dicarbonyl compounds, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
The Importance of Dicarbonyls in Modern Chemistry
The reactivity of dicarbonyl compounds is dictated by the relative positions of the two carbonyl groups. 1,2-dicarbonyls are known for their electrophilicity and are precursors to a variety of heterocyclic compounds. 1,3-dicarbonyls, with their acidic α-protons, are workhorses in C-C bond formation through enolate chemistry. 1,4-dicarbonyls are key precursors to five-membered heterocycles like furans and pyrroles via the Paal-Knorr synthesis.[1] Given their utility, the efficient and cost-effective synthesis of dicarbonyls is a topic of significant interest.
Synthesis of 1,2-Dicarbonyl Compounds
1,2-Dicarbonyls, also known as α-ketoaldehydes or α-diketones, are valuable synthetic intermediates. Their synthesis often involves the oxidation of a methylene group adjacent to a carbonyl or the umpolung (polarity reversal) of an aldehyde.
Route 1: Riley Oxidation
The Riley oxidation utilizes selenium dioxide (SeO₂) to oxidize the α-methylene group of a ketone to a carbonyl group, yielding a 1,2-dicarbonyl compound.[2][3][4]
Mechanism: The reaction proceeds through an enol or enolate intermediate that attacks the electrophilic selenium dioxide. A subsequent[5][6]-sigmatropic rearrangement and hydrolysis yield the dicarbonyl product and elemental selenium.[2][7]
Caption: General workflow of the Riley Oxidation.
Experimental Protocol: Oxidation of Acetophenone to Phenylglyoxal [8]
-
Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser, add selenium dioxide (1.1 equivalents) and dioxane.
-
Reaction: Add acetophenone (1.0 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 4-7 hours. The reaction progress can be monitored by TLC.[2]
-
Workup: Cool the reaction mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or distillation to yield phenylglyoxal. A typical yield is around 70%.[2]
Route 2: Corey-Seebach Reaction
The Corey-Seebach reaction offers an alternative approach to 1,2-dicarbonyls through the concept of "umpolung," or polarity reversal. An aldehyde is converted into a nucleophilic acyl anion equivalent, which can then react with an acylating agent.[3][9][10][11]
Mechanism: An aldehyde is first converted to a 1,3-dithiane. Deprotonation of the C2-proton with a strong base like n-butyllithium generates a nucleophilic carbanion. This anion can then react with an electrophile, such as an acyl chloride or another aldehyde. Subsequent hydrolysis of the dithiane, often with the aid of mercury(II) salts, unmasks the carbonyl groups to reveal the 1,2-dicarbonyl.[10][12]
Caption: The Corey-Seebach reaction pathway to 1,2-dicarbonyls.
Experimental Protocol: Synthesis of a 1,2-Diketone [12]
-
Dithiane Formation: To a solution of an aldehyde (1.0 equivalent) in dichloromethane, add 1,3-propanedithiol (1.1 equivalents). Cool to 0 °C and add a catalytic amount of boron trifluoride etherate. Stir until TLC indicates complete conversion. Work up by washing with saturated sodium bicarbonate and brine, then dry and concentrate.
-
Lithiation: Dissolve the dithiane (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -30 °C. Slowly add n-butyllithium (1.1 equivalents) and stir for 1-2 hours.
-
Acylation: Add an acyl chloride (1.1 equivalents) dropwise at -30 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Quench the reaction with water. To a solution of the crude acylated dithiane in aqueous acetonitrile, add mercury(II) chloride and calcium carbonate. Stir vigorously until TLC shows consumption of the starting material.
-
Purification: Filter the reaction mixture through celite and extract the filtrate with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 1,2-diketone is then purified by chromatography or distillation.
Cost-Benefit Analysis: 1,2-Dicarbonyl Synthesis
| Feature | Riley Oxidation | Corey-Seebach Reaction |
| Reagent Cost | Moderate. Selenium dioxide is relatively inexpensive.[13][14][15][16][17] | High. n-Butyllithium and 1,3-propanedithiol are more costly.[5][9][18] |
| Scalability | Limited by the toxicity of selenium and the need to handle a solid reagent. | Generally limited to lab-scale due to the use of pyrophoric n-BuLi and toxic mercury salts for deprotection. |
| Safety & Handling | High toxicity of selenium compounds requires careful handling in a well-ventilated fume hood. | Use of pyrophoric n-butyllithium requires an inert atmosphere and careful handling. Mercury salts for deprotection are highly toxic. |
| Waste Generation | Generates elemental selenium and soluble selenium byproducts, which are toxic and require specialized disposal. | Generates organosulfur waste and highly toxic mercury waste. |
| Substrate Scope | Generally applicable to ketones with α-methylene groups. | Broad scope, allowing for the synthesis of a wide variety of 1,2-dicarbonyls.[19] |
| Yield & Reaction Time | Yields are typically in the range of 70%. Reaction times are several hours.[2] | Yields can be variable but are often good. The multi-step nature of the reaction increases the overall time. |
Synthesis of 1,3-Dicarbonyl Compounds
1,3-Dicarbonyl compounds, including β-diketones and β-ketoesters, are exceptionally useful in organic synthesis due to the acidity of the central methylene protons, which allows for a wide range of enolate-based reactions.
Route 3: Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a ketone in the presence of a strong base to form a β-ketoester or a β-diketone, respectively.[11][20][21]
Mechanism: The reaction is initiated by the deprotonation of the α-carbon of an ester by a strong base (typically an alkoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group yields the 1,3-dicarbonyl product. The reaction is driven to completion by the deprotonation of the newly formed, and more acidic, 1,3-dicarbonyl.[6]
Caption: The Claisen condensation mechanism for β-ketoester synthesis.
Experimental Protocol: Synthesis of Ethyl Acetoacetate [6]
-
Base Preparation: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate dropwise with stirring. Heat the mixture to reflux for 1-2 hours.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and dilute acetic acid to neutralize the base.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain pure ethyl acetoacetate.
Cost-Benefit Analysis: 1,3-Dicarbonyl Synthesis
| Feature | Claisen Condensation |
| Reagent Cost | Low to moderate. Sodium ethoxide and ethyl acetate are relatively inexpensive bulk chemicals.[22][23][24][25][26][27][28][29][30][31] |
| Scalability | Highly scalable and used in industrial processes. |
| Safety & Handling | Requires the use of strong bases like sodium ethoxide, which is flammable and corrosive. The reaction can be exothermic and requires careful temperature control on a large scale. |
| Waste Generation | Generates alcohol as a byproduct, which can often be recovered and recycled. The use of stoichiometric base requires neutralization, generating salt waste. |
| Substrate Scope | Broadly applicable to esters with at least two α-hydrogens. "Crossed" Claisen condensations between different esters are also possible. |
| Yield & Reaction Time | Yields are generally good to excellent. Reaction times can vary from a few hours to overnight. |
Synthesis of 1,4-Dicarbonyl Compounds
The synthesis of 1,4-dicarbonyls can be more challenging due to the "umpolung" of reactivity required to form the C2-C3 bond. However, several effective methods have been developed.
Route 4: Ozonolysis of Cycloalkenes
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. When applied to cyclic alkenes, it directly yields a linear molecule containing two carbonyl groups at the termini of the newly formed chain.
Mechanism: Ozone adds to the double bond to form a primary ozonide (molozonide), which is unstable and rearranges to a more stable secondary ozonide. Reductive workup of the ozonide with a reagent like dimethyl sulfide or zinc cleaves the ozonide to yield the two carbonyl functionalities.
Caption: Ozonolysis of a cycloalkene to form a 1,4-dicarbonyl.
Experimental Protocol: Synthesis of Adipaldehyde from Cyclohexene
-
Ozonolysis: In a fume hood, dissolve cyclohexene in a suitable solvent (e.g., dichloromethane) and cool the solution to -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide or zinc dust and acetic acid, to the cold solution.
-
Isolation: Allow the mixture to warm to room temperature. After the reaction is complete, wash the mixture with water and brine, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude 1,4-dicarbonyl.
-
Purification: The product can be purified by distillation or chromatography.
Route 5: Stetter Reaction
The Stetter reaction is a nucleophilic acylation that involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC) or a thiazolium salt. This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds.[8][18]
Mechanism: The thiazolium salt catalyst is deprotonated to form the NHC, which adds to the aldehyde to form a Breslow intermediate. This intermediate then adds in a conjugate fashion to the α,β-unsaturated compound. Tautomerization and elimination of the catalyst regenerate the NHC and yield the 1,4-dicarbonyl product.
Cost-Benefit Analysis: 1,4-Dicarbonyl Synthesis
| Feature | Ozonolysis of Cycloalkenes | Stetter Reaction |
| Reagent Cost | Moderate to high, depending on the scale. An ozone generator is required.[22][25][26][28][32] | Moderate. Thiazolium salt catalysts are commercially available or can be synthesized. |
| Scalability | Scalable, but requires specialized equipment (ozone generator) and careful handling of explosive ozonide intermediates. | Generally performed on a lab scale, but continuous flow methods are being developed to improve scalability. |
| Safety & Handling | Ozone is toxic and a strong oxidant. Ozonide intermediates can be explosive, especially upon concentration. Requires low-temperature conditions. | Thiazolium salt catalysts are generally stable and easy to handle. Some aldehydes can be lachrymatory. |
| Waste Generation | The reductive workup generates byproducts such as dimethyl sulfoxide (from DMS) or zinc salts. | The reaction is catalytic, so waste from the catalyst is minimal. Solvent and purification waste are the main considerations. |
| Substrate Scope | Limited to the availability of the corresponding cycloalkene. | Broad substrate scope, applicable to a wide range of aldehydes and Michael acceptors. |
| Yield & Reaction Time | Yields are often very good. The reaction is typically fast, but the workup can be lengthy. | Yields are generally good. Reaction times can vary depending on the substrates and catalyst. |
Oxidation of Diols to Dicarbonyls
A common and versatile approach to dicarbonyls is the oxidation of the corresponding diols. The choice of oxidizing agent is critical and depends on the desired dicarbonyl (1,2-, 1,3-, or 1,4-) and the presence of other functional groups in the molecule.
Common Oxidation Methods
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C). It is a mild and high-yielding method but suffers from the need for cryogenic conditions and the production of the foul-smelling byproduct dimethyl sulfide.[33][34][35]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that offers mild reaction conditions (room temperature) and high yields. DMP is, however, relatively expensive and potentially explosive, especially when impure.[7][17]
-
Jones Oxidation: Uses chromic acid (generated from chromium trioxide and sulfuric acid) in acetone. It is a strong and inexpensive oxidizing agent but is highly toxic and carcinogenic, and its use is increasingly restricted due to environmental concerns.
Cost-Benefit Analysis of Diol Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | Jones Oxidation |
| Reagent Cost | Moderate. Oxalyl chloride and DMSO are common reagents. | High. DMP is a specialty reagent.[1][36][37][38][39] | Low. Chromium trioxide is inexpensive.[32][34][40][41] |
| Scalability | Challenging on a large scale due to cryogenic temperature requirements and gas evolution. | Limited by the cost and potential explosive nature of the reagent. | Historically used on a large scale, but now largely avoided due to toxicity. |
| Safety & Handling | Requires cryogenic temperatures and a well-ventilated fume hood to handle toxic carbon monoxide and foul-smelling dimethyl sulfide byproducts.[34][35] | Potentially explosive, especially when heated or impure. Requires careful handling.[16] | Chromium(VI) reagents are highly toxic, carcinogenic, and corrosive. |
| Waste Generation | Generates dimethyl sulfide and triethylammonium chloride. | Generates 2-iodoxybenzoic acid and acetic acid.[19][21] | Generates large volumes of toxic chromium waste that require specialized and costly disposal procedures. |
| Yield & Reaction Time | Generally high yields. The reaction is typically fast. | High yields and short reaction times (0.5-2 hours).[17] | Yields are often high, but over-oxidation can be an issue with primary alcohols. |
| Functional Group Tolerance | Excellent. Tolerates a wide range of functional groups. | Excellent. Very mild conditions are compatible with sensitive substrates. | Poor. The strongly acidic conditions are not suitable for acid-sensitive functional groups. |
Conclusion
The synthesis of dicarbonyl compounds is a mature field with a diverse array of available methods. The optimal choice of synthetic route depends on a careful consideration of multiple factors, including the desired dicarbonyl structure, the scale of the reaction, the available budget, and the safety and environmental constraints of the laboratory or production facility.
For the synthesis of 1,2-dicarbonyls , the Riley oxidation offers a direct but hazardous route, while the Corey-Seebach reaction provides greater flexibility at a higher cost and complexity. The Claisen condensation remains the most cost-effective and scalable method for the preparation of 1,3-dicarbonyls . For 1,4-dicarbonyls , ozonolysis is a powerful, albeit equipment-intensive, method, while the Stetter reaction offers a versatile catalytic alternative. The oxidation of diols provides a general entry to all types of dicarbonyls, with the choice of oxidant representing a trade-off between cost, safety, and functional group tolerance. Modern, milder methods like the Swern and Dess-Martin oxidations are often preferred in research and pharmaceutical development for their high yields and selectivity, despite their higher cost and specific handling requirements, while older, harsher methods like the Jones oxidation are increasingly being replaced due to safety and environmental concerns.
Ultimately, a thorough understanding of the cost-benefit profile of each synthetic route empowers the modern chemist to design and execute efficient, safe, and sustainable syntheses of these valuable dicarbonyl building blocks.
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Manufacture of 40% Glyoxal Based on Oxidative Dehydrogenation using Silver Catalyst - International Journal of Engineering Research & Technology. (n.d.). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Synthesis of Ethyl 2-acetyl-4-oxopentanoate: Mechanistic Verification and Protocol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the formation mechanism of Ethyl 2-acetyl-4-oxopentanoate, a versatile tri-carbonyl compound with applications in chemical synthesis. We will objectively compare the prevailing proposed synthesis mechanism, the Crossed Claisen Condensation, with a viable alternative, the Acylation of a Pre-formed Enolate. This guide will furnish detailed experimental protocols, supporting data, and a mechanistic rationale to empower researchers in selecting the most suitable synthetic strategy.
Unraveling the Primary Formation Pathway: The Crossed Claisen Condensation
The most widely accepted mechanism for the formation of this compound is a base-catalyzed Crossed Claisen Condensation. This reaction involves the condensation of two different esters, in this case, ethyl acetate and ethyl acetoacetate. The fundamental principle of the Claisen condensation is the formation of a carbon-carbon bond between the alpha-carbon of one ester and the carbonyl carbon of another, resulting in a β-keto ester.[1][2]
The causality behind this choice of reactants lies in their respective acidity and electrophilicity. Ethyl acetoacetate possesses a highly acidic methylene group (pKa ≈ 11 in DMSO) flanked by two carbonyl groups, making it an excellent nucleophile precursor. Ethyl acetate, while less acidic, serves as the electrophilic partner. A strong base, such as sodium ethoxide, is crucial to deprotonate ethyl acetoacetate, generating a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the target molecule.
To drive the reaction to completion, a full equivalent of base is typically required. The product, this compound, itself has an acidic proton at the central carbon, which is readily deprotonated by the alkoxide base. This final, essentially irreversible acid-base step shifts the overall equilibrium of the reaction towards the product.[1]
An Alternative Approach: Acylation of a Pre-formed Enolate
An alternative and often high-yielding method for the synthesis of β-dicarbonyl compounds involves the direct acylation of a pre-formed enolate. In this strategy, a β-keto ester like ethyl acetoacetate is first quantitatively converted to its enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or by using a magnesium salt to form a magnesium enolate. This well-defined nucleophile is then reacted with an acylating agent, such as acetyl chloride, to introduce the second acetyl group.
This method offers the advantage of potentially greater control and selectivity, as the nucleophile and electrophile are introduced in a stepwise manner. The use of magnesium chloride, for instance, can enhance the acidity of the β-keto ester and facilitate C-acylation over O-acylation, a common side reaction.[3][4]
Comparative Analysis of Synthetic Methodologies
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the two proposed synthetic routes. The data is based on established principles and analogous reactions reported in the literature.
| Feature | Crossed Claisen Condensation | Acylation of Pre-formed Enolate |
| Reactants | Ethyl acetate, Ethyl acetoacetate | Ethyl acetoacetate, Acetyl chloride |
| Base | Sodium Ethoxide (stoichiometric) | Magnesium Chloride/Tertiary Amine or LDA |
| Reaction Conditions | Typically refluxing ethanol[5][6] | Often requires anhydrous conditions and may be performed at lower temperatures[3] |
| Control & Selectivity | Can be prone to self-condensation of ethyl acetate, though the higher acidity of ethyl acetoacetate favors the desired reaction. | Generally offers higher control and selectivity due to the pre-formation of the enolate. Minimizes self-condensation.[4] |
| Yield | Moderate to good, dependent on reaction conditions and efficient removal of ethanol byproduct. A reported yield for a similar reaction was 25%.[6] | Generally high yields are achievable. Reports on analogous acylations show excellent yields.[4] |
| Byproducts | Ethanol, potentially products from self-condensation of ethyl acetate. | Tertiary amine hydrochloride salts (if used), potential for O-acylation products. |
| Experimental Simplicity | Relatively straightforward one-pot reaction.[5] | May require more stringent anhydrous techniques and careful handling of pyrophoric bases like LDA. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared synthetic routes. These protocols are based on established procedures for analogous transformations and are designed to be self-validating.
Protocol 1: Synthesis of this compound via Crossed Claisen Condensation
This protocol is adapted from the classical Claisen condensation procedure.[5][6]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Ethyl acetoacetate
-
Ethyl acetate (anhydrous)
-
50% Acetic Acid
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal to an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring. Following this, add anhydrous ethyl acetate dropwise.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. The solution may become viscous and turn orange.[6]
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly add 50% acetic acid with stirring until the solution is acidic to litmus paper.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of saturated sodium chloride solution and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Acylation of a Magnesium Enolate
This protocol is based on the magnesium chloride-mediated acylation of β-dicarbonyl compounds.[3][4]
Materials:
-
Ethyl acetoacetate
-
Magnesium chloride (anhydrous)
-
Pyridine (anhydrous)
-
Acetyl chloride
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend anhydrous magnesium chloride in anhydrous acetonitrile.
-
Enolate Formation: Add anhydrous pyridine to the suspension, followed by the dropwise addition of ethyl acetoacetate. Stir the mixture at room temperature for 15 minutes.
-
Acylation: Cool the reaction mixture in an ice bath. Add acetyl chloride dropwise via the dropping funnel. After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Visualization of Reaction Mechanisms
To further elucidate the chemical transformations, the following diagrams illustrate the core mechanisms.
Caption: Mechanism of the Crossed Claisen Condensation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-acetyl-4-oxopentanoate
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-acetyl-4-oxopentanoate, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to handle this substance responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Identification and Immediate Precautions
Before handling this compound, it is imperative to be fully aware of its potential hazards. This compound is classified as an irritant.
Key Hazards:
-
Skin Irritation (H315): May cause redness and irritation upon contact with skin.[1]
-
Serious Eye Irritation (H319): Can cause significant eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of vapors or mists may irritate the respiratory tract.[1]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a laboratory coat.[1][2]
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[1]
-
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with accurate waste characterization. A key determinant for classifying organic chemical waste is its flashpoint. The flashpoint is the lowest temperature at which a liquid can form an ignitable mixture in the air.
For this compound, the flashpoint is 124.4°C (255.9°F) .[3]
According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, a liquid waste is classified as an "ignitable hazardous waste" if its flashpoint is below 60°C (140°F).[4] Since the flashpoint of this compound is significantly above this threshold, it is not considered an ignitable hazardous waste .
However, this does not mean it can be disposed of as regular trash or poured down the drain. It is still a chemical substance that must be managed responsibly to prevent environmental contamination.
Segregation Protocol:
-
Dedicated Waste Stream: Designate a specific waste container for this compound and chemically similar non-halogenated organic liquids.
-
Avoid Mixing: Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5] Mixing chemical wastes can lead to dangerous reactions, gas evolution, or polymerization.[2][3] Strict segregation is a fundamental tenet of laboratory safety.[2][3]
On-Site Handling and Storage of Waste
The accumulation of chemical waste in the laboratory must be done in a controlled and compliant manner. This is typically managed within a "Satellite Accumulation Area" (SAA), which is an area at or near the point of waste generation.[6]
Step-by-Step Accumulation Procedure:
-
Container Selection: Use a chemically compatible container, preferably the original manufacturer's bottle or a clean, dedicated waste container made of glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[4]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" or "Waste Chemical" label as required by your institution's Environmental Health & Safety (EHS) department.[4] The label must clearly state:
-
The full chemical name: "Waste this compound"
-
The approximate concentration or percentage if it is in a solution.
-
The associated hazards (e.g., "Irritant").
-
The date on which waste was first added to the container.
-
-
Storage:
Spill Management
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
Procedure for Minor Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: The absorbent material and any contaminated cleaning supplies must be disposed of as chemical waste, following the same procedures outlined in this guide. Label the container as "Debris contaminated with this compound."
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Final Disposal Procedures: The Only Approved Route
The ultimate disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations.[8]
Prohibited Disposal Methods:
-
DO NOT Pour Down the Drain: This is strictly prohibited.[9] While this compound is slightly soluble in water, its introduction into the sanitary sewer system can harm aquatic life and interfere with wastewater treatment processes.
-
DO NOT Evaporate in a Fume Hood: While sometimes permissible for very small quantities of volatile solvents, this is not a recommended or compliant general disposal practice.
-
DO NOT Dispose of in Regular Trash: Liquid chemical waste should never be placed in the regular solid waste stream.
The Approved Disposal Protocol: The only acceptable method for disposing of this compound is through your institution's designated chemical waste program. This typically involves the following workflow:
-
Accumulate Waste: Follow the on-site handling and storage procedures described in Section 3.
-
Request Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS department.[6]
-
Professional Disposal: EHS will then arrange for a licensed hazardous waste management company to collect, transport, and dispose of the chemical.[2] The most common final disposal method for this type of organic liquid is high-temperature incineration at a permitted facility.[3] Incineration effectively destroys the chemical, converting it into less harmful substances like carbon dioxide and water.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The management of laboratory waste in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulations for identifying, managing, and disposing of hazardous waste.[8]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of chemicals and the communication of hazards to employees, as outlined in their Laboratory Standard.[2][3]
Compliance with the guidelines set forth by these agencies, as well as state and local authorities, is not just a matter of best practice—it is a legal requirement.
By adhering to the procedures outlined in this guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
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Navigating the Safe Handling of Ethyl 2-acetyl-4-oxopentanoate: A Comprehensive Guide
For researchers engaged in the nuanced world of drug discovery and organic synthesis, mastery over the safe handling of specialized reagents is paramount. Ethyl 2-acetyl-4-oxopentanoate, a versatile β-keto ester, is a valuable building block in the synthesis of a variety of molecular systems.[1][2][3] Its utility, however, is matched by a clear hazard profile that necessitates a robust and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound is classified as a hazardous substance. A thorough understanding of its specific risks is the foundation of a safe experimental workflow.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: ECHEMI Safety Data Sheet
The primary routes of exposure are inhalation, skin contact, and eye contact. The vapors of this compound can irritate the respiratory tract, and direct contact with the solid or its solutions can cause significant skin and eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table outlines the recommended PPE, with a focus on material selection and best practices.
| Body Part | Protective Equipment | Rationale and Best Practices |
| Hands | Butyl Rubber Gloves | Esters can degrade many common glove materials. Butyl rubber offers excellent resistance to ketones and esters.[4][5] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[4][6] Nitrile gloves may offer some protection for incidental contact but are not recommended for prolonged handling.[5] |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Given that this compound causes serious eye irritation, robust eye protection is mandatory. A face shield should be worn in situations with a higher risk of splashing. |
| Body | Chemical-Resistant Laboratory Coat | A standard cotton lab coat may not be sufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, is recommended. Ensure the coat is fully buttoned. |
| Respiratory | Use in a Well-Ventilated Area or Fume Hood | To prevent respiratory tract irritation, all handling of this compound should be performed in a certified chemical fume hood.[7] If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary, but this requires a formal respiratory protection program and fit testing. |
PPE Selection Workflow:
Caption: A workflow diagram for selecting the appropriate PPE when handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
3.1. Preparation and Handling:
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean, dry, and readily accessible within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing: As this compound is a solid, carefully weigh the required amount on weighing paper or in a tared container inside the fume hood. Avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3.2. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked as containing hazardous chemicals.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
4.1. First Aid:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9][10] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[9][10][11] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[11][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[12][13] If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention. |
4.2. Spill Response:
For small spills (less than 50 mL or 50 g) within a fume hood:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE , including butyl rubber gloves, safety goggles, and a lab coat.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[7]
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For large spills (greater than 50 mL or 50 g) or any spill outside of a fume hood:
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent others from entering the area.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
All waste containing this chemical , including unused product, contaminated absorbent materials, and empty containers, must be collected as hazardous waste.
-
Collect waste in a designated, leak-proof, and clearly labeled container. The label should read "Hazardous Waste" and include the chemical name.[15][16]
-
Store the hazardous waste container in a designated, secure area , away from general laboratory traffic.
-
Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor. [7][14]
By integrating these procedures into your daily laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
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Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies, Inc. Retrieved from [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Your Guide to Picking the Right Chemical Resistant Gloves. amsafe ppe. Retrieved from [Link]
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Gloves Chemical Resistance Chart. Gloves By Web. Retrieved from [Link]
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Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026. Retrieved from [Link]
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Poisoning: First aid. Mayo Clinic. Retrieved from [Link]
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Poisoning first aid. (2025, August 1). MedlinePlus Medical Encyclopedia. Retrieved from [Link]
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Poison Exposure: Signs, Symptoms, and First Aid. Red Cross. Retrieved from [Link]
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First Aid - Chemical Poisoning. (2019, May 28). Retrieved from [Link]
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Ester Disposal. Chemtalk. Retrieved from [Link]
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First aid for chemicals. (2024, July 6). Hesperian Health Guides. Retrieved from [Link]
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Chemical Spill Procedures. Princeton EHS. Retrieved from [Link]
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Guide for Chemical Spill Response. Retrieved from [Link]
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Chemical Spill Procedures. University of Toronto Environmental Health & Safety. Retrieved from [Link]
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Chemical Exposure and Spill Response Procedures. New Mexico State University. Retrieved from [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. Retrieved from [Link]
-
procedure for disposing of hazardous waste. MIT. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]
-
Mastering β-keto esters. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
